1,2,3,4-Tetrachlorohexafluorobutane
Description
The exact mass of the compound this compound is 303.862880 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4F6/c5-1(9,3(7,11)12)2(6,10)4(8,13)14 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHYACQPDDXBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339866 | |
| Record name | 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-45-1, 28107-59-7 | |
| Record name | 1,2,3,4-Tetrachlorohexafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachlorohexafluorobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028107597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2,3,4-Tetrachlorohexafluorobutane CAS number 375-45-1 properties
An In-depth Technical Guide to 1,2,3,4-Tetrachlorohexafluorobutane (CAS No. 375-45-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction: Defining a Key Industrial Intermediate
This compound, registered under CAS Number 375-45-1, is a fully halogenated hydrocarbon.[1] Structurally, it is a four-carbon butane backbone where every hydrogen atom has been substituted by either a chlorine or a fluorine atom, resulting in the molecular formula C₄Cl₄F₆.[1][2][3] This compound is typically a colorless liquid at ambient temperature with low volatility.[1]
While not a household name, this compound, also known by the industrial designation A316, serves a critical and specific role in advanced manufacturing.[2][4] Its primary and most significant application is as a direct chemical intermediate in the synthesis of hexafluoro-1,3-butadiene (C₄F₆).[2][4][5] Hexafluoro-1,3-butadiene is a highly valued etching gas used in the semiconductor industry for the fine processing of silicon wafers, enabling the creation of integrated circuits with features on the scale of 100 nm or smaller.[4][5]
This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, synthesis methodologies, safety protocols, and environmental considerations to support professionals in research and high-technology sectors.
Physicochemical and Molecular Properties
The high degree of halogenation in this compound dictates its physical properties, such as its high density and stability. The presence of two chiral centers (at carbons 2 and 3) means the compound can exist as a mixture of stereoisomers, which can influence its precise physical constants and spectroscopic characteristics.[6]
A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 375-45-1 | [1][2][6] |
| Molecular Formula | C₄Cl₄F₆ | [1][2][6] |
| Molecular Weight | 303.85 g/mol | [3][6] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 134–135 °C | [7] |
| Density | ~1.756–1.781 g/cm³ | [7] |
| Flash Point | 47.9 °C | [7] |
| Refractive Index | ~1.388 | [7] |
| Canonical SMILES | C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)Cl)(F)Cl | [6] |
| InChI Key | IRHYACQPDDXBCB-UHFFFAOYSA-N | [6] |
Synthesis and Chemical Manufacturing
The synthesis of this compound is a subject of industrial importance, with several patented routes developed to optimize yield and purity. The choice of pathway often depends on the availability of precursors and the desired scale of production. Key methodologies include direct fluorination, fluorodimerization, and reductive coupling.
Key Synthetic Pathways
Multiple precursors can be utilized to generate this compound. The diagram below illustrates the primary synthetic transformations.
Caption: Major synthetic routes to this compound.
Modern advancements have demonstrated that conducting these reactions in microreactors can significantly enhance productivity and control compared to traditional batch reactors, particularly for highly exothermic fluorination processes.[2]
Experimental Protocol: Wurtz-Type Condensation
The following protocol is a representative method for the laboratory-scale synthesis of this compound, based on the high-yield Wurtz-type condensation.[1]
Objective: To synthesize this compound by the reductive coupling of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane.
Materials:
-
1-iodo-1,2,2-trifluoro-1,2-dichloroethane (Precursor)
-
Granulated Zinc (Zn) (Reducing Agent)
-
Ethyl Acetate (AcOEt) (Catalyst)
-
Anhydrous reaction vessel and condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Distillation apparatus for purification
Methodology:
-
Reactor Setup: Assemble an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.[8] The system should be thoroughly purged with nitrogen or argon to exclude atmospheric moisture and oxygen.
-
Charging the Reactor: Charge the flask with granulated zinc.
-
Initiation: Add a catalytic amount of ethyl acetate to the zinc.[1]
-
Precursor Addition: Slowly add the 1-iodo-1,2,2-trifluoro-1,2-dichloroethane precursor to the activated zinc mixture. The reaction is often initiated without a solvent.[1] The reaction is exothermic and the addition rate should be controlled to maintain a steady reaction temperature.
-
Reaction: The condensation involves the coupling of two molecules of the iodinated precursor, induced by the zinc metal, to form the C-C bond at the center of the butane chain.
-
Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove unreacted zinc and zinc salts. The resulting crude product is then purified. A common purification scheme involves:
-
Characterization: The final product's identity and purity should be confirmed using analytical techniques such as GC-MS and NMR spectroscopy.
Spectroscopic and Analytical Characterization
Detailed experimental spectra for this compound are not widely available in public scientific databases. This is likely due to its niche industrial application and the complexity arising from its stereoisomers. However, its structure allows for the prediction of key spectral features.
-
Mass Spectrometry (MS): In electron ionization MS, the molecular ion peak may be weak or absent due to facile fragmentation.[9] High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion (Monoisotopic Mass: 301.865830 Da) and its fragments.[6][9] A key feature would be the complex isotopic pattern arising from the presence of four chlorine atoms (³⁵Cl and ³⁷Cl), which provides a definitive signature for chlorine-containing fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Due to the molecule's stereoisomers, the ¹³C NMR spectrum is expected to be complex. One database predicts that a spectrum is obtainable.[6][7] One would anticipate four distinct signals for the four carbons of the butane backbone, with chemical shifts significantly influenced by the attached fluorine and chlorine atoms. The signals would likely appear in the 110-140 ppm range, with C-F coupling constants adding to the complexity.
-
¹⁹F NMR: This is the most informative technique for fluorinated compounds. The spectrum would show signals corresponding to the -CF₂- and -CFCl- groups. The chemical shifts and coupling patterns (both F-F and F-C-C-F) would be highly dependent on the specific stereoisomer (diastereomers), making ¹⁹F NMR a powerful tool for isomeric analysis.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to C-F and C-Cl bond stretching. These typically occur in the fingerprint region, from approximately 1400 cm⁻¹ to 600 cm⁻¹. The absence of C-H stretching bands (around 3000 cm⁻¹) would confirm the perhalogenated nature of the molecule. An IR spectrum for this compound has been measured for the purpose of calculating its radiative efficiency.[10]
Applications and Industrial Relevance
The primary utility of this compound is its role as a captive intermediate.
-
Semiconductor Manufacturing: It is the direct precursor to hexafluoro-1,3-butadiene (HFBD), a next-generation etching gas.[2][4] HFBD is favored in plasma etching for its high precision in creating high-aspect-ratio features in silicon, which is essential for advanced microelectronics.[4][5]
-
Solvent Applications: Due to its chemical inertness and high density, it has been used as a specialty solvent.[1]
-
Relevance to Drug Development: Despite the audience for this guide, extensive searches have revealed no documented applications of this compound in pharmaceutical synthesis or drug development. Its properties might make it a candidate for use as a niche, non-reactive solvent in specific fluorination reactions, but this remains speculative. For professionals in this field, its primary relevance may be as a reference compound in analytical studies or as an example of a complex fluorinated molecule.
Safety, Handling, and Toxicology
As a halogenated organic compound, this compound requires careful handling in a laboratory or industrial setting. It is classified as an irritant.
GHS Hazard Classification
| Hazard Code | Statement | Class |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |
(Source:[6])
Laboratory Safety Workflow
Proper handling is paramount to minimize exposure risk. The following workflow outlines the essential safety measures.
Caption: Recommended safety workflow for handling C₄Cl₄F₆.
-
First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, alkali metals, and finely divided metals like aluminum or zinc, as these may provoke a vigorous reaction.
Environmental Fate and Impact
The environmental profile of this compound is a significant consideration, characteristic of many highly halogenated compounds.
-
Persistence: Its chemical structure, lacking easily oxidizable C-H bonds and being sterically hindered, suggests high stability and resistance to natural degradation processes. It is not considered readily biodegradable. This persistence means it can remain in the environment for long periods.
-
Bioaccumulation: Quantitative data for the Bioaccumulation Factor (BCF) and the soil sorption coefficient (Koc) are not available.[11][12] However, its low water solubility and halogenated nature suggest a potential for bioaccumulation in fatty tissues of organisms and strong sorption to organic matter in soil and sediment.
Due to the lack of specific environmental fate data, its release into the environment should be minimized through responsible handling, recycling, and disposal procedures in accordance with local and federal regulations.
Conclusion
This compound (CAS 375-45-1) is a compound defined by its specific and critical industrial application as a precursor for semiconductor manufacturing. Its physicochemical properties are dominated by its perhalogenated structure, leading to high density, thermal stability, and chemical inertness. While multiple synthesis routes exist, its handling requires stringent safety protocols due to its irritant nature. The significant gaps in publicly available spectroscopic and environmental fate data highlight an area for future research, particularly given its structural relationship to regulated CFCs. For scientists and researchers, C₄Cl₄F₆ stands as a key example of a specialty chemical where industrial utility must be balanced with careful safety and environmental stewardship.
References
- 1. lookchem.com [lookchem.com]
- 2. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 375-45-1 [chemicalbook.com]
- 5. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ozone.unep.org [ozone.unep.org]
- 11. Distribution and variance/covariance structure of pesticide environmental fate data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ecetoc.org [ecetoc.org]
An In-depth Technical Guide to 1,2,3,4-Tetrachlorohexafluorobutane
This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety considerations for 1,2,3,4-Tetrachlorohexafluorobutane (C₄Cl₄F₆). The information herein is curated for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both foundational data and field-proven insights.
Introduction and Nomenclature
This compound is a halogenated alkane with significant applications in the semiconductor industry. Due to the presence of two chiral centers, the compound can exist as a mixture of isomers. It is a key intermediate in the synthesis of high-value fluorinated compounds.
Key Identifiers:
-
Chemical Name: 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane
-
Synonyms: Hexafluoro-1,2,3,4-tetrachlorobutane, A316[4]
Molecular and Structural Properties
The structural arrangement of chlorine and fluorine atoms along the butane backbone dictates the compound's reactivity and physical properties.
-
Canonical SMILES: C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)Cl)(F)Cl[1]
-
InChI Key: IRHYACQPDDXBCB-UHFFFAOYSA-N[1]
-
Description: At ambient conditions, it is a liquid.[6]
The presence of two stereocenters at the C2 and C3 positions results in stereoisomers, which may influence the material's final properties and subsequent reaction stereoselectivity.
Caption: Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical data is presented below. These values are critical for process design, safety assessments, and predicting the compound's behavior in various chemical environments.
| Property | Value | Source |
| Boiling Point | 133-134 °C (at 101.325 kPa) | [1][7] |
| Density | 1.7812 g/cm³ (at 20 °C) | [7] |
| Refractive Index | 1.388 | [7] |
| Flash Point | 47.9 ± 11.9 °C | [7] |
| XLogP3 | 4.8 | [8] |
| Complexity | 210 | [5][7] |
Synthesis and Manufacturing
This compound is primarily synthesized via methods involving fluorination or dimerization of smaller chlorinated and fluorinated precursors.
Common Synthetic Routes:
-
Wurtz-type Condensation: The condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane using granulated zinc as a catalyst can produce the target compound in high yield.[9]
-
Fluorodimerization: The fluorodimerization of 1,2-dichlorodifluoroethylene is another viable pathway.[10]
-
Multi-step Synthesis: Other methods involve the direct chlorination and subsequent fluorination of 1,3-butadiene. However, this can lead to a mixture of halogenated butanes, complicating separation and purification.[11] A process starting from 1,2-difluoro-1,2-dichloroethylene has also been described but requires high temperatures and photochemical reaction conditions.[11]
The choice of synthetic route is often a trade-off between yield, purity, cost, and the environmental impact of the process. For instance, the multi-step synthesis from butadiene consumes large amounts of chlorine and fluorine and generates corrosive byproducts like HF and HCl.[11]
Applications and Industrial Relevance
The primary industrial application of this compound is as a crucial intermediate for the synthesis of hexafluoro-1,3-butadiene (C₄F₆).[4][5][11]
-
Semiconductor Etching: Hexafluoro-1,3-butadiene is a high-performance etching gas used in the semiconductor industry for fine processing of silicon wafers.[4][11] It allows for the precise etching of very narrow features (100nm or less) on integrated circuits.[11] The low global warming potential of C₄F₆ makes it an environmentally preferable alternative to other perfluorinated compounds.[11]
Safety, Handling, and Toxicology
Proper handling of this compound is essential to ensure laboratory and industrial safety.
Hazard Identification:
-
It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[12]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[5][7]
Recommended Handling Procedures:
-
Ventilation: Use only in well-ventilated areas or outdoors.[12] Appropriate exhaust ventilation should be provided where dust or aerosols may form.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12] Safety glasses and chemical-resistant gloves are mandatory.[13]
-
Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and store in a locked-up area.[3][12]
-
Spill Management: For small spills, use a dry chemical absorbent. For larger spills, dike the area and recover the material.[12]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if possible. If irritation persists, seek medical attention.[12]
Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for determining the purity of a this compound sample and identifying potential impurities.
Objective: To quantify the purity of the analyte and identify any related substances or residual synthesis precursors.
Methodology:
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution by dissolving 10 mg of the sample in 10 mL of a suitable solvent (e.g., hexane or dichloromethane).
-
Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ppm) by serial dilution of the stock solution.
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph: Equipped with a capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) source at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak areas of the analyte and any impurities.
-
Calculate the purity using the area percent method.
-
Use the mass spectra of impurity peaks to tentatively identify their structures by comparison with spectral libraries (e.g., NIST).
-
Causality and Validation: The choice of a non-polar column like DB-5ms is based on the non-polar nature of the analyte. The temperature program is designed to ensure good separation of the target compound from both volatile precursors and higher-boiling byproducts. The EI energy of 70 eV is a standard for generating reproducible fragmentation patterns for library matching. The protocol's validity is ensured by running a solvent blank to check for system contamination and by analyzing calibration standards to confirm linearity and sensitivity.
Caption: GC-MS Workflow for Purity Analysis.
References
- 1. 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane - Wikidata [wikidata.org]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 375-45-1 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane - C4Cl4F6 | CSSB00000035149 [chem-space.com]
- 7. echemi.com [echemi.com]
- 8. Tetrachlorohexafluorobutane | C4Cl4F6 | CID 559240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 11. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. carlroth.com [carlroth.com]
1,2,3,4-Tetrachlorohexafluorobutane molecular structure and weight
An In-Depth Technical Guide to 1,2,3,4-Tetrachlorohexafluorobutane: Structure, Properties, and Synthesis
Executive Summary
This technical guide provides a comprehensive analysis of this compound (CAS No. 375-45-1), a critical fluorinated intermediate. The document details its molecular structure, including a crucial discussion of its stereoisomerism, and its key physicochemical properties. A significant focus is placed on its primary application as a precursor for the synthesis of hexafluoro-1,3-butadiene (C₄F₆), a high-performance etching gas vital to the semiconductor industry. Furthermore, this guide presents a detailed, field-proven protocol for its synthesis via a Wurtz-type condensation, explaining the mechanistic choices behind the procedure. This document is intended for researchers, chemists, and materials scientists engaged in fluorochemistry and advanced material synthesis.
Introduction: A Key Intermediate in Semiconductor Manufacturing
This compound, often referred to by the industrial code A316, is a halogenated alkane of significant commercial interest.[1][2] Its primary value lies not in its direct application, but in its role as the immediate precursor to hexafluoro-1,3-butadiene (HFBD or C₄F₆).[2][3] HFBD is a state-of-the-art etching gas used in the fabrication of integrated circuits and semiconductors.[1][3] Its utility stems from its ability to etch with extremely high precision, enabling the creation of features with widths of 100 nm or less.[3] Moreover, HFBD possesses a low atmospheric lifetime and a correspondingly low global warming potential, making it an environmentally preferable alternative to other fluorinated gases.[3]
The synthesis of high-purity HFBD is directly dependent on the quality of its A316 precursor. Therefore, a thorough understanding of the molecular structure, properties, and synthesis of this compound is essential for optimizing the production of next-generation electronics. This guide offers an in-depth examination of these core aspects.
Molecular Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. The compound is a liquid at standard conditions.[4]
| Property | Value | Source(s) |
| CAS Number | 375-45-1 | [5][6][7] |
| Molecular Formula | C₄Cl₄F₆ | [1][5][6] |
| IUPAC Name | 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane | [8][9] |
| Molecular Weight | 303.85 g/mol | [5][6][10] |
| Monoisotopic Mass | 301.865830 Da | [5][7] |
| Boiling Point | 131.5 - 134 °C | [7][11][12] |
| Density | ~1.78 - 1.8 g/cm³ at 20 °C | [11][12] |
| Flash Point | ~47.9 °C | [11][12] |
| Refractive Index | ~1.388 | [12] |
| InChI Key | IRHYACQPDDXBCB-UHFFFAOYSA-N | [5][8] |
It is critical to distinguish the primary compound of interest, CAS 375-45-1, from its constitutional isomers, such as 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluorobutane (CAS 423-38-1).[13][14] While sharing the same molecular formula, their differing atomic connectivity results in distinct physical and chemical properties.
Molecular Structure and Stereochemistry
The defining structural feature of this compound is the presence of two adjacent chiral centers at the C2 and C3 positions. This gives rise to stereoisomerism, a factor that can influence the efficiency of its subsequent conversion to hexafluoro-1,3-butadiene.
General Structure
The molecule consists of a four-carbon butane backbone where each carbon is substituted with chlorine and fluorine atoms. The terminal carbons (C1 and C4) are present as dichlorofluoromethyl (-CFCl₂) or difluorochloromethyl (-CF₂Cl) groups depending on the isomer, while the internal carbons (C2 and C3) are chlorofluoromethyl (-CFCl-) groups. For the IUPAC name 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane, the structure is as shown below.
Caption: 2D Molecular Structure of this compound.
Stereoisomers: Enantiomers and Meso Compounds
The presence of two stereocenters (C2 and C3) means that three distinct stereoisomers of this compound exist. Commercial products sold under CAS number 375-45-1 are typically a mixture of these isomers.[4][8]
-
A Pair of Enantiomers (dl-pair): These are non-superimposable mirror images of each other. They possess (2R, 3R) and (2S, 3S) configurations. Enantiomers have identical physical properties (boiling point, density, etc.) and differ only in their interaction with plane-polarized light.
-
A Meso Compound: This isomer has (2R, 3S) or (2S, 3R) configuration. Despite having chiral centers, the molecule as a whole is achiral due to an internal plane of symmetry. The meso isomer is a diastereomer of the enantiomeric pair and thus has different physical properties.
The relative ratio of these isomers can depend on the synthesis method, and their separation can be challenging. For applications like the synthesis of 2,3-dichloro-1,3-butadiene from its non-fluorinated analog, controlling the stereochemistry to favor the meso-isomer is known to provide superior yields.[15]
Caption: Relationship between the stereoisomers of the target molecule.
Synthesis and Reaction Protocol
Several synthetic routes to this compound have been developed, including the fluorination of 1,2,3,4-tetrachlorobutane and the fluorodimerization of 1,2-dichlorodifluoroethylene.[2] A particularly effective and high-yield laboratory method is the Wurtz-type condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane, induced by zinc metal.[16]
Causality in Experimental Design
The chosen protocol relies on a classic organometallic coupling reaction.
-
Zinc Metal: Granulated zinc is used as the reducing agent. It facilitates the coupling of two molecules of the iodo-precursor by forming an organozinc intermediate, which then undergoes dimerization.
-
Iodo-precursor: 1-iodo-1,2,2-trifluoro-1,2-dichloroethane is selected because the Carbon-Iodine bond is the weakest carbon-halogen bond, making it susceptible to oxidative addition by zinc.
-
Catalytic Ethyl Acetate (AcOEt): The reaction is significantly accelerated by catalytic amounts of ethyl acetate. This is a key insight; the AcOEt likely serves to activate the zinc surface by cleaning it of passivating oxides, thereby facilitating the reaction initiation without the need for a bulk solvent.[16]
Experimental Protocol: Wurtz Condensation
The following protocol is adapted from the procedure described by Karimova et al. in the Russian Chemical Bulletin.[16]
Step 1: Reactor Setup
-
A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
The system is flushed with an inert gas (e.g., Nitrogen or Argon) to prevent moisture and oxygen from interfering with the reaction.
Step 2: Charging the Reactor
-
Charge the flask with granulated zinc.
-
Add a catalytic amount of ethyl acetate (AcOEt).
Step 3: Reaction Initiation
-
Add a small initial portion of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane to the flask.
-
Gently heat the mixture to initiate the reaction, which is typically indicated by a noticeable exotherm.
Step 4: Precursor Addition
-
Once the reaction has started, add the remaining 1-iodo-1,2,2-trifluoro-1,2-dichloroethane dropwise from the funnel at a rate that maintains a steady reaction temperature.
Step 5: Reaction Completion and Work-up
-
After the addition is complete, continue stirring the mixture until gas chromatography-mass spectrometry (GC/MS) analysis of an aliquot indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Isolate the crude product by vacuum distillation directly from the reaction mixture.
Step 6: Purification
-
The distilled product can be further purified by fractional distillation to yield high-purity this compound.
References
- 1. This compound | 375-45-1 [chemicalbook.com]
- 2. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 3. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 4. 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane - C4Cl4F6 | CSSB00000035149 [chem-space.com]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane - Wikidata [wikidata.org]
- 8. Hexafluoro-1,2,3,4-tetrachlorobutane (mixture of isomers) | 375-45-1 [sigmaaldrich.com]
- 9. Tetrachlorohexafluorobutane | C4Cl4F6 | CID 559240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. butane, 1,2,3,4-tetrachlorohexafluoro | CAS#:375-45-1 | Chemsrc [chemsrc.com]
- 12. echemi.com [echemi.com]
- 13. Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro- [webbook.nist.gov]
- 14. Hexafluoro-1,1,3,4-tetrachlorobutane | C4Cl4F6 | CID 79003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Buy (R*,S*)-1,2,3,4-Tetrachlorobutane | 28507-96-2 [smolecule.com]
- 16. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrachlorohexafluorobutane from 1,3-Butadiene
Foreword: Strategic Importance and Synthetic Overview
1,2,3,4-Tetrachlorohexafluorobutane is a fluorinated aliphatic hydrocarbon of significant industrial interest. Its primary value lies in its role as a key intermediate for the synthesis of hexafluoro-1,3-butadiene (C₄F₆).[1][2] Hexafluoro-1,3-butadiene is a critical etching gas utilized in the semiconductor manufacturing industry for fine processing, enabling the creation of increasingly complex and narrow integrated circuits.[1][2] The growing demand in this sector necessitates robust, efficient, and scalable methods for producing its precursors.[1]
The synthesis of this compound originating from the simple C4 feedstock, 1,3-butadiene, is a multi-step process that involves the strategic introduction of both chlorine and fluorine atoms onto the hydrocarbon backbone. A direct, single-step conversion is not feasible due to the vastly different reactivities and mechanisms required for chlorination and fluorination. This guide delineates a logical and industrially relevant synthetic pathway, breaking it down into two primary stages:
-
Exhaustive Chlorination: The initial transformation of 1,3-butadiene into its saturated, perchlorinated analogue, 1,2,3,4-tetrachlorobutane.
-
Direct Fluorination: The subsequent and more challenging substitution of hydrogen atoms with fluorine on the 1,2,3,4-tetrachlorobutane intermediate to yield the final product.
This document provides a comprehensive exploration of the underlying chemical principles, detailed experimental considerations, purification protocols, and critical safety measures associated with this synthetic route.
Part 1: The Foundational Step - Chlorination of 1,3-Butadiene
The transformation begins with the electrophilic addition of chlorine to the conjugated π-system of 1,3-butadiene. Conjugated dienes readily undergo such additions, often more so than alkenes with isolated double bonds.[3]
Reaction Mechanism: Electrophilic Addition
The reaction between a conjugated diene and a halogen like chlorine (Cl₂) proceeds via an electrophilic addition mechanism. The initial attack by one of the π-bonds on the chlorine molecule leads to the formation of a resonance-stabilized allylic carbocation.[4][5] This delocalized cation has positive charge distributed across two carbon atoms. The subsequent attack by the chloride ion (Cl⁻) can occur at either of these positions, leading to a mixture of 1,2- and 1,4-addition products.[4][6][7]
For the purpose of this synthesis, the goal is not the selective formation of a single dichlorinated product but the complete saturation of the butadiene backbone with chlorine to form 1,2,3,4-tetrachlorobutane. This is typically achieved by using a stoichiometric excess of chlorine and controlling reaction conditions to drive the reaction to completion.
Experimental Considerations
While specific industrial protocols are proprietary, the chlorination of butadiene generally involves bubbling chlorine gas through a solution of 1,3-butadiene in a suitable, inert solvent. A key challenge is managing the exothermicity of the reaction and preventing runaway polymerization of the diene.
-
Solvents: A dipolar aprotic solvent that is resistant to chlorination, such as certain chlorinated hydrocarbons, can be employed to improve the yield of desired addition products.[8]
-
Temperature Control: The reaction temperature significantly influences the ratio of 1,2- to 1,4-addition products.[6][9] For exhaustive chlorination, maintaining a controlled temperature is crucial to ensure consistent reaction kinetics and minimize the formation of undesirable by-products.
-
Catalysis: While not always necessary, catalysts can be used to influence the regioselectivity of the initial addition step.[10]
The resulting intermediate, 1,2,3,4-tetrachlorobutane, must be purified, typically via distillation, to remove any solvent, unreacted starting materials, and partially chlorinated species before proceeding to the highly sensitive fluorination stage.
Part 2: The Core Transformation - Direct Fluorination
The conversion of 1,2,3,4-tetrachlorobutane to this compound is the most critical and hazardous step of the synthesis. It involves the replacement of all six carbon-hydrogen bonds with carbon-fluorine bonds.
Causality of Experimental Choices: Managing Extreme Reactivity
Elemental fluorine (F₂) is the most electronegative element and an exceptionally powerful oxidizing agent. Its reactions with organic compounds are extremely exothermic and can easily lead to the cleavage of carbon-carbon bonds, resulting in fragmentation and a low yield of the desired product.[11] Therefore, the entire experimental design is dictated by the need to control this immense reactivity.
-
Dilution of Fluorine: Pure fluorine gas is rarely used. It is almost always diluted with an inert gas, such as nitrogen (N₂) or helium (He), to moderate its reactivity and help dissipate the heat generated during the reaction.[1]
-
Reactor Technology: Traditional batch reactors can be difficult to control due to poor heat transfer, leading to localized hot spots and potential explosions. Modern approaches favor continuous flow reactors, particularly microreactors, which feature a very high surface-area-to-volume ratio.[1] This allows for extremely efficient heat removal, preventing thermal runaway and ensuring a much safer and more controlled reaction environment.[1]
-
Phase and Temperature: The reaction can be conducted in the gas phase at elevated temperatures or in a liquid phase using a high-boiling, inert fluorinated solvent. The choice of phase and temperature is a critical parameter for optimizing yield and minimizing by-product formation.
Detailed Experimental Protocol: Fluorination in a Microreactor
The use of a microreactor is a preferred method for this transformation due to enhanced safety and control.[1] The following protocol is a representative synthesis based on methodologies described in the patent literature.[1]
-
System Preparation: A microreactor system, constructed from fluorine-resistant materials, is assembled and purged with an inert gas (e.g., Nitrogen) to remove all traces of oxygen and moisture.
-
Reagent Streams:
-
A stream of gaseous fluorine, diluted with helium or nitrogen, is prepared using mass flow controllers to ensure a precise and constant composition.
-
A liquid stream of purified 1,2,3,4-tetrachlorobutane is prepared.
-
-
Reaction Execution:
-
The microreactor is brought to the target operating temperature, which can range from 80°C to 300°C.[1][12]
-
The liquid 1,2,3,4-tetrachlorobutane and the diluted fluorine gas stream are continuously fed into the microreactor. The very short residence times, often in the range of seconds, are precisely controlled by the flow rates.[1]
-
The extreme efficiency of heat exchange within the microchannels maintains a stable reaction temperature, preventing degradation of the product.
-
-
Product Collection: The output stream from the reactor, consisting of the crude product, unreacted fluorine, and gaseous by-products (primarily hydrogen fluoride, HF), is passed through a cooling trap to condense the liquid components.
| Parameter | Typical Value/Range | Rationale & Significance |
| Reactor Type | Microreactor | Provides superior heat transfer and safety for highly exothermic fluorination.[1] |
| Reactants | 1,2,3,4-Tetrachlorobutane, F₂ | Direct substitution of C-H bonds with C-F bonds. |
| Diluent Gas | N₂ or He | Moderates the extreme reactivity of fluorine gas.[1] |
| Temperature | 80°C - 300°C | Controls reaction rate and selectivity; higher temperatures can lead to C-C bond cleavage.[1][12] |
| Phase | Gas/Liquid | The reaction can be performed in the gas phase or using an inert liquid solvent.[1] |
| Residence Time | 0.01 - 0.5 seconds | Short contact time in microreactors minimizes by-product formation.[1] |
| Catalyst | None | The reaction is typically uncatalyzed.[11] |
Alternative Synthetic Pathways
While the direct fluorination of tetrachlorobutane is a viable route, other methods for synthesizing this compound have been developed, showcasing the diversity of organofluorine chemistry:
-
Fluorodimerization: The fluorodimerization of 1,2-dichlorodifluoroethylene can produce the target molecule.[1]
-
Wurtz-Type Condensation: The coupling of two molecules of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane using a metal like zinc or mercury is another established method.[13][14]
-
Stepwise Halogenation: A process starting with the fluorination of 1,2,3,4-tetrachloro-1,4-difluoro-1,3-butadiene has also been patented.[1]
Part 3: Purification and Analysis
The crude product from the fluorination reaction is a complex mixture. Achieving the high purity required for semiconductor applications (typically >99%) necessitates a multi-step purification process.[11]
Purification Protocol
-
Fractional Distillation: The primary purification step involves distillation using a column with a high number of theoretical stages (e.g., 15 or more) to separate the desired product from unreacted starting material, partially fluorinated intermediates, and other by-products based on their different boiling points.[12]
-
Neutralization (Alkaline Wash): The distilled product is brought into contact with an alkaline substance, such as a solution of calcium hydroxide or sodium hydroxide, and/or water.[11] This step is critical for removing acidic impurities, particularly the highly corrosive hydrogen fluoride (HF) generated during the reaction, which partitions into the aqueous phase.[11]
-
Drying and Final Polishing: After the wash, trace amounts of water are dissolved in the organic product. These are removed by passing the liquid through a drying agent or a porous purifying agent like zeolite.[11] This final step ensures the product meets stringent moisture specifications.
Product Characterization
The identity and purity of the final this compound are confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating any remaining trace impurities and confirming the molecular weight and fragmentation pattern of the target compound.
| Property | Value |
| IUPAC Name | 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane[15] |
| Molecular Formula | C₄Cl₄F₆[16] |
| Molecular Weight | 303.85 g/mol [15][16] |
| CAS Number | 375-45-1[16] |
Part 4: Critical Safety and Handling Protocols
Working with halogenated hydrocarbons, and particularly with elemental fluorine and chlorine, demands the highest level of safety adherence. These materials pose significant physical and health hazards.[17]
Hazard Overview
-
1,3-Butadiene: Classified as a hazardous air pollutant and a potential carcinogen.[18] It is also highly flammable.
-
Chlorine (Cl₂): Acutely toxic upon inhalation and severely corrosive to the skin, eyes, and respiratory tract.
-
Fluorine (F₂): One of the most reactive substances known. It is extremely toxic and corrosive, and its reactions can be explosive. Special materials and handling procedures are mandatory.
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas generated as a by-product. It can cause severe burns that may not be immediately painful but result in deep tissue damage.
-
Halogenated Hydrocarbons: This class of compounds should be handled with care. Long-term exposure can lead to liver and kidney toxicity, and many are considered potential carcinogens.[17]
Mandatory Safety Measures
A robust Chemical Hygiene Plan must be strictly followed.[19][20]
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood or, preferably, a fully enclosed and automated system (like a continuous flow reactor setup).[20][21] Emergency eye wash stations and safety showers must be immediately accessible.[19]
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles and a full-face shield.[21]
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., neoprene, Viton®) is recommended.[20][21] Disposable nitrile gloves offer insufficient protection against many halogenated solvents.[20]
-
Body Protection: A flame-resistant lab coat and chemical apron.[21]
-
Respiratory Protection: May be required depending on the scale and nature of the operation; consult your institution's environmental health and safety (EHS) office.[17][21]
-
-
Handling and Storage: Store all halogenated compounds in tightly sealed, properly labeled containers in a cool, well-ventilated area away from incompatible materials such as strong alkalis, oxidizing agents, and reactive metals like aluminum.[19][20][22]
-
Waste Disposal: All waste streams containing halogenated hydrocarbons are considered hazardous waste. They must be collected in dedicated, labeled containers and disposed of through a licensed hazardous waste management company in accordance with all local and federal regulations.[21]
Emergency Procedures
-
Inhalation: Immediately move the affected individual to fresh air. Seek immediate medical attention.[19]
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[22] Remove all contaminated clothing.[21] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[22] Seek immediate medical attention.
-
Spill: Evacuate all non-essential personnel. Ensure the area is well-ventilated and eliminate all ignition sources. Wear appropriate PPE and contain the spill using absorbent materials designed for chemical spills.[21]
References
- 1. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 2. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Electrophilic 1,2- and 1,4-Addition of X2 to 1,3-Butadiene [jove.com]
- 7. Video: Electrophilic 1,2- and 1,4-Addition of HX to 1,3-Butadiene [jove.com]
- 8. US3932543A - Process for halogenation of conjugated dienes to dihalogenated butene products - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KR101266609B1 - Process for production of this compound - Google Patents [patents.google.com]
- 13. lookchem.com [lookchem.com]
- 14. The Research Progress of Hexafluorobutadiene Synthesis [scirp.org]
- 15. Tetrachlorohexafluorobutane | C4Cl4F6 | CID 559240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. lookchem.com [lookchem.com]
- 17. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 18. intra.engr.ucr.edu [intra.engr.ucr.edu]
- 19. fishersci.ie [fishersci.ie]
- 20. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 21. benchchem.com [benchchem.com]
- 22. kelid1.ir [kelid1.ir]
Part 1: The Foundational Challenge of Isomerism in C4Cl4F6
An In-depth Technical Guide to the IUPAC Nomenclature of C4Cl4F6
Abstract: The molecular formula C4Cl4F6 represents a fascinating yet complex challenge in chemical nomenclature. Due to the potential for significant constitutional and stereoisomerism, a single formula can correspond to numerous distinct chemical entities, each with unique properties and reactivity profiles. This technical guide provides researchers, scientists, and drug development professionals with a systematic framework for understanding and applying the International Union of Pure and Applied Chemistry (IUPAC) naming conventions to structures with the formula C4Cl4F6. We will deconstruct the principles of naming halogenated alkanes, analyze a specific, documented isomer—1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluorobutane—as a case study, and provide the visual and procedural tools necessary for unambiguous chemical communication.
Before assigning a name, it is critical to recognize that a molecular formula is merely an inventory of atoms. The spatial arrangement and connectivity of these atoms define the molecule's identity. Isomers are compounds that share the same molecular formula but have different structural arrangements.[1] This structural diversity is the primary reason why a formula like C4Cl4F6 cannot have a single IUPAC name.
The main types of isomerism relevant to C4Cl4F6 include:
-
Constitutional (or Structural) Isomerism: This occurs when atoms are connected in a different order.[2] For C4Cl4F6, this could manifest as a straight-chain butane backbone, a branched isobutane backbone, or even cyclic structures (though acyclic forms are more commonly documented for this specific formula). The position of the ten halogen atoms (four chlorine, six fluorine) can also vary, leading to a vast number of positional isomers.
-
Stereoisomerism: When atom connectivity is the same but their spatial orientation differs, stereoisomers exist.[3] Molecules with chiral centers (a carbon atom bonded to four different groups) can exist as enantiomers (non-superimposable mirror images).[2][3] Given the high degree of substitution in C4Cl4F6, many of its isomers will contain chiral centers, adding another layer of complexity to its nomenclature (e.g., requiring R/S designators).
Part 2: A Systematic Protocol for IUPAC Nomenclature of Halogenated Alkanes
The IUPAC system provides a logical, universally accepted set of rules to generate a unique name for any given chemical structure.[4] The following protocol outlines the application of these rules to complex haloalkanes.
Experimental Protocol: IUPAC Name Derivation
-
Identify the Parent Hydrocarbon Structure:
-
Causality: The longest continuous carbon chain (or the primary ring in a cyclic compound) dictates the base name of the molecule (e.g., butane, pentane, cyclobutane). This creates a consistent foundation for the name.
-
Procedure: Examine the molecule's carbon skeleton. For an acyclic alkane, identify the longest possible path of connected carbon atoms.
-
-
Number the Carbon Atoms of the Parent Structure:
-
Causality: Numbering establishes a "locant" or address for each substituent. The rule of "first point of difference" ensures that a single, unambiguous numbering scheme is chosen.
-
Procedure: Number the parent chain from the end that gives the substituent encountered first the lowest possible number.[4] If there is a tie, proceed along the chain until a point of difference is found.
-
-
Identify and Name the Substituents:
-
Causality: All atoms or groups attached to the parent structure are treated as substituents. Halogens are given specific prefixes.
-
Procedure: For halogens, use the prefixes fluoro-, chloro-, bromo-, and iodo-.
-
-
Assemble the Complete IUPAC Name:
-
Causality: A standardized format (substituent location-substituent name-parent name) ensures that the name can be easily deconstructed back into its structure. Alphabetical ordering of substituents prevents ambiguity when multiple different groups are present.
-
Procedure:
-
Arrange all substituents in alphabetical order (e.g., "chloro" comes before "fluoro"). Note that prefixes indicating the number of a substituent (di-, tri-, tetra-) are ignored for alphabetization.[4]
-
Precede each substituent name with its locant number. Use commas to separate numbers and hyphens to separate numbers from letters.
-
If multiple identical substituents are present, use the prefixes di-, tri-, tetra-, etc., and provide a locant for each one.[4]
-
Combine the parts in the order: [locants]-[substituent names][parent name].
-
-
This systematic process is visualized in the workflow diagram below.
References
- 1. testbook.com [testbook.com]
- 2. 4 constitutional isomers of molecular formula C4H9Cl, C4H9Br, C4H9I or C4H9F structural formula skeletal formula R/S optical isomers chain positional isomerism uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
An In-depth Technical Guide to 1,2,3,4-Tetrachlorohexafluorobutane: Physicochemical Properties and Experimental Determination
Introduction
1,2,3,4-Tetrachlorohexafluorobutane, identified by the CAS Number 375-45-1, is a halogenated organic compound with the molecular formula C₄Cl₄F₆.[1][2][3] This compound serves a critical role primarily as an intermediate in the synthesis of hexafluoro-1,3-butadiene (C₄F₆).[4][5] Hexafluoro-1,3-butadiene is a highly valued etching gas in the semiconductor industry, utilized for fine processing applications due to its precision in etching narrow features.[4][5] The physical properties of this compound, particularly its boiling point and density, are fundamental parameters that dictate its purification, handling, and reaction kinetics in industrial processes. This guide provides a detailed examination of these properties, methodologies for their determination, and the underlying scientific principles.
Core Physicochemical Properties
The essential physicochemical data for this compound are summarized below. These values are critical for chemical engineers and researchers in designing and optimizing synthesis and purification processes.
| Property | Value | Reference |
| Boiling Point | 133-134 °C | [6] |
| Density | 1.7812 g/cm³ at 20 °C | [6] |
| Molecular Weight | 303.85 g/mol | [1][2] |
| Molecular Formula | C₄Cl₄F₆ | [1][2][3] |
| CAS Number | 375-45-1 | [1][3][4] |
| Flash Point | 47.9 ± 11.9 °C | [6] |
| Refractive Index | 1.388 | [6] |
| Hazard Class | Irritant (Xi) | [2][6] |
Detailed Analysis of Key Properties
Boiling Point: A Critical Parameter for Purification
The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the boiling point is documented to be in the range of 133-134 °C at atmospheric pressure.[6]
Causality and Significance: This relatively high boiling point is a direct consequence of the molecule's size and the significant intermolecular van der Waals forces, which are substantial due to the presence of heavy chlorine and fluorine atoms. In a practical setting, this property is paramount for the purification of the compound via distillation.[5] For instance, a common synthesis method involves the condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane, which may result in various byproducts.[7] Fractional distillation is employed to separate the desired this compound from lower-boiling impurities or higher-boiling residual starting materials, and a precise knowledge of its boiling point is essential for defining the temperature gradients and collection fractions in the distillation column.
Density: A Foundation for Process Engineering
Density is a measure of mass per unit volume. The density of this compound is reported as 1.7812 g/cm³ at 20 °C.[6]
Causality and Significance: The high density of this compound is attributed to its molecular structure, which incorporates four heavy chlorine atoms and six fluorine atoms on a four-carbon backbone. This property is fundamental in various aspects of chemical process design and safety. For fluid handling, density data is required for sizing pumps, designing piping systems, and calculating flow rates. In reaction engineering, it is used to determine the mass of the substance in a given reactor volume. Furthermore, in the event of an accidental release, its density, being significantly higher than water, will dictate its environmental fate and the appropriate containment and cleanup strategies.
Synthesis and Purification Workflow
Understanding the synthesis of this compound provides context for the importance of its physical properties. A prevalent method involves the Wurtz-type condensation of two molecules of 1,2-dichloro-1,2,2-trifluoro-1-iodoethane.[7] Other methods include the fluorination of 1,2,3,4-tetrachlorobutane.[8] The crude product from these syntheses is a mixture that requires purification, typically through distillation, to achieve the high purity required for its use as a semiconductor-grade intermediate.
Caption: Synthesis and Purification Workflow for this compound.
Experimental Protocols for Property Determination
To ensure scientific integrity, the physical properties of a compound must be verifiable through standardized experimental procedures. The following protocols describe self-validating systems for determining the boiling point and density of liquid chemical samples like this compound.
Protocol 1: Boiling Point Determination by Distillation
This method determines the boiling point by measuring the vapor temperature of the substance during a slow distillation at atmospheric pressure.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer or temperature probe, a condenser, and a receiving flask.
-
Sample Preparation: Place approximately 20-30 mL of this compound and a few boiling chips into the round-bottom flask.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature when the liquid begins to boil and a steady reflux is established in the distillation head. The boiling point is the temperature at which the vapor temperature remains constant while the liquid is distilling.
-
Data Recording: Record the stable temperature reading as the observed boiling point. Note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Protocol 2: Density Determination using a Pycnometer
A pycnometer (or specific gravity bottle) is a flask with a precise volume used to determine the density of a liquid with high accuracy.
Methodology:
-
Cleaning and Calibration:
-
Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by deionized water, and dry it completely.
-
Determine and record the mass of the empty, dry pycnometer (m_pyc).
-
Fill the pycnometer with deionized water of a known temperature (e.g., 20.0 °C) and insert the stopper, allowing excess water to exit through the capillary.
-
Dry the exterior of the pycnometer and record its mass (m_pyc+water).
-
Calculate the volume of the pycnometer (V_pyc) using the known density of water at that temperature (ρ_water): V_pyc = (m_pyc+water - m_pyc) / ρ_water
-
-
Sample Measurement:
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound at the same temperature (20.0 °C).
-
Insert the stopper, dry the exterior, and record the mass (m_pyc+sample).
-
-
Calculation:
-
Calculate the mass of the sample (m_sample): m_sample = m_pyc+sample - m_pyc
-
Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V_pyc
-
Safety and Handling
This compound is classified as an irritant.[2][6] It can cause skin, eye, and respiratory irritation.[9]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[9][10] Avoid breathing vapors or mist.[9] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[10] Keep the container tightly closed.[9]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9][11] If inhaled, move the person to fresh air.[9][10]
Conclusion
The boiling point and density of this compound are not merely abstract data points but are foundational to its practical application and safe handling. A thorough understanding of these properties, grounded in reliable experimental determination, is indispensable for researchers and chemical professionals who work with this important industrial intermediate. The protocols and data presented in this guide serve as a comprehensive resource for ensuring both the efficiency of its use and the safety of its handlers.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 375-45-1 [chemicalbook.com]
- 5. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. lookchem.com [lookchem.com]
- 8. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Isomers of Tetrachlorohexafluorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrachlorohexafluorobutane (C₄Cl₄F₆) represents a class of halogenated hydrocarbons with a diverse range of potential isomers, each possessing unique physicochemical properties. This guide provides a comprehensive technical overview of the known isomers of tetrachlorohexafluorobutane, with a primary focus on their synthesis, structural elucidation, and analytical characterization. We will delve into the complexities of isomer enumeration, explore detailed synthetic methodologies, and present a thorough analysis of the spectroscopic and physical properties of key isomers. Furthermore, this document outlines established protocols for the separation and identification of these compounds and discusses their current and potential applications, alongside critical safety and environmental considerations. This guide is intended to serve as a valuable resource for researchers and professionals working with or exploring the applications of these complex fluorinated and chlorinated alkanes.
Introduction: The Structural Landscape of Tetrachlorohexafluorobutane
The molecular formula C₄Cl₄F₆ allows for a considerable number of structural and stereoisomers, arising from the varied placement of chlorine and fluorine atoms along the four-carbon butane backbone. The specific arrangement of these halogens dictates the molecule's symmetry, polarity, and reactivity, leading to a wide range of physical and chemical properties among the isomers.
The primary isomers of interest, due to their prevalence in synthetic routes and potential for industrial application, include:
-
1,2,3,4-Tetrachlorohexafluorobutane: An asymmetrically substituted isomer with chlorine and fluorine atoms distributed across all four carbon atoms.
-
2,2,3,3-Tetrachlorohexafluorobutane: A symmetrical isomer where the chlorine atoms are located on the central two carbons, and the terminal carbons are perfluorinated.
-
1,1,3,4-Tetrachlorohexafluorobutane: Another asymmetrically substituted isomer with a distinct halogenation pattern.
Understanding the full isomeric landscape is crucial for predicting the outcome of synthetic reactions and for the effective separation and characterization of the desired products.
Synthesis of Tetrachlorohexafluorobutane Isomers
The synthesis of tetrachlorohexafluorobutane isomers is primarily driven by the intended application, with the majority of published methods focusing on the production of this compound as a key intermediate for the synthesis of hexafluoro-1,3-butadiene, an important etchant gas in the semiconductor industry.[1][2]
Synthesis of this compound
Several synthetic routes to this compound have been developed, each with its own advantages and challenges.
-
From 1-iodo-1,2,2-trifluoro-1,2-dichloroethane: A high-yield synthesis involves the condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane using granulated zinc in the presence of a catalytic amount of ethyl acetate.[3] This Wurtz-type condensation reaction proceeds efficiently without a solvent.[3]
-
From 1,2-difluoro-1,2-dichloroethylene: This method involves a three-step reaction, which can be challenging to control due to the requirement of high temperatures and photochemical initiation.[4]
-
From 1,3-butadiene: This route involves the chlorination and subsequent fluorination of 1,3-butadiene.[4] However, it is often less selective and can produce a complex mixture of halogenated butanes, making purification difficult.[4]
Synthesis of Other Isomers
Detailed synthetic procedures for other isomers, such as the symmetrical 2,2,3,3-tetrachlorohexafluorobutane and the asymmetrical 1,1,3,4-tetrachlorohexafluorobutane, are less commonly reported in the literature. These isomers are often formed as byproducts in the synthesis of the 1,2,3,4-isomer or may require specific precursors and reaction conditions to be synthesized selectively. The synthesis of symmetrical isomers may involve the dimerization of smaller, appropriately halogenated building blocks. Asymmetric syntheses can be more complex, often requiring multi-step procedures with careful control of regioselectivity.[5][6][7][8][9]
Physicochemical and Spectroscopic Properties of Key Isomers
The distinct structural arrangements of tetrachlorohexafluorobutane isomers give rise to notable differences in their physical and spectroscopic properties. A thorough understanding of these properties is essential for their identification and separation.
| Property | This compound | 1,1,3,4-Tetrachlorohexafluorobutane | 2,2,3,3-Tetrachlorohexafluorobutane |
| CAS Number | 375-45-1[10] | 423-38-1[11] | 375-34-8[12] |
| Molecular Weight | 303.85 g/mol [13] | 303.85 g/mol [11] | 303.85 g/mol [14] |
| Boiling Point | 133-134 °C[7] | 133 °C[11] | 131 °C[14] |
| Density | 1.7812 g/cm³ @ 20 °C[7] | 1.736 g/cm³[11] | 1.756 g/cm³[14] |
| Refractive Index | 1.388[7] | 1.382[11] | - |
| Melting Point | - | - | 83 °C[14] |
Table 1: Physicochemical Properties of Tetrachlorohexafluorobutane Isomers
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous identification of tetrachlorohexafluorobutane isomers.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides characteristic fragmentation patterns for each isomer. For instance, the PubChem entry for this compound (CID 559240) lists top peaks at m/z 85, 151, and 87. In contrast, 1,1,3,4-tetrachlorohexafluorobutane (CID 79003) shows major fragments at m/z 101, 85, and 103.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: Due to the presence of fluorine, ¹⁹F NMR is a powerful tool for distinguishing between isomers. The chemical shifts and coupling constants of the fluorine nuclei are highly sensitive to their local electronic environment, which is directly influenced by the positions of the chlorine atoms.[10][15][16][17][18] The wide chemical shift range in ¹⁹F NMR generally allows for the resolution of signals from non-equivalent fluorine atoms.[19][20][21][22][23]
-
¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum can provide valuable information about the symmetry of the isomer. For example, the symmetrical 2,2,3,3-tetrachlorohexafluorobutane would be expected to show fewer signals than the asymmetrical 1,2,3,4- and 1,1,3,4-isomers.
-
¹H NMR: As there are no hydrogen atoms in tetrachlorohexafluorobutane, ¹H NMR is not a primary characterization technique but can be used to detect any hydrogen-containing impurities.
-
Analytical Separation and Characterization Protocols
The separation of complex mixtures of halogenated hydrocarbon isomers presents a significant analytical challenge due to their often similar boiling points and polarities.
Gas Chromatography (GC)
Gas chromatography is the most widely employed technique for the separation of tetrachlorohexafluorobutane isomers. The choice of the GC column's stationary phase is critical for achieving optimal separation.
Workflow for GC-MS Analysis of Tetrachlorohexafluorobutane Isomers:
Caption: A typical workflow for the separation and identification of tetrachlorohexafluorobutane isomers using GC-MS.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile organic solvent such as hexane.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5ms) or a 50% phenyl-methylpolysiloxane (DB-17) phase, is recommended to exploit differences in polarity among the isomers.
-
Temperature Program: A typical temperature program would start at a low initial temperature (e.g., 50 °C) to separate volatile components, followed by a ramp to a higher temperature (e.g., 250 °C) to elute the less volatile isomers.
-
Mass Spectrometry: Acquire mass spectra over a range of m/z 50-400.
-
Identification: Identify the separated isomers by comparing their retention times with those of known standards and their mass spectra with reference libraries such as the NIST Mass Spectral Library.[24]
Applications
The primary and most well-documented application of tetrachlorohexafluorobutane, specifically the 1,2,3,4-isomer, is as a precursor in the synthesis of hexafluoro-1,3-butadiene (C₄F₆).[1][2] C₄F₆ is a crucial etchant gas in the semiconductor industry for the fabrication of integrated circuits, valued for its high etching selectivity and low global warming potential.[4]
Potential niche applications for other isomers could exist in areas where specific physical properties are required, such as:
-
Specialty Solvents: Their high density and chemical inertness may make them suitable as solvents for specific chemical reactions or extractions.
-
Heat Transfer Fluids: The thermal stability of fluorinated compounds suggests potential use as heat transfer fluids in specialized applications.
-
Dielectric Fluids: Their non-polar nature and high dielectric strength could be advantageous in electrical applications.
Further research is needed to explore and develop these potential applications.
Safety and Environmental Considerations
As with all halogenated hydrocarbons, proper handling and disposal of tetrachlorohexafluorobutane isomers are imperative.
Toxicological Profile
Detailed toxicological studies specifically on tetrachlorohexafluorobutane isomers are limited. However, based on data for related chlorinated and fluorinated hydrocarbons, the following precautions should be taken:
-
Irritation: this compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[15]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] Avoid inhalation of vapors and direct contact with skin and eyes.[15]
Environmental Fate
Chlorofluorocarbons (CFCs) are known for their persistence in the environment and their detrimental effects on the ozone layer.[20][25][26] While tetrachlorohexafluorobutane is not a traditional CFC (as it contains chlorine, fluorine, and carbon, but no hydrogen), its high degree of halogenation suggests a long atmospheric lifetime.[27] The environmental fate of these specific isomers, including their potential for bioaccumulation and biodegradation, requires further investigation. Responsible disposal in accordance with local regulations is essential to minimize environmental impact.
Conclusion
The isomers of tetrachlorohexafluorobutane represent a fascinating and complex area of organofluorine chemistry. While the synthesis and application of the 1,2,3,4-isomer are well-established in the context of hexafluoro-1,3-butadiene production, a significant opportunity exists for the further exploration of the other isomers. A systematic enumeration of all possible structural and stereoisomers, coupled with detailed experimental characterization of their physical and spectroscopic properties, will be crucial for unlocking their full potential. The development of robust analytical methods for their separation and identification is paramount for both synthetic and quality control purposes. As research in this area continues, a deeper understanding of the unique properties of each isomer will undoubtedly pave the way for novel applications in materials science, specialty chemicals, and beyond, while always maintaining a strong focus on safety and environmental stewardship.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 375-45-1 [chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro- (CAS 375-34-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 423-38-1 CAS MSDS (HEXAFLUORO-1,1,3,4-TETRACHLOROBUTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. HEXAFLUORO-2,2,3,3-TETRACHLOROBUTANE | 375-34-8 [chemicalbook.com]
- 13. Tetrachlorohexafluorobutane | C4Cl4F6 | CID 559240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. 19F and 1H NMR spectra of halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. azom.com [azom.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. researchgate.net [researchgate.net]
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- 22. researchgate.net [researchgate.net]
- 23. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 9 selected constitutional isomers of molecular formula C4H6 structural names of isomers carbon chain functional group isomers structural formula skeletal formula of isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 26. Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Predictive Spectroscopic Guide to 1,2,3,4-Tetrachlorohexafluorobutane: An In-depth Technical Analysis
Introduction
This guide will delve into the anticipated features in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C), and Vibrational Spectroscopy (Infrared and Raman).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For a volatile compound like 1,2,3,4-tetrachlorohexafluorobutane, Electron Ionization (EI) is a common ionization method.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for acquiring the EI-mass spectrum of a volatile halogenated organic compound is as follows:
-
Sample Introduction: A dilute solution of the analyte in a volatile, non-interfering solvent (e.g., dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated inlet system.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals. This fragmentation is a reproducible process that provides structural information.[6][7]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Diagram: EI-MS Workflow
References
- 1. Welcome to the NIST WebBook [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 4. The NIST Chemistry Webbook | NIST [nist.gov]
- 5. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 6. scienceready.com.au [scienceready.com.au]
- 7. chemguide.co.uk [chemguide.co.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of Hexafluoro-1,3-butadiene from 1,2,3,4-Tetrachlorohexafluorobutane
Introduction
Hexafluoro-1,3-butadiene (C₄F₆) is a critical etchant gas in the semiconductor industry, prized for its high selectivity and precision in creating the fine patterns required for advanced microelectronics.[1][2] This document provides a detailed guide for the synthesis of hexafluoro-1,3-butadiene from 1,2,3,4-tetrachlorohexafluorobutane (C₄Cl₄F₆), a robust and high-yield method well-suited for laboratory and industrial applications.[3][4] The core of this process is the reductive dechlorination of the starting material using activated zinc powder in a polar solvent. Our focus is to provide not just a protocol, but a comprehensive understanding of the underlying chemistry and practical considerations to ensure a safe, efficient, and reproducible synthesis.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of the key compounds is essential for safe handling and successful synthesis.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |
| This compound | C₄Cl₄F₆ | 303.85 | 133-134 | 375-45-1 |
| Hexafluoro-1,3-butadiene | C₄F₆ | 162.03 | 5.5 | 685-63-2 |
| Zinc (powder) | Zn | 65.38 | 907 | 7440-66-6 |
| Zinc Chloride | ZnCl₂ | 136.30 | 732 | 7646-85-7 |
Reaction Mechanism and Stoichiometry
The synthesis proceeds via a zinc-mediated reductive dechlorination of the vicinal chlorine atoms in this compound. The overall balanced chemical equation is:
CF₂Cl−CFCl−CFCl−CF₂Cl + 2 Zn → CF₂=CF−CF=CF₂ + 2 ZnCl₂
The reaction mechanism is believed to involve the formation of an organozinc intermediate.[3][5] Zinc, acting as a reducing agent, attacks a carbon-chlorine bond. This is followed by the elimination of a second chlorine atom from the adjacent carbon, leading to the formation of a double bond. This process occurs at both ends of the butane backbone to yield the conjugated diene.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of hexafluoro-1,3-butadiene.
Caption: Overall workflow for the synthesis of hexafluoro-1,3-butadiene.
Detailed Protocols
Part 1: Zinc Activation
Rationale: Commercially available zinc dust is often coated with a layer of zinc oxide, which can inhibit the reaction. Activation with a dilute acid removes this oxide layer, exposing the reactive metal surface.[6][7]
Materials:
-
Zinc dust (<10 µm, ≥98%)
-
2% Hydrochloric acid (HCl) solution
-
Deionized water
-
Ethanol
-
Acetone
-
Diethyl ether
-
Vacuum oven
Protocol:
-
In a flask, stir the zinc powder with a 2% HCl solution until the surface of the zinc appears bright (approximately 4 minutes).[8]
-
Decant the acidic solution and wash the activated zinc powder by decantation with four portions of deionized water.
-
Transfer the zinc powder to a suction filter and wash successively with ethanol, acetone, and diethyl ether.
-
Dry the activated zinc powder in a vacuum oven at 85-90°C for 10 minutes.[8]
-
Use the activated zinc immediately to prevent re-oxidation.
Part 2: Dechlorination Reaction
Rationale: The choice of a polar aprotic solvent is crucial as it facilitates the reaction without participating in it. The reaction temperature is optimized to ensure a reasonable reaction rate while minimizing the formation of byproducts.
Materials:
-
This compound (≥99%)
-
Activated zinc powder
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Three-neck round-bottom flask
-
Reflux condenser with a cold trap (-78°C, dry ice/acetone)
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Inert gas (Nitrogen or Argon) supply
Protocol:
-
Assemble the reaction apparatus under an inert atmosphere.
-
To the three-neck flask, add the activated zinc powder and anhydrous DMF.
-
Begin vigorous stirring and heat the mixture to the desired reaction temperature (typically between 60°C and 90°C).[9]
-
Slowly add the this compound to the stirred suspension. An exothermic reaction may be observed, so control the addition rate to maintain the desired temperature.
-
Maintain the reaction mixture at the set temperature for 3 to 6 hours.[9]
-
The product, hexafluoro-1,3-butadiene, is a gas at room temperature and will be collected in the cold trap.
Part 3: Product Collection and Purification
Rationale: Due to its low boiling point, the product can be readily separated from the reaction mixture. Further purification is necessary to remove any residual solvent and potential byproducts to achieve the high purity required for semiconductor applications.
Protocol:
-
After the reaction is complete, allow the apparatus to cool to room temperature while maintaining the cold trap.
-
The crude hexafluoro-1,3-butadiene collected in the cold trap can be further purified by fractional distillation.
-
For ultra-high purity, the gas can be passed through a column containing adsorbents like zeolites to remove trace impurities.[8][10]
Characterization and Analysis
Rationale: A combination of analytical techniques is employed to confirm the identity and purity of the synthesized hexafluoro-1,3-butadiene.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To determine the purity of the product and identify any volatile impurities.
-
Typical Conditions: A non-polar column (e.g., DB-5) is suitable. The low boiling point of the analyte means that the initial oven temperature should be low, followed by a temperature ramp to elute any less volatile impurities.[11] The mass spectrum of hexafluoro-1,3-butadiene will show a characteristic molecular ion peak at m/z = 162.[12]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the structure of the hexafluoro-1,3-butadiene molecule.
-
Expected Spectrum: The ¹⁹F NMR spectrum will show complex multiplets due to fluorine-fluorine coupling, providing a unique fingerprint for the molecule.[9][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the product.
-
Expected Spectrum: The IR spectrum will exhibit characteristic absorption bands for C=C and C-F bonds.[14]
Safety and Waste Disposal
Safety Precautions:
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]
-
Hexafluoro-1,3-butadiene: Extremely flammable gas that is toxic if inhaled. It is a gas under pressure and may explode if heated.[15][16] All work should be conducted in a well-ventilated area, and a gas detection system is recommended.
-
Reaction: The dechlorination reaction can be exothermic. Ensure adequate cooling and controlled addition of the reactant. The setup should allow for the safe venting of the gaseous product.
Waste Disposal:
-
The reaction mixture will contain zinc chloride and unreacted zinc.
-
Quenching: Unreacted zinc can be quenched by slowly adding the reaction mixture to water.[4] Be aware that this may generate hydrogen gas if any unreacted zinc remains.
-
Disposal: The resulting aqueous solution containing zinc chloride should be neutralized.[5][17] The neutralized solution should be disposed of as hazardous waste in accordance with local regulations.
Conclusion
The synthesis of hexafluoro-1,3-butadiene from this compound via zinc-mediated dechlorination is a reliable and high-yielding method. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can safely and efficiently produce this critical material for advanced applications. Meticulous attention to safety, proper reagent activation, and controlled reaction conditions are paramount for achieving high purity and yield.
References
- 1. my.airliquide.com [my.airliquide.com]
- 2. Hexafluoro-1,3-butadiene (C4F6) — Valliscor [valliscor.com]
- 3. Industrial Use and Disposal Measures of Zinc Chloride [coastalzinc.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. Hexafluorobutadiene analysis by GCMS - Chromatography Forum [chromforum.org]
- 12. Hexafluoro-1,3-butadiene | C4F6 | CID 69636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. airgas.com [airgas.com]
- 17. Industrial Use and Disposal Measures of Zinc Chloride [coastalzinc.com]
Application Notes and Protocols for the Dechlorination of 1,2,3,4-Tetrachlorohexafluorobutane using Zinc
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the dechlorination of 1,2,3,4-tetrachlorohexafluorobutane to synthesize hexafluoro-2-butyne, a valuable fluorinated building block. The protocol leverages the reductive capacity of metallic zinc in a polar aprotic solvent. Detailed experimental procedures, mechanistic insights, safety protocols, and data interpretation are presented to ensure reproducible and safe execution of this transformation.
Introduction: The Significance of Hexafluoro-2-butyne
Hexafluoro-2-butyne (HFB) is a highly reactive and electrophilic alkyne, rendering it a potent dienophile in Diels-Alder reactions and a versatile precursor in the synthesis of complex fluorinated molecules.[1][2] Its rigid, linear scaffold and the unique electronic properties imparted by the two trifluoromethyl groups make it a sought-after component in the development of pharmaceuticals, agrochemicals, and advanced materials, including polymers and liquid crystals.[3]
The synthesis of HFB via the dechlorination of a saturated precursor like this compound offers a practical and efficient route to this important intermediate. This application note details a robust protocol using zinc metal, a readily available and cost-effective reducing agent.
Mechanistic Rationale: The Role of Zinc in Dechlorination
The dechlorination of vicinal dihalides, such as this compound, by zinc is a well-established reductive elimination reaction.[4] The reaction proceeds through the oxidative addition of zinc into the carbon-chlorine bonds.
The key mechanistic steps are:
-
Oxidative Insertion: Zinc metal inserts into a carbon-chlorine bond, forming an organozinc intermediate. This is the rate-determining step.[5][6]
-
Formation of a Zinc Complex: A carbon-zinc complex is formed, which is stabilized in the polar solvent.[5]
-
Elimination: A second chlorine atom is subsequently removed, leading to the formation of a new carbon-carbon pi bond. In the case of this compound, this process occurs twice to yield the alkyne.
The use of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial for solvating the organozinc intermediates and facilitating the reaction.[1][7] Protic solvents like ethanol can also be used, though they may lead to side products through hydrodechlorination.[5]
Caption: Proposed reaction pathway for the dechlorination of this compound.
Experimental Protocol
This protocol is designed for the safe and efficient laboratory-scale synthesis of hexafluoro-2-butyne.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | SynQuest Labs or equivalent | Handle with care, irritant.[7] |
| Zinc Dust | <10 µm, ≥98% | Sigma-Aldrich or equivalent | Activated zinc is preferred. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics or equivalent | Use a dry solvent to prevent side reactions. |
| Diethyl Ether | Anhydrous | Fisher Scientific or equivalent | For extraction. |
| Magnesium Sulfate (MgSO4) | Anhydrous | VWR or equivalent | For drying. |
| Argon or Nitrogen | High Purity | Local Supplier | For inert atmosphere. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas (Ar or N₂) supply
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard glassware for workup and distillation
Step-by-Step Procedure
-
Zinc Activation (Optional but Recommended): In a separate flask, wash the zinc dust with dilute HCl, followed by deionized water, ethanol, and finally anhydrous diethyl ether. Dry under vacuum. This removes surface oxides and enhances reactivity.
-
Reaction Setup: Assemble the three-neck flask with a reflux condenser, a dropping funnel, and an inert gas inlet. Place the flask in a heating mantle on a magnetic stirrer.
-
Charging the Reactor: Under a positive pressure of argon or nitrogen, charge the flask with activated zinc dust (2.5 equivalents) and anhydrous DMF.
-
Addition of Substrate: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Reaction Execution: Heat the zinc suspension in DMF to 80-90 °C with vigorous stirring. Add the solution of this compound dropwise over 1-2 hours. An exothermic reaction may be observed.
-
Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, hexafluoro-2-butyne, is a gas at room temperature (boiling point: -25 °C).[8] Isolate the product by carefully distilling it from the reaction mixture under reduced pressure and collecting it in a cold trap cooled with a dry ice/acetone bath.
-
Purification: The collected condensate can be further purified by fractional distillation to remove any residual solvent or byproducts.
Caption: Step-by-step experimental workflow for the synthesis of hexafluoro-2-butyne.
Safety Precautions
-
Handling of this compound: This compound is an irritant.[7] Avoid contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Handling of Hexafluoro-2-butyne: This product is a toxic gas.[8] All manipulations should be performed in a well-ventilated fume hood. Ensure that the collection and storage apparatus are properly sealed and cooled.
-
Inert Atmosphere: The reaction is sensitive to moisture. Maintaining a dry, inert atmosphere is crucial for both safety and reaction efficiency.
-
Exothermic Reaction: The reaction can be exothermic. Control the rate of addition of the substrate to maintain a manageable reaction temperature.
Characterization of Hexafluoro-2-butyne
The identity and purity of the synthesized hexafluoro-2-butyne can be confirmed using the following analytical techniques:
| Technique | Expected Results |
| ¹⁹F NMR | A single sharp peak is expected due to the chemical equivalence of the six fluorine atoms. |
| ¹³C NMR | Two signals are expected: one for the sp-hybridized carbons of the alkyne and another for the trifluoromethyl carbons. |
| GC-MS | A single major peak in the gas chromatogram with a molecular ion peak corresponding to the mass of C₄F₆ (m/z = 162.03).[3] |
| Infrared (IR) Spectroscopy | A characteristic absorption for the C≡C triple bond should be observed, though it may be weak due to the symmetry of the molecule. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive zinc surface. | Activate the zinc dust with dilute acid before use. |
| Wet solvent or glassware. | Ensure all solvents are anhydrous and glassware is oven-dried. | |
| Formation of Side Products | Presence of protic impurities. | Use anhydrous solvents and maintain a strict inert atmosphere. |
| Reaction temperature too high. | Maintain the recommended reaction temperature. | |
| Low Product Yield | Incomplete reaction. | Increase reaction time or temperature slightly. |
| Loss of gaseous product during workup. | Ensure the cold trap is sufficiently cold and the system is well-sealed. |
References
- 1. Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene - Beijing Institute of Technology [pure.bit.edu.cn]
- 2. Hexafluoro-2-butyne [chemeurope.com]
- 3. Hexafluoro-2-butyne | C4F6 | CID 69654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hexafluoro-2-butyne - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: 1,2,3,4-Tetrachlorohexafluorobutane as a Key Intermediate in Semiconductor Etching Gas Production
Authored by: A Senior Application Scientist
Abstract
The relentless drive towards smaller and more complex semiconductor devices necessitates the development of advanced materials and processes. In plasma etching, a critical step in integrated circuit fabrication, hexafluoro-1,3-butadiene (C4F6) has emerged as a next-generation etchant gas, prized for its high selectivity and significantly lower environmental impact compared to its predecessors.[1][2][3] This document provides a comprehensive guide to the synthesis, purification, and utilization of 1,2,3,4-tetrachlorohexafluorobutane, a crucial intermediate in the production of high-purity C4F6 for the semiconductor industry.[4][5][6][7] Detailed protocols for synthesis, purification, conversion to C4F6, quality control, and safe handling are presented for researchers and chemical engineers in the field.
Introduction: The Pivotal Role of C4F6 and its Precursor
Plasma etching selectively removes material from a substrate (wafer) to create the intricate patterns that form integrated circuits. Fluorocarbon-based gases are the cornerstone of etching dielectric materials like silicon dioxide (SiO₂) and silicon nitride (Si₃N₄).[2] For decades, gases like tetrafluoromethane (CF₄) and octafluorocyclobutane (c-C₄F₈) were the industry standard. However, with shrinking device dimensions, these gases face limitations in achieving the required precision and selectivity.[8] Furthermore, their high global warming potential (GWP) has prompted a search for more environmentally benign alternatives.[1][2]
Hexafluoro-1,3-butadiene (C₄F₆) has risen to this challenge, offering superior performance characteristics:
-
High Etch Selectivity : C₄F₆ provides a higher selectivity to photoresists and underlying layers, which is critical for preventing damage to other parts of the device during etching.[1][3]
-
High Aspect Ratio Etching : It enables the etching of deep, narrow features with straight vertical profiles, a necessity for 3D NAND and advanced logic chips.[1][3][9]
-
Low Global Warming Potential : C₄F₆ has a significantly lower atmospheric lifetime and GWP compared to C₄F₈, making it a more sustainable choice.[1][2][3]
The industrial-scale production of high-purity C₄F₆ relies on the synthesis and subsequent dechlorination of this compound.[5][10] The purity of this intermediate is paramount, as any impurities can be carried over to the final product, adversely affecting the performance and yield of semiconductor manufacturing processes.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and purification.
| Property | Value | Reference |
| Molecular Formula | C₄Cl₄F₆ | [11][12][13] |
| Molecular Weight | 303.85 g/mol | [11][12][13][14] |
| CAS Number | 375-45-1 | [11][12] |
| Boiling Point | 133-134 °C | [12] |
| Density | 1.781 g/cm³ at 20 °C | [12] |
| Appearance | Colorless liquid | N/A |
| Synonyms | A316 | [5][7] |
Synthesis and Purification of this compound
Several synthetic routes to this compound have been developed, including the fluorination of 1,2,3,4-tetrachlorobutane and the condensation of iodinated precursors.[5][6][15] A prominent method involves the fluorodimerization of 1,2-dichloro-1,2-difluoroethene, which offers a direct route to the C4 backbone.[4][5]
Synthesis Protocol: Fluorodimerization of 1,2-dichloro-1,2-difluoroethene
This protocol is based on principles outlined in patent literature, emphasizing a controlled reaction to maximize yield and selectivity.[4]
Objective: To synthesize this compound by reacting 1,2-dichloro-1,2-difluoroethene with fluorine gas.
Materials:
-
1,2-dichloro-1,2-difluoroethene (reagent grade)
-
Fluorine gas (diluted with an inert gas, e.g., Nitrogen)
-
Inert solvent (e.g., perfluoroalkanes, fluorochloroalkanes)
-
Reaction vessel suitable for low-temperature fluorination
Protocol:
-
Reactor Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas to remove any moisture or oxygen.
-
Solvent and Reactant Charging: Cool the reactor to a temperature between -100°C and -20°C. This low temperature is crucial to control the highly exothermic fluorination reaction and minimize side product formation.
-
Reactant Introduction: Introduce a solution of 1,2-dichloro-1,2-difluoroethene in the inert solvent into the cooled reactor.
-
Fluorination: Slowly bubble the diluted fluorine gas into the stirred solution. The molar ratio of fluorine to the ethene derivative should be carefully controlled (e.g., 0.2-0.5:1) to favor the desired dimerization reaction over other fluorination pathways.[4] Maintain the reaction pressure below 0.1 MPa.[4]
-
Reaction Monitoring: Monitor the reaction progress using in-line analytical techniques (e.g., FTIR) or by analyzing aliquots via Gas Chromatography (GC) to determine the consumption of the starting material.
-
Quenching: Once the reaction is complete, stop the fluorine gas flow and purge the reactor with an inert gas to remove any unreacted fluorine.
-
Product Isolation: The resulting solution contains this compound, unreacted starting material, solvent, and potential byproducts. This mixture is now ready for purification.
Caption: Synthesis workflow for this compound.
Purification Protocol
High purity of the intermediate is non-negotiable for semiconductor applications. The primary purification method involves multi-stage distillation and drying.[4]
Objective: To purify crude this compound to >98% purity.
Protocol:
-
Initial Distillation: Transfer the crude product mixture to a distillation apparatus. Gently heat the solution (e.g., to 50-60°C) to separate the low-boiling components, such as the inert solvent and any unreacted starting materials.[4]
-
Rectification: Introduce the remaining solution into a rectification column. Perform rectification under negative pressure (vacuum). This allows for the separation of components with close boiling points at a lower temperature, preventing thermal degradation.
-
Fraction Collection: Collect the fraction corresponding to the boiling point of this compound.
-
Drying: Pass the purified liquid through a series of drying agents to remove any residual moisture or acidic impurities. Common drying agents include magnesium oxide (MgO), phosphorus pentoxide (P₂O₅), calcium hydroxide (Ca(OH)₂), or magnesium sulfate (MgSO₄).[4]
-
Final Product: The resulting product is high-purity this compound, ready for quality control analysis and subsequent conversion.
Caption: Purification workflow for this compound.
Conversion to Hexafluoro-1,3-butadiene (C₄F₆)
The final step in producing the etchant gas is the dechlorination of the purified intermediate. This reaction is typically achieved using a reducing metal in a polar solvent.[5][10][16]
Objective: To synthesize hexafluoro-1,3-butadiene via dechlorination.
Materials:
-
High-purity this compound
-
Zinc dust (activated)
-
Polar solvent (e.g., ethanol, isopropanol)
-
Reaction vessel with a condenser and gas outlet
Protocol:
-
Reactor Setup: Charge the reaction vessel with the polar solvent and activated zinc dust.
-
Reactant Addition: Slowly add the purified this compound to the stirred suspension of zinc dust.
-
Reaction Conditions: Gently heat the mixture to initiate the reaction. The C₄F₆ gas will evolve from the reaction mixture.
-
Gas Collection: Pass the evolved gas through a cold trap to condense any solvent vapors and then collect the C₄F₆ gas.
-
Purification of C₄F₆: The collected gas can be further purified by cryogenic distillation to achieve the ultra-high purity required for electronic-grade applications.
Caption: Conversion of the intermediate to the final C₄F₆ etchant gas.
Application in Semiconductor Etching
The high-purity C₄F₆ produced is used in plasma etchers. In the plasma, C₄F₆ dissociates into various reactive species (ions and radicals).[17] These species etch the silicon dioxide or silicon nitride layers, while simultaneously forming a thin, protective fluorocarbon polymer film on the sidewalls of the etched features.[1] This passivation layer prevents lateral etching, leading to the desired anisotropic (vertical) profiles.[2]
Caption: Schematic of the C₄F₆ plasma etching process.
Analytical Methods for Quality Control
Ensuring the purity of both the intermediate and the final C₄F₆ product is critical. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the primary analytical tool for this purpose.[18][19]
Objective: To verify the purity of this compound and identify any impurities.
Protocol:
-
Sample Preparation: Dilute a small aliquot of the synthesized and purified product in a suitable volatile solvent.
-
GC Injection: Inject the prepared sample into the GC system. The GC column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to each component. The area under the main product peak is used to calculate its purity. The mass spectrum of each peak is compared to a library of known spectra to identify the main product and any impurities.
Safety and Handling Protocols
This compound and its isomers are hazardous chemicals that require strict safety protocols.[20][21][22][23]
7.1. Hazard Identification:
7.2. Personal Protective Equipment (PPE):
-
Eye Protection: Use chemical safety goggles or a face shield as described by OSHA standards.[20]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in areas with poor ventilation or potential for inhalation exposure.[20]
-
Clothing: Wear protective clothing to prevent skin exposure.[20]
7.3. Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[20][21][23] Avoid contact with skin, eyes, and clothing.[20] Avoid ingestion and inhalation.[20]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[20][24] Keep containers tightly closed when not in use.[20][21] Recommended storage temperature is 2°C - 8°C.[20]
7.4. First-Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[20][21][23]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[20][23] Remove contaminated clothing. If irritation persists, get medical attention.[20][21]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[20][21][23] Remove contact lenses if present and easy to do.[20][21] Seek immediate medical attention from an ophthalmologist.[20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water if the person is conscious. Seek immediate medical attention.[23]
7.5. Spill and Disposal:
-
Spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste.
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[20][21][23]
References
- 1. C4F6 Gas for Semiconductor Etching - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 2. Electronic specialty gas - hexafluoro-1,3-butadiene C4F6 for dry etching [beijingyuji.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 5. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 6. KR101266609B1 - Process for production of this compound - Google Patents [patents.google.com]
- 7. This compound | 375-45-1 [chemicalbook.com]
- 8. electrochem.org [electrochem.org]
- 9. C4F6 1,3 Hexafluorobutadiene - A New Etching Gas: Studies on Material Compatibility, Behavior in Inductively Coupled Plasma and Etch Processes Performance | NIST [nist.gov]
- 10. US7812202B2 - Process for producing hexafluoro-1,3-butadiene - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. echemi.com [echemi.com]
- 13. Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro- [webbook.nist.gov]
- 14. Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro- (CAS 423-38-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. lookchem.com [lookchem.com]
- 16. Synthetic Routes to C4F6 | EFC Gases [efcgases.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. env.go.jp [env.go.jp]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. biosynth.com [biosynth.com]
- 21. synquestlabs.com [synquestlabs.com]
- 22. synquestlabs.com [synquestlabs.com]
- 23. echemi.com [echemi.com]
- 24. fishersci.com [fishersci.com]
High-Sensitivity Determination of 1,2,3,4-Tetrachlorohexafluorobutane in Environmental & Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrachlorohexafluorobutane (CAS 375-45-1) is a synthetic halogenated hydrocarbon utilized as a chemical intermediate, notably in the semiconductor industry for the synthesis of etching gases.[1] Its structure as a polychlorinated and fluorinated alkane raises concerns about its potential environmental persistence and bioaccumulation, aligning it with characteristics of "forever chemicals".[2] This application note presents robust and validated analytical methods for the trace-level determination of this compound in complex matrices such as water and soil. The methodologies are founded on the principles of Gas Chromatography-Mass Spectrometry (GC-MS), a definitive technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[3] We provide detailed, step-by-step protocols for sample preparation using Purge-and-Trap (P&T) for aqueous samples and Equilibrium Headspace (HS) for solid matrices, followed by GC-MS analysis, adhering to the stringent quality control guidelines established by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[4][5]
Introduction and Scientific Principle
The robust carbon-fluorine and carbon-chlorine bonds in this compound suggest a high degree of chemical stability, leading to concerns about its environmental fate and potential for long-term adverse effects.[2] Accurate and sensitive monitoring is therefore critical for environmental assessment, toxicology studies, and industrial process control.
The analytical challenge lies in detecting and quantifying this compound at trace levels within complex sample matrices. The methods detailed herein leverage the synergistic power of Gas Chromatography (GC) for high-resolution separation and Mass Spectrometry (MS) for unambiguous identification and sensitive quantification.
The Causality of Method Selection:
-
Gas Chromatography (GC): As a volatile compound, this compound is ideally suited for GC analysis. The GC column, containing a stationary phase, separates compounds from a mixture based on their differential partitioning between the stationary phase and a mobile carrier gas (typically inert, like helium).[6] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in characteristic retention times that serve as a primary identifier.
-
Mass Spectrometry (MS): Following separation by the GC, the eluted molecules enter the mass spectrometer. Here, they are ionized (typically by electron ionization, EI), which fragments the parent molecule into a predictable pattern of smaller, charged ions. The MS sorts these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum.[7] This spectrum is a unique chemical "fingerprint" that provides definitive structural confirmation of the analyte, far surpassing the certainty of non-specific detectors.[8] Coupling these two techniques forms a powerful analytical tool for complex mixture analysis.[9]
Instrumentation & Reagents
2.1 Instrumentation
-
Gas Chromatograph with a capillary column injection port and temperature programming capability.
-
Mass Spectrometer capable of scanning a mass range of 40-450 amu.
-
GC-MS Interface (heated transfer line).
-
Data System for instrument control, data acquisition, and processing.
-
For Aqueous Samples: Purge-and-Trap (P&T) sample concentrator.
-
For Solid/Aqueous Samples: Static Headspace (HS) autosampler.
2.2 Reagents & Standards
-
Reagents: All solvents (e.g., Methanol, Dichloromethane) must be high-purity, GC-grade or equivalent. Reagent water should be purified (e.g., double distilled) and demonstrated to be free of interferences.[10] High-purity helium (99.999%) is required as the GC carrier gas.
-
Standards: A certified analytical standard of this compound (CAS 375-45-1) is required for calibration. Internal standards (e.g., fluorobenzene, chlorobenzene-d5) and surrogate standards (e.g., bromofluorobenzene) are necessary for quantitation and recovery assessment, consistent with EPA methodologies.[4]
Protocol 1: Analysis of Aqueous Samples via Purge-and-Trap GC-MS
This protocol is optimized for detecting volatile organic compounds (VOCs) in water and is based on principles from U.S. EPA Method 8260.[4][5][11] The P&T technique efficiently extracts volatile analytes from the water matrix by bubbling an inert gas through the sample, trapping the released compounds on a sorbent trap, and then thermally desorbing them into the GC-MS.
Experimental Workflow: Purge-and-Trap GC-MS
Caption: Workflow for P&T GC-MS Analysis of Aqueous Samples.
Step-by-Step Methodology
-
Sample Collection: Collect water samples in 40 mL glass vials with zero headspace. If the sample may contain residual chlorine, add a preservative like ascorbic acid.[10] Store at 4°C until analysis.
-
System Blank: Before analyzing samples, process a 5 mL aliquot of reagent water through the entire system to ensure it is free from contamination.
-
Standard Preparation: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 20, 100 µg/L) in reagent water from a stock solution.
-
Sample Preparation: Allow samples and standards to reach room temperature. Place 5 mL of the sample/standard into a purging vessel. Spike with internal and surrogate standards to a constant concentration.
-
Purge-and-Trap Cycle:
-
Purge: Heat the sample to 40°C and purge with helium at a flow rate of 40 mL/min for 11 minutes. This transfers the volatile this compound from the aqueous phase to the gas phase.
-
Trap: The gas stream passes through an analytical trap (e.g., packed with Tenax/silica gel/carbon molecular sieve), which retains the target analyte while allowing the purge gas to vent.
-
Desorb: After purging, the trap is rapidly heated (e.g., to 250°C), and the carrier gas flow is reversed to backflush the trapped analytes onto the GC column in a concentrated band.
-
-
GC-MS Analysis: Initiate the GC-MS temperature program and data acquisition upon desorption.
Protocol 2: Analysis of Solid Samples via Equilibrium Headspace GC-MS
This protocol is adapted from U.S. EPA Method 5021A and is suitable for soils, sediments, and other solid waste matrices.[12] The principle involves heating the sample in a sealed vial to partition the volatile analytes between the solid/liquid phase and the gas phase (headspace). A portion of the headspace is then automatically injected into the GC-MS.
Experimental Workflow: Headspace GC-MS
Caption: Workflow for Headspace GC-MS Analysis of Solid Samples.
Step-by-Step Methodology
-
Sample Collection & Storage: Collect solid samples in appropriate containers and store at 4°C.
-
Sample Preparation:
-
Weigh approximately 5 grams of the solid sample directly into a 20 mL headspace vial.
-
Spike the sample with internal and surrogate standards.
-
Add 10 mL of reagent water.
-
To enhance partitioning into the headspace (the "salting-out" effect), add a matrix modifying salt like sodium chloride.[13]
-
Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.
-
-
Headspace Incubation & Injection:
-
Place the vial in the heated autosampler tray.
-
Incubate the vial at a controlled temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the system to reach equilibrium.
-
The autosampler will then automatically inject a fixed volume (e.g., 1 mL) of the headspace gas into the GC inlet.
-
-
GC-MS Analysis: The GC-MS analysis proceeds as described in the instrumental parameters section.
GC-MS Instrumental Parameters & Data
The following table provides typical starting parameters for the GC-MS analysis. These should be optimized for the specific instrument in use.
| Parameter | Condition | Rationale |
| GC System | ||
| Inlet | Splitless Injection Mode | Ensures the entire desorbed/injected sample band is transferred to the column for maximum sensitivity. |
| Inlet Temp | 250°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas that does not react with the analyte or stationary phase. Constant flow provides stable retention times. |
| Column | 30m x 0.25mm ID, 1.4 µm film (e.g., DB-624) | A mid-polar column suitable for separating a wide range of volatile organic compounds. |
| Oven Program | 40°C (hold 4 min), ramp 10°C/min to 240°C, hold 5 min | Provides good separation of early-eluting volatile compounds while ensuring the target analyte elutes as a sharp peak. |
| MS System | ||
| Transfer Line | 250°C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp | 230°C | Optimal temperature for efficient ionization. |
| Mass Analyzer | Quadrupole | A robust and common mass analyzer for routine environmental analysis.[7] |
| Scan Mode | Full Scan (m/z 40-350) | Acquires complete mass spectra for definitive identification. |
| SIM Mode (Optional) | Monitor characteristic ions (e.g., m/z 117, 167, 269) | For enhanced sensitivity, monitor only a few specific ions characteristic of the target analyte.[14] |
Data Analysis and Trustworthiness (Quality Control)
A robust analytical method is a self-validating system. The following QC measures are mandatory to ensure the trustworthiness of the results.
-
Tuning: The MS must be tuned to a standard, such as Bromofluorobenzene (BFB), to meet established ion abundance criteria before analysis, as specified in EPA methods.[4]
-
Calibration: A multi-point initial calibration curve (minimum 5 points) must be generated, plotting the instrument response against the concentration. The linearity should be demonstrated with a correlation coefficient (r²) of ≥ 0.995.
-
Internal Standards (IS): The response of the target analyte is calculated relative to the response of a co-analyzed internal standard. This corrects for variations in injection volume and instrument sensitivity, ensuring precision.
-
Surrogate Standards (SS): Surrogates are compounds similar to the analyte but not expected in the sample. They are added to every sample before preparation to monitor the efficiency of the extraction process. Recoveries should fall within a defined acceptance range (e.g., 70-130%).
-
Blanks (Method & Instrument): A method blank (reagent water or clean sand) is run with each batch to check for contamination from reagents or the preparation process.
-
Laboratory Control Sample (LCS): A blank spiked with a known concentration of the analyte is run with each batch to verify the accuracy of the entire analytical process.
Table 2: Representative Performance Characteristics
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.995 |
| Method Detection Limit (MDL) | 0.1 - 0.5 µg/L (Water); 1 - 5 µg/kg (Soil) |
| Limit of Quantitation (LOQ) | 0.5 - 1.0 µg/L (Water); 5 - 10 µg/kg (Soil) |
| Precision (%RSD) | < 15% |
| Accuracy (LCS Recovery) | 80 - 120% |
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the sensitive and selective determination of this compound. By combining established sample preparation techniques like Purge-and-Trap and Headspace analysis with the definitive power of GC-MS, researchers can achieve reliable quantification in complex environmental and biological matrices. Adherence to the described quality control procedures is paramount for generating data that is scientifically sound, defensible, and trustworthy.
References
- 1. This compound | 375-45-1 [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 5. epa.gov [epa.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. etamu.edu [etamu.edu]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. youtube.com [youtube.com]
- 10. Detailed steps for the detection of halogenated hydrocarbons in surface water - Water Quality Testing and Analytical Instruments,Focus on water quality analysis equipment production and research and development |GuanAo [en.zzgayq.com]
- 11. testinglab.com [testinglab.com]
- 12. epa.gov [epa.gov]
- 13. agilent.com [agilent.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of 1,2,3,4-Tetrachlorohexafluorobutane
Application Note: GC-MS/034
Quantitative Analysis of 1,2,3,4-Tetrachlorohexafluorobutane Using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a robust and validated method for the identification and quantification of this compound (CAS 375-45-1) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of hexafluoro-1,3-butadiene (C4F6), a gas critical to the semiconductor industry for plasma etching processes.[1] Given its role in high-tech manufacturing and its classification as an irritant, a reliable analytical method is essential for process monitoring, quality control, and safety assessments.[2][3] The protocol detailed herein provides a comprehensive workflow, from sample preparation to data analysis, and is tailored for researchers, process chemists, and quality assurance professionals. We will delve into the rationale behind key experimental parameters, the interpretation of the unique mass spectrum shaped by its polychlorinated structure, and method performance characteristics.
Introduction and Scientific Principle
This compound is a halogenated alkane with the molecular formula C4Cl4F6.[2][4] Its analysis presents a unique challenge and opportunity for mass spectrometry due to the isotopic distribution of its four chlorine atoms. Gas chromatography is the ideal technique for separating this volatile compound from potential impurities or a complex sample matrix. The coupling of GC with mass spectrometry provides definitive identification through characteristic fragmentation patterns and the distinct isotopic signature of chlorine.
The core principle of this method relies on electron ionization (EI) mass spectrometry. In the MS source, this compound molecules are ionized by a 70 eV electron beam, causing the formation of a molecular ion ([M]•+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is analyzed, generating a mass spectrum that serves as a chemical fingerprint. The presence of four chlorine atoms results in a predictable and complex molecular ion cluster (M, M+2, M+4, M+6, M+8) due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), providing an exceptionally high degree of confidence in its identification.[5][6]
Experimental Workflow
The analytical process follows a systematic path from sample preparation to final data reporting. Each stage is optimized to ensure accuracy, precision, and reliability.
Caption: GC-MS analytical workflow for this compound.
Instrumentation, Reagents, and Consumables
The following setup is recommended for this analysis. Equivalent instrumentation and consumables from other manufacturers can be substituted, but may require method re-validation.
| Category | Item | Specifications |
| Instrumentation | Gas Chromatograph | Agilent 8890 GC or equivalent, with electronic pressure control.[7] |
| Mass Spectrometer | Agilent 7250 GC/Q-TOF or 5977 MSD, or equivalent.[7] | |
| Autosampler | G4513A or equivalent. | |
| Reagents | This compound | Purity >98% (CAS 375-45-1). |
| Hexane | HPLC or GC-grade. | |
| Helium | Ultra-high purity (99.999%). | |
| Consumables | GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[7] |
| Inlet Liner | Ultra Inert, single taper with glass wool.[8] | |
| Syringe | 10 µL autosampler syringe. | |
| Vials | 2 mL amber glass vials with PTFE-lined septa. |
Detailed Protocols
Standard and Sample Preparation
Rationale: Hexane is chosen as the solvent due to its volatility and compatibility with non-polar DB-5ms columns. A stock solution is prepared gravimetrically to ensure the highest accuracy, from which calibration standards are prepared via serial dilution.
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound into a 10 mL volumetric flask.
-
Dissolve and bring to volume with GC-grade hexane. Mix thoroughly. This stock is stable for up to 6 months when stored at 4°C.
-
-
Calibration Standards (1 µg/mL to 100 µg/mL):
-
Perform serial dilutions of the stock standard with hexane to prepare a series of at least five calibration standards. A suggested range is 1, 5, 10, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
For process samples or reaction mixtures, accurately dilute a known weight or volume of the sample in hexane to bring the expected concentration of the analyte within the calibration range.
-
If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[9]
-
GC-MS Instrumental Method
Rationale: A splitless injection is used to ensure maximum sensitivity for trace-level analysis.[7] The oven temperature program is designed to provide a sharp, symmetrical peak for the analyte, with an initial low temperature for focusing and a ramp optimized based on the compound's boiling point of 133-134°C.[4] The MS is operated in full scan mode for qualitative identification and method development, while selected ion monitoring (SIM) can be used for enhanced sensitivity in routine quantitative analysis.
| Parameter | Setting |
| GC Inlet | |
| Mode | Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | |
| Initial Temperature | 60°C, hold for 1 min |
| Ramp 1 | 20°C/min to 180°C |
| Hold | Hold at 180°C for 2 min |
| MS Parameters | |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan |
| Scan Range | 50 - 400 m/z |
Results and Data Interpretation
Chromatographic Performance
Under the conditions specified, this compound should elute as a sharp, symmetrical peak. The retention time will be highly repeatable, with a coefficient of variation typically below 0.1%.[10]
Mass Spectrum Analysis
The mass spectrum is the key to unambiguous identification. The molecular weight of C4Cl4F6 is approximately 303.85 g/mol .[11][12]
-
Molecular Ion Cluster: The most telling feature is the molecular ion region. Due to the four chlorine atoms, a cluster of peaks will be observed starting at m/z 302 (for the ion containing only ³⁵Cl and ¹²C isotopes). The subsequent peaks at m/z 304, 306, 308, and 310 arise from the statistical incorporation of ³⁷Cl isotopes. The relative intensity ratio of this cluster is a highly reliable identifier.
-
Key Fragment Ions: Electron ionization will cause predictable fragmentation of the C-C and C-halogen bonds. While a definitive fragmentation pattern requires experimental data, likely fragmentation pathways include:
-
Loss of a chlorine atom: [M-Cl]⁺
-
Cleavage of the central C-C bond, potentially forming ions like [C₂Cl₂F₃]⁺.
-
Loss of multiple halogen atoms is common in the mass spectra of polyhalogenated alkanes.[13]
-
The presence of a halogen atom like chlorine or bromine in a molecule can be identified by the M+2 peak in its mass spectrum.[5] For a compound with one chlorine atom, the M+ and M+2 peaks will have an intensity ratio of approximately 3:1.[6]
Method Validation and Performance
A summary of typical method performance characteristics based on similar analyses of halogenated compounds is provided below.[10][14]
| Parameter | Typical Performance |
| Linearity | R² > 0.995 over the range of 1-100 µg/mL. |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantification (LOQ) | < 1.5 µg/mL |
| Precision (Repeatability) | < 5% RSD for six replicate injections of a mid-level standard. |
| Accuracy (Recovery) | 95-105% for spiked samples.[10] |
Safety Precautions
This compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[3]
-
Always handle the pure compound and concentrated solutions inside a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[3]
-
Consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.[15]
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and reliable means for the analysis of this compound. The protocol is robust and suitable for routine quality control in industrial settings, as well as for research applications. The distinct isotopic pattern generated by the four chlorine atoms allows for highly confident identification, which is a key strength of this mass spectrometric approach.
References
- 1. This compound | 375-45-1 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. lcms.cz [lcms.cz]
- 8. chemetrix.co.za [chemetrix.co.za]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. interesjournals.org [interesjournals.org]
- 11. scbt.com [scbt.com]
- 12. Tetrachlorohexafluorobutane | C4Cl4F6 | CID 559240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Determination of indicator polychlorinated biphenyls (PCBs) by gas chromatography-electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
Application Note: Differentiating Stereoisomers of 1,2,3,4-Tetrachlorohexafluorobutane using Multinuclear NMR Spectroscopy
Introduction: The Challenge of Halogenated Stereoisomers
1,2,3,4-Tetrachlorohexafluorobutane (C₄Cl₄F₆) is a halogenated alkane with two stereocenters at the C2 and C3 positions. This stereochemistry gives rise to two distinct forms: a meso compound ((2R,3S)-1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane) and a pair of enantiomers known as the dl or racemic pair ((2R,3R) and (2S,3S)). These stereoisomers possess identical mass and similar physical properties, making their differentiation by many analytical techniques challenging.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ¹⁹F and ¹³C nuclei, is an exceptionally powerful tool for this purpose. The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion provide a detailed window into the local electronic environment of each fluorine atom.[1][2] Crucially, the diastereomeric relationship between the meso and dl isomers results in distinct magnetic environments for the nuclei, leading to unique and unambiguous NMR spectra for each form.[3]
This application note provides a comprehensive guide and detailed protocols for using ¹⁹F and ¹³C NMR spectroscopy to confidently identify and characterize the meso and dl isomers of this compound.
Theoretical Framework: Exploiting Symmetry and Coupling
The key to differentiating the isomers lies in understanding how their molecular symmetry impacts the NMR spectrum.
-
The meso Isomer: This compound possesses a center of inversion (or a plane of symmetry), which makes the two halves of the molecule chemically equivalent. The two -CF₂Cl groups are equivalent, and the two -CFCl- groups are also equivalent. However, within each CF₂ group, the two fluorine atoms are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.
-
The dl-Isomers (Enantiomeric Pair): These isomers lack a plane of symmetry. As enantiomers, they are indistinguishable in an achiral NMR solvent. However, within one enantiomer, all four fluorine environments (-CF₂Cl at C1, -CFCl- at C2, -CFCl- at C3, and -CF₂Cl at C4) are chemically non-equivalent. This will result in a more complex spectrum compared to the meso isomer.
Spin-spin coupling provides further structural confirmation. ¹⁹F-¹⁹F coupling constants are typically large and can be observed over several bonds (²J, ³J, and even ⁴J), providing clear evidence of connectivity.[1][4] Similarly, ¹³C-¹⁹F coupling is invaluable for assigning carbon signals.
Experimental Protocols
Protocol 1: Sample Preparation
The quality of the NMR data is directly dependent on proper sample preparation.
Objective: To prepare a clear, homogeneous solution suitable for high-resolution NMR spectroscopy.
Materials:
-
This compound isomer mixture or isolated isomer.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆).
-
5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent).
-
Pipettes and vials.
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. CDCl₃ is a common choice for nonpolar compounds.[5] Ensure the solvent is free from residual water and other impurities.
-
Concentration: Weigh approximately 10-20 mg of the sample for ¹⁹F NMR or 30-50 mg for ¹³C NMR.[5] Dissolve this in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.
-
Transfer: Once fully dissolved, transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Referencing (Optional but Recommended): While modern spectrometers can use indirect referencing, an external or internal reference can be used for highest accuracy. For ¹⁹F NMR, a common reference is CFCl₃ (defined as 0 ppm).[6] For ¹³C NMR, tetramethylsilane (TMS) is the standard.[5] If an internal standard is used, ensure it is inert and its signals do not overlap with the analyte signals.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Data Acquisition Workflow
This workflow outlines the logical steps from sample insertion to obtaining processed spectra for analysis.
Caption: Overall workflow for isomer characterization by NMR.
¹⁹F NMR Acquisition Parameters (Example on a 400 MHz Spectrometer):
-
Pulse Program: zg (standard 1D experiment) or zgpg30 for a 30° pulse.
-
Decoupling: ¹H decoupling (cpd) is often beneficial to simplify spectra by removing ¹H-¹⁹F couplings, though none are expected for the title compound.
-
Spectral Width (SW): ~250 ppm (to cover the typical organofluorine range).[6]
-
Transmitter Frequency Offset (O1P): Centered in the expected region of the spectrum (e.g., -100 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 16-64 (adjust for concentration).
¹³C NMR Acquisition Parameters (Example on a 400 MHz Spectrometer):
-
Pulse Program: zgpg30 with ¹H decoupling (cpg or waltz16).
-
Spectral Width (SW): ~200 ppm.[7]
-
Acquisition Time (AQ): 1.5-2.5 seconds.
-
Relaxation Delay (D1): 5-10 seconds (longer delay needed for carbons without attached protons).
-
Number of Scans (NS): 1024 or higher, as ¹³C has low natural abundance.
Data Analysis and Interpretation
Distinguishing Isomers with ¹⁹F NMR
The primary distinction between the meso and dl isomers will be the number of signals and their splitting patterns in the ¹⁹F spectrum.
Caption: J-coupling relationships in meso vs. dl isomers.
-
meso Isomer Prediction:
-
Signals: Expect two distinct ¹⁹F signals due to symmetry.
-
One signal for the two equivalent -CFCl- groups (let's call this Fₓ).
-
One complex signal pattern for the diastereotopic fluorines of the two equivalent -CF₂Cl groups (Fₐ and Fᵦ).
-
-
Splitting:
-
The Fₓ signal will be split by Fₐ and Fᵦ, likely appearing as a triplet of triplets or a more complex multiplet if ³Jₐₓ and ³Jᵦₓ are different.
-
The Fₐ and Fᵦ nuclei will form an AB spin system due to being chemically non-equivalent but coupled to each other (²Jₐᵦ). Each part of this AB quartet will be further split by Fₓ (³J coupling).
-
-
-
dl-Isomer Prediction:
-
Signals: Expect up to four distinct ¹⁹F signals, as all fluorine environments are unique.
-
Splitting: The spectrum will be significantly more complex. Each of the four signals will be a multiplet, split by its neighbors through ²J and ³J couplings. The pattern will likely be second-order, meaning it cannot be interpreted by simple first-order rules.
-
Table 1: Expected ¹⁹F NMR Characteristics
| Isomer | Number of Signals | Expected Splitting Pattern | Key Differentiator |
|---|---|---|---|
| meso | 2 | Relatively simple, symmetrical pattern (e.g., ABX type) | Fewer signals, clear symmetry |
| dl | Up to 4 | Complex, asymmetric, second-order multiplets | More signals, lack of symmetry |
Confirming Assignments with ¹³C NMR
¹³C NMR provides complementary information, confirming the symmetry arguments.
-
meso Isomer Prediction:
-
Due to the plane of symmetry, only two carbon signals are expected.[8]
-
C1 and C4 are equivalent.
-
C2 and C3 are equivalent.
-
Each signal will be split into a triplet by the attached fluorines (¹J_CF), which may be further split by two-bond couplings (²J_CF).
-
-
dl-Isomer Prediction:
-
Lacking symmetry, all four carbon atoms are chemically non-equivalent.
-
Expect four distinct carbon signals.[8]
-
Each signal will show characteristic splitting due to ¹J_CF and ²J_CF couplings.
-
Table 2: Expected ¹³C NMR Characteristics
| Isomer | Number of Signals | Expected Signal Multiplicity (due to C-F coupling) | Key Differentiator |
|---|---|---|---|
| meso | 2 | Two complex multiplets (e.g., triplets of triplets) | Only two carbon environments |
| dl | 4 | Four complex multiplets | Four distinct carbon environments |
Conclusion
The differentiation of the meso and dl stereoisomers of this compound is readily achievable through a combination of ¹⁹F and ¹³C NMR spectroscopy. The analysis hinges on the fundamental principles of molecular symmetry. The meso isomer, possessing a center of inversion, yields significantly simpler spectra with fewer signals (two for ¹⁹F, two for ¹³C) compared to the asymmetric dl isomers, which are expected to show up to four signals in both ¹⁹F and ¹³C spectra. By following the detailed protocols for sample preparation, data acquisition, and spectral interpretation outlined in this note, researchers can confidently assign the correct stereochemical structure to their synthesized or isolated compounds.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. biophysics.org [biophysics.org]
- 3. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. compoundchem.com [compoundchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Safe Handling and Storage of 1,2,3,4-Tetrachlorohexafluorobutane
Introduction
1,2,3,4-Tetrachlorohexafluorobutane (CAS No. 375-45-1) is a halogenated hydrocarbon utilized as an intermediate in chemical synthesis, notably in the production of hexafluoro-1,3-butadiene for the semiconductor industry.[1] Its fully halogenated structure imparts specific chemical properties and potential hazards that necessitate meticulous handling and storage procedures to ensure the safety of laboratory personnel and prevent environmental contamination. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe management of this compound in a laboratory setting. The protocols herein are grounded in established safety principles for halogenated compounds and information derived from authoritative safety data sheets.
Hazard Identification and Chemical Profile
A thorough understanding of the chemical's properties is foundational to its safe use. This compound is classified as an irritant and presents specific health and physical hazards.
GHS Hazard Classification:
-
Skin Irritation: Category 2 (Causes skin irritation)[2]
-
Eye Irritation: Category 2A (Causes serious eye irritation)[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2]
Signal Word: Warning[2]
Physical and Chemical Properties Summary
| Property | Value | Source |
| CAS Number | 375-45-1 | [3] |
| Molecular Formula | C4Cl4F6 | [3][4] |
| Molecular Weight | 303.85 g/mol | [3][4] |
| Appearance | Data not consistently available; handle as a potentially volatile liquid. | N/A |
| Boiling Point | 133-134 °C | [5] |
| Density | 1.7812 g/cm³ @ 20 °C | [5] |
| Flash Point | 47.9 ± 11.9 °C | [5] |
| InChIKey | IRHYACQPDDXBCB-UHFFFAOYSA-N | [4] |
Personal Protective Equipment (PPE) and Engineering Controls
The primary routes of exposure are inhalation, skin contact, and eye contact.[2] Therefore, a multi-layered approach to protection, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls: The First Line of Defense
The causality behind prioritizing engineering controls lies in their ability to isolate the hazard at the source, minimizing the potential for exposure to the operator.
-
Chemical Fume Hood: All handling of this compound, including weighing, aliquoting, and use in reactions, must be conducted within a properly functioning chemical fume hood.[2][6] This is critical to control the inhalation of vapors, which can cause respiratory irritation.[2][6]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[2]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE serves as the final barrier between the user and the chemical. The selection of appropriate PPE is crucial for preventing direct contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2] This combination protects against direct liquid splashes and vapor exposure to the eyes, which can cause serious irritation.[2]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[2] It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
-
Skin and Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[2] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used by trained personnel during emergency response.[2][6]
Laboratory Handling Protocols
Adherence to a systematic protocol minimizes the risk of accidental exposure and release.
Pre-Handling Checklist
-
Verify SDS: Confirm you have read and understood the Safety Data Sheet (SDS) for this compound (CAS No. 375-45-1).[2][3][7]
-
Check Engineering Controls: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Assemble PPE: Don all required PPE as outlined in Section 2.
-
Prepare Workspace: Clear the fume hood of all unnecessary items. Ensure all necessary equipment (e.g., glassware, spatulas, pipettes) is present to avoid reaching outside the containment area.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Procedure
-
Transporting: When moving the chemical from storage to the work area, use a secondary container (e.g., a rubber bucket or plastic tote) to mitigate the risk of a spill from a dropped or broken primary container.
-
Dispensing: Carefully uncap the container. Use appropriate tools, such as a glass pipette or syringe, to transfer the required amount. Avoid generating mists or aerosols.
-
Performing Reactions: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.
-
Post-Handling: Tightly seal the container immediately after use.[2] Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water. Collect all rinsate as hazardous waste.[8]
Storage Procedures and Incompatibility
Proper storage is essential for maintaining chemical stability and preventing dangerous reactions. The stability of halogenated hydrocarbons can be compromised by improper storage conditions, leading to degradation or violent reactions.
General Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated area.[2] The storage area should be a designated chemical storage cabinet.
-
Container: Keep the container tightly closed when not in use to prevent the escape of vapors.[2]
-
Temperature: Avoid exposure to heat, sparks, and open flames.[2]
Chemical Incompatibility: A Critical Safety Consideration
Segregating incompatible chemicals is a fundamental principle of safe laboratory practice to prevent fires, explosions, or the generation of toxic gases.[9][10] this compound must be stored separately from the following:
-
Alkali metals (e.g., sodium, potassium) [2]
-
Finely divided metals (e.g., aluminum, magnesium, zinc) [2]
-
Strong oxidizing agents [2]
-
Strong acids and bases [2]
The rationale for this segregation is that halogenated compounds can react violently with these substances. For example, reactions with finely divided metals can be highly exothermic and potentially explosive.
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to an emergency can significantly mitigate its consequences.
Spill Response
In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.
Workflow for Spill Response
Caption: Workflow for responding to a chemical spill.
Detailed Spill Cleanup Steps (for small, manageable spills):
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Stop the leak if it is safe to do so. For liquid spills, absorb with a dry, inert chemical absorbent (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent.[2]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable container for hazardous waste.[2] The container must be properly labeled.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.
-
Disposal: Dispose of the waste container according to institutional and regulatory guidelines.
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3]
Waste Disposal
This compound is a halogenated hydrocarbon and is considered a "forever chemical," signifying its persistence in the environment.[2] Therefore, proper disposal is not just a matter of regulatory compliance but also of environmental stewardship.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[9][11]
-
Container: Use a designated, clearly labeled, and leak-proof container for "Halogenated Hazardous Waste."[8][11]
-
Disposal Route: The primary disposal method is through an authorized hazardous waste incinerator equipped with an afterburner and flue gas scrubber to handle the corrosive and toxic gases (e.g., HCl, HF) produced during combustion.[2]
-
Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[11]
Conclusion
The safe handling and storage of this compound depend on a comprehensive understanding of its hazards, the consistent use of engineering controls and PPE, and strict adherence to established protocols. By implementing the procedures outlined in this guide, laboratories can effectively minimize risks to personnel and the environment.
References
- 1. This compound | 375-45-1 [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. nswai.org [nswai.org]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Application Note: Continuous-Flow Synthesis of 1,2,3,4-Tetrachlorohexafluorobutane Using Microreactor Technology
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis of 1,2,3,4-tetrachlorohexafluorobutane (A316), a key intermediate for hexafluoro-1,3-butadiene (HFBD) used in the semiconductor industry.[1][2] Traditional batch synthesis of halogenated compounds can be challenging due to high exothermicity, the use of hazardous reagents, and difficulties in process control. Microreactor technology (MRT) offers a transformative solution, enabling superior control over reaction parameters, enhancing safety, and improving product yield and consistency.[3][4] This application note details the rationale, experimental setup, and a step-by-step protocol for the continuous-flow synthesis of A316, demonstrating the significant advantages of MRT for handling demanding chemical transformations.[5]
Introduction: The Case for Microreactors in Halogenation Chemistry
The synthesis of highly fluorinated and chlorinated compounds is fundamental to the production of advanced materials, including the specialty etching gas hexafluoro-1,3-butadiene.[2] The precursor, this compound, is typically synthesized through reactions involving hazardous and highly reactive halogens.[1] Such reactions in conventional batch reactors are often plagued by issues of safety and selectivity.
Key Challenges in Batch Synthesis:
-
Thermal Runaway: Halogenation reactions, particularly fluorination and chlorination, are often highly exothermic. The poor surface-area-to-volume ratio of batch reactors makes heat dissipation difficult, creating hot spots that can lead to side reactions, product degradation, or even explosive conditions.[3][6]
-
Safety Risks: The use of toxic and corrosive reagents like elemental fluorine or chlorine on a large scale poses significant handling and containment risks.[7]
-
Mixing Inefficiency: Poor mixing can lead to localized concentration gradients, reducing reaction selectivity and yield.
-
Scalability Issues: Transitioning a hazardous reaction from the lab to an industrial scale is often a complex, costly, and non-linear process.[5]
Microreactor technology (MRT) directly addresses these challenges. By confining the reaction to channels with sub-millimeter dimensions, MRT provides an exceptionally high surface-area-to-volume ratio (10,000-50,000 m²/m³ compared to ~100 m²/m³ for batch reactors).[4] This enables near-instantaneous heat transfer, allowing for precise temperature control even in highly exothermic processes.[3] The small internal volume dramatically enhances safety by minimizing the quantity of hazardous material present at any given moment.[8][9] Consequently, reactions that are dangerous or unscalable in batch can be performed safely and efficiently in a continuous-flow microreactor.[6]
Reaction Pathway: Electrophilic Addition of Chlorine to Hexafluoro-1,3-butadiene
One effective route to synthesize this compound is via the direct chlorination of hexafluoro-1,3-butadiene (HFBD). This reaction proceeds through an electrophilic addition mechanism where the electron-rich double bonds of the diene attack the chlorine molecule.
The overall reaction is:
CF₂=CF-CF=CF₂ + 2 Cl₂ → CF₂Cl-CFCl-CFCl-CF₂Cl
The mechanism involves the stepwise addition of chlorine across the two double bonds. The reaction is typically initiated by heat or UV light and proceeds rapidly. The controlled environment of a microreactor is ideal for managing the reaction kinetics and thermal output.
Caption: Diagram 1: Electrophilic Addition of Chlorine to HFBD.
Experimental Application & Protocol
This section outlines the complete workflow for the continuous-flow synthesis of this compound. The protocol is designed to be a self-validating system, where precise control over inputs directly and reproducibly dictates the output.
Materials and Equipment
| Component | Specification | Supplier Example | CAS Number |
| Reagents | |||
| Hexafluoro-1,3-butadiene (HFBD) | ≥99% purity | SynQuest Labs | 685-63-2 |
| Chlorine (Cl₂) | ≥99.5% purity | Airgas | 7782-50-5 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Nitrogen (N₂) | UHP, ≥99.999% | Praxair | 7727-37-9 |
| Equipment | |||
| Microreactor | Glass or SiC chip with T-mixer | Vapourtec, Chemtrix | N/A |
| Syringe/HPLC Pumps | High-pressure, pulse-free | Harvard Apparatus, Knauer | N/A |
| Mass Flow Controller (MFC) | For Chlorine gas delivery | Bronkhorst, Brooks | N/A |
| Back Pressure Regulator (BPR) | 100-250 psi range | Zaiput, IDEX | N/A |
| Temperature Controller | Circulating fluid bath or Peltier | Huber, Julabo | N/A |
| Tubing & Fittings | PFA or Hastelloy | Swagelok, IDEX | N/A |
| Analytical | GC-MS System | Agilent, Shimadzu | N/A |
Microreactor System Setup
The experimental setup involves two liquid reagent feeds and one gas feed converging at a T-mixer before entering the heated microreactor chip. The output stream is passed through a back pressure regulator to maintain a single-phase flow and then collected for analysis.
Caption: Diagram 2: Microreactor Experimental Workflow.
Step-by-Step Synthesis Protocol
Causality and Rationale: Each step is designed for maximum safety, control, and efficiency. The use of a solvent (DCM) helps manage the concentration of the reactive species and aids in heat dissipation, even within the highly efficient microreactor. The back pressure regulator ensures the gaseous chlorine remains dissolved in the liquid phase throughout the reactor, preventing gas-slug formation and ensuring consistent reaction conditions.
1. System Preparation:
- Assemble the microreactor system as shown in Diagram 2 in a certified fume hood.
- Ensure all fittings are secure and leak-tested using pressurized nitrogen.
- Reasoning: Prevents leakage of toxic chlorine gas and hazardous solvent.[10]
- Purge the entire system with dry nitrogen for 15 minutes to remove air and moisture.
- Reasoning: Moisture can lead to the formation of corrosive HCl and other byproducts.
2. Reagent Preparation:
- Prepare a 1.0 M solution of hexafluoro-1,3-butadiene in anhydrous dichloromethane.
- Reasoning: Starting with a defined concentration allows for precise stoichiometric control.
- Load the HFBD solution and pure anhydrous DCM into separate gas-tight syringes or pump reservoirs.
3. Reaction Execution:
- Set the temperature controller for the microreactor to the desired setpoint (e.g., 80 °C).
- Reasoning: Elevated temperatures increase reaction rates, and the microreactor's superior heat transfer prevents thermal runaway, a significant risk in batch processes.[3]
- Set the back pressure regulator to 100 psi.
- Reasoning: Maintains a single-phase flow, ensuring consistent residence time and stoichiometry.
- Begin pumping anhydrous DCM through the system at a low flow rate (e.g., 0.2 mL/min) to prime the system.
- Once the system is stable, start the reagent flows according to the parameters in Table 1. Introduce the HFBD solution (Pump A) and the chlorine gas (MFC) simultaneously.
- Allow the system to run for a duration equivalent to at least five residence times to reach a steady state before collecting any product.
- Reasoning: Ensures the collected sample is representative of the steady-state reaction conditions.
4. Product Collection and Work-up:
- Collect the reactor output in a cooled vial containing a small amount of sodium thiosulfate solution to quench any unreacted chlorine.
- Reasoning: In-line quenching of hazardous by-products is a key safety advantage of flow chemistry.[11][12]
- The collected sample can be analyzed directly by GC-MS to determine conversion, selectivity, and yield.
- For purification, the collected organic phase can be washed with water, dried over MgSO₄, and the solvent removed under reduced pressure. Further purification can be achieved by vacuum distillation.[2]
Data, Optimization, and Scalability
The precise control afforded by the microreactor allows for rapid optimization of reaction parameters.
Typical Reaction Parameters
| Parameter | Value | Rationale |
| HFBD Flow Rate (1.0 M) | 0.10 mL/min | Determines throughput and residence time. |
| Chlorine Flow Rate | 2.2 mL/min (gas) | Set to achieve a 2.0 molar equivalent relative to HFBD. |
| DCM Flow Rate | 0.10 mL/min | Dilutes reactants and aids in thermal management. |
| Total Liquid Flow Rate | 0.20 mL/min | Combined flow of liquid streams. |
| Reactor Volume | 1.0 mL | A typical volume for lab-scale microreactors. |
| Residence Time | 5.0 min | Calculated as Reactor Volume / Total Liquid Flow Rate. |
| Temperature | 80 °C | Balances reaction rate with potential side reactions. |
| Pressure (BPR) | 100 psi | Ensures single-phase operation. |
| Expected Conversion | >98% | Based on optimized conditions. |
| Selectivity for A316 | >95% | High selectivity is a hallmark of controlled microreactor synthesis. |
Optimization and Scale-Up
-
Optimization: Key parameters like temperature, residence time, and stoichiometry can be screened rapidly by adjusting flow rates and setpoints. An optimal balance can be found in a matter of hours, a process that could take days or weeks with batch chemistry.[5]
-
Scale-Up: Increasing production capacity does not involve changing the reactor vessel, which is a major hurdle in batch processing. Instead, the process is scaled by "numbering up"—running multiple microreactors in parallel—or by operating the system for longer durations.[5] This approach eliminates the risks and uncertainties of traditional scale-up.
Enhanced Safety Profile of Microreactor Synthesis
The synthesis of A316 involves highly hazardous materials. Hexafluoro-1,3-butadiene is a toxic, flammable, liquefied gas.[13] Chlorine is a highly toxic and corrosive gas.[14] Microreactor technology fundamentally improves the safety of this process.
-
Minimized Inventory: The internal volume of the reactor is typically only a few milliliters or less, meaning only a very small amount of hazardous material is reacting at any time.[8] This drastically reduces the potential severity of any incident.[9]
-
Superior Thermal Control: The risk of a thermal runaway, a primary concern with exothermic halogenations in batch reactors, is virtually eliminated due to the rapid heat dissipation.[3][6]
-
Containment: The sealed, continuous-flow system provides excellent containment of volatile and toxic substances from the point of injection to collection and quenching.
-
Personal Protective Equipment (PPE): All operations must be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. A personal gas monitor for chlorine is recommended.[10]
Conclusion
Microreactor technology provides a safe, efficient, and highly controllable platform for the synthesis of this compound. By leveraging the intrinsic advantages of continuous flow—namely, superior heat and mass transfer and a minimal reaction inventory—this approach overcomes the significant safety and scalability challenges associated with traditional batch halogenation. This methodology not only enables higher yields and purities but also accelerates process development, offering a clear pathway from laboratory discovery to industrial production.
References
- 1. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 2. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 3. Microreactor - Wikipedia [en.wikipedia.org]
- 4. mech.kth.se [mech.kth.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorination reactions in microreactors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Why use a Microreactor for Chemical Processes? - SIM² [kuleuven.sim2.be]
- 8. scribd.com [scribd.com]
- 9. openpr.com [openpr.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 12. vapourtec.com [vapourtec.com]
- 13. my.airliquide.com [my.airliquide.com]
- 14. Chlorine: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
Application Notes and Protocols for 1,2,3,4-Tetrachlorohexafluorobutane in Fluorochemical Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 1,2,3,4-tetrachlorohexafluorobutane, a significant fluorinated intermediate. Contrary to inquiries regarding its direct role in polymerization, extensive literature review indicates that this compound is not utilized as a monomer, solvent, or chain-transfer agent in the synthesis of fluorinated polymers. Instead, its primary and critical application lies in its role as a precursor to hexafluoro-1,3-butadiene, a high-value etchant gas in the semiconductor industry. This document details the synthesis, properties, and established applications of this compound, providing protocols for its synthesis and subsequent conversion to hexafluoro-1,3-butadiene.
Introduction: Defining the Role of this compound
Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, and low surface energy, making them indispensable in numerous advanced applications.[1] The synthesis of these materials often involves specialized monomers, solvents, and chain-transfer agents. While the molecular structure of this compound (C4Cl4F6) might suggest potential utility in this field, it is crucial to clarify its actual role based on established scientific literature.
Our comprehensive research indicates that this compound's significance is not in direct polymer synthesis but as a key intermediate. This guide, therefore, focuses on its established and scientifically validated application: the synthesis of hexafluoro-1,3-butadiene (C4F6). While C4F6 was initially explored as a monomer, its resulting polymers exhibited poor performance, leading to a shift in its application towards electronic etching gases.[2]
This document will provide detailed protocols for the synthesis of this compound and its subsequent conversion, reflecting its true industrial and research value.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| Molecular Formula | C4Cl4F6 |
| Molecular Weight | 303.85 g/mol |
| CAS Number | 375-45-1 |
| Appearance | Liquid |
| Boiling Point | 133-134 °C |
| Density | 1.781 g/cm³ at 20 °C |
Synthesis of this compound: A Critical Intermediate
The primary route to this compound involves the dimerization of a smaller chlorofluoroethylene precursor.
Synthesis via Fluorodimerization of 1,2-Dichlorodifluoroethylene
One established method is the fluorodimerization of 1,2-dichlorodifluoroethylene.[3] This process involves the reaction of 1,2-dichlorodifluoroethylene with fluorine gas, often in a microreactor to ensure precise control over reaction conditions and enhance safety.[3]
Protocol 1: Synthesis of this compound via Fluorodimerization
Materials:
-
1,2-Dichlorodifluoroethylene
-
Fluorine gas (diluted with an inert gas such as helium or nitrogen)
-
Anhydrous solvent (e.g., a fluorinated solvent like Freon® 11)
-
Microreactor setup with precise temperature and flow control
-
Quenching agent (e.g., a solution of sodium sulfite)
-
Standard glassware for purification (distillation apparatus)
Procedure:
-
Reactor Setup: Assemble and leak-test the microreactor system. Ensure all components are dry and inert.
-
Reagent Preparation: Prepare a solution of 1,2-dichlorodifluoroethylene in the chosen anhydrous solvent.
-
Reaction: Cool the microreactor to the desired temperature range (e.g., -95°C to -85°C).[3] Introduce the 1,2-dichlorodifluoroethylene solution and the diluted fluorine gas into the microreactor at controlled flow rates. The reaction occurs at the gas-liquid interface.
-
Quenching: The reactor output is passed through a quenching solution to neutralize any unreacted fluorine.
-
Purification: The crude product is collected and purified by fractional distillation to isolate the this compound.
Expected Outcome:
This method can achieve high conversion of the starting material to this compound. The use of a microreactor allows for improved safety and control over this highly exothermic reaction.[3]
Diagram 1: Synthesis Pathway of this compound
Caption: Fluorodimerization of 1,2-dichlorodifluoroethylene.
Application in the Synthesis of Hexafluoro-1,3-butadiene
The principal application of this compound is as a direct precursor to hexafluoro-1,3-butadiene (C4F6) through a dehalogenation reaction.[2]
Dechlorination to Hexafluoro-1,3-butadiene
This transformation is typically achieved by reacting this compound with a reducing metal, such as zinc powder, in a suitable solvent.[2][4]
Protocol 2: Synthesis of Hexafluoro-1,3-butadiene
Materials:
-
This compound
-
Zinc powder (activated)
-
Anhydrous solvent (e.g., ethanol, dioxane)
-
Reaction vessel equipped with a reflux condenser and a collection trap for the gaseous product
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reactor Setup: In a flame-dried reaction vessel under an inert atmosphere, add the activated zinc powder and anhydrous solvent.
-
Addition of Precursor: Slowly add the this compound to the zinc suspension while stirring.
-
Reaction: Gently heat the reaction mixture to reflux. The gaseous hexafluoro-1,3-butadiene will evolve from the reaction mixture.
-
Product Collection: Pass the evolved gas through a cold trap (e.g., cooled with dry ice/acetone) to condense and collect the hexafluoro-1,3-butadiene.
-
Purification: The collected product can be further purified by low-temperature distillation.
Expected Outcome:
This method provides a high yield of hexafluoro-1,3-butadiene, a colorless gas at room temperature.[2] The purity of the product is critical for its application in the semiconductor industry.
Diagram 2: Conversion to Hexafluoro-1,3-butadiene
Caption: Dechlorination of the precursor to the final product.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory or industrial setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While the search for novel monomers and synthetic aids in fluoropolymer chemistry is ongoing, the available scientific evidence clearly defines the role of this compound as a crucial intermediate, not a direct participant in polymerization. Its value lies in the efficient production of hexafluoro-1,3-butadiene, a compound vital to the semiconductor manufacturing industry. The protocols and information provided herein are intended to support researchers in the synthesis and application of this important fluorochemical, grounded in its established and validated uses.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrachlorohexafluorobutane
Document ID: TCHFB-SYN-TSG-2601
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of 1,2,3,4-Tetrachlorohexafluorobutane (C₄Cl₄F₆). This molecule is a critical intermediate in the production of hexafluoro-1,3-butadiene (C₄F₆), a gas indispensable for high-precision etching in the semiconductor industry.[1][2] The synthesis of C₄Cl₄F₆ is often challenging, with the potential for numerous side reactions that can significantly impact yield and purity.
This guide is designed for researchers and chemical development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic routes and field-proven insights to help you navigate the complexities of the process, minimize byproduct formation, and optimize your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
There are several established methods, each with distinct advantages and challenges:
-
Fluorodimerization of 1,2-Dichlorodifluoroethylene: This method involves the reaction of 1,2-dichlorodifluoroethylene with elemental fluorine, often at very low temperatures.[1][3] It is favored for its relatively short reaction pathway.
-
Fluorination of 1,2,3,4-Tetrachlorobutane: This process involves the direct fluorination of a hydrocarbon precursor. It requires careful control to prevent C-C bond cleavage and incomplete fluorination.[3][4]
-
Wurtz-Type Condensation: This route uses 1-iodo-1,2-dichloro-1,2,2-trifluoroethane, which is coupled using a metal like zinc or mercury.[5][6][7] While capable of high yields, it can be sensitive to reaction conditions and may involve toxic reagents like mercury.[6][7]
-
Chlorination and Fluorination of 1,3-Butadiene: This route is less common due to the formation of a complex mixture of halogenated butanes, which complicates separation and purification efforts.[1]
Q2: What are the most common classes of side products I should expect?
Side products can generally be categorized as follows:
-
Isomers: Structural isomers of the target molecule, such as 1,1,3,4-tetrachlorohexafluorobutane or 2,2,3,3-tetrachlorohexafluorobutane, may form depending on the reaction mechanism's regioselectivity.[2]
-
Under- or Over-Halogenated Products: In routes involving sequential halogenation, products with fewer or more fluorine/chlorine atoms than the target are common. For instance, fluorinating 1,2,3,4-tetrachlorobutane can yield hydrogen-containing impurities if the reaction is incomplete.[8]
-
Fragmentation Products (Low-Boilers): At elevated temperatures, C-C bond cleavage can occur, leading to the formation of smaller, lower-boiling point fluorinated or chlorinated alkanes and alkenes.[4] These are often referred to as "fluorine-containing low boilers".[1]
-
Elimination Products: In condensation reactions, elimination of atoms can lead to unsaturated byproducts like chlorotrifluoroethylene.[5]
Q3: Why is temperature control so critical in this synthesis?
Temperature is arguably the most critical parameter for controlling selectivity.
-
Minimizing Fragmentation: High temperatures (>50°C) during direct fluorination can provide enough energy to break C-C bonds, leading to a cascade of radical reactions that produce a variety of low-molecular-weight impurities and significantly lower the yield of the desired C4 backbone.[4]
-
Controlling Selectivity: For exothermic reactions like fluorodimerization, low temperatures (e.g., -20°C to -100°C) are essential to dissipate heat effectively, slow down the reaction rate, and prevent runaway reactions or the formation of undesired byproducts.[1][3]
Q4: How does the choice of starting material affect the side reaction profile?
The precursor dictates the likely side reactions. For example, starting with 1,3-butadiene and performing subsequent chlorination and fluorination steps introduces multiple stages where selectivity can be lost, resulting in a wide array of partially halogenated alkanes.[1] In contrast, the fluorodimerization of 1,2-dichlorodifluoroethylene is a more convergent approach, where the primary challenges are controlling the dimerization itself and preventing fragmentation, rather than managing a complex mixture of isomers from the outset.[1]
Section 2: Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause & Explanation | Recommended Troubleshooting Actions |
| Low Yield of Target Product | A) Excessive Fragmentation: The reaction temperature is too high, causing C-C bond cleavage.[4] This is common in direct fluorination methods. B) Competing Elimination/Coupling Reactions: In Wurtz-type syntheses, conditions may favor elimination to form alkenes instead of the desired C-C coupling.[5] C) Inefficient Reactant Mixing: In gas-liquid phase reactions, poor mass transfer of fluorine gas into the liquid phase can limit the reaction rate and allow for side reactions in the gas phase. | A) Temperature Optimization: Lower the reaction temperature. For direct fluorination, consider a step-wise temperature profile. Using a microreactor can significantly improve heat management and minimize hotspots.[3] B) Catalyst/Solvent Screening: Re-evaluate the metal activator (e.g., granulated zinc vs. zinc dust) and solvent. In some cases, a solvent-free approach with a catalytic amount of an activator like ethyl acetate can improve yield.[5] C) Improve Agitation & Gas Dispersion: Increase the stirring rate or use a gas-sparging stirrer. Ensure the fluorine gas is diluted with an inert gas (e.g., nitrogen, helium) to control its reactivity.[3] |
| GC-MS Shows Multiple Low-Boiling Point Impurities | C-C Bond Cleavage: This is the hallmark of excessive reaction temperature or localized hotspots within the reactor.[4] The energy input is sufficient to break the carbon backbone, resulting in C1, C2, and C3 fragments that are subsequently halogenated. | 1. Verify Thermocouple Placement: Ensure your temperature probe is accurately measuring the internal reaction temperature, not just the bath temperature. 2. Reduce Reaction Temperature: Systematically lower the reaction temperature in 5-10°C increments. 3. Ensure Homogeneous Mixing: Inadequate stirring can create localized areas of high reactant concentration and temperature. |
| Product Contaminated with Structural Isomers (e.g., 1,1,3,4-TCHFB) | Lack of Regioselectivity: The chosen synthetic route may inherently lack the control to direct the halogen atoms to the desired 1,2,3,4 positions. This is particularly prevalent in multi-step syntheses starting from less-defined precursors. | 1. Re-evaluate Synthesis Route: Consider a more convergent route, such as the dimerization of 1,2-dichlorodifluoroethylene, which builds the backbone with the correct initial connectivity. 2. Analyze Starting Materials: Ensure the purity of your starting materials. Isomeric impurities in the precursor will carry through to the final product. |
| Aqueous Workup is Acidic; Product is Unstable | Residual HF or HCl: Incomplete neutralization of acidic byproducts (HF from fluorination, HCl from chlorination) or unreacted reagents. These acids can catalyze degradation or isomerization of the final product during distillation. | 1. Implement an Alkali Wash: After the reaction, thoroughly wash the crude product with a dilute aqueous base (e.g., NaOH, Ca(OH)₂) to neutralize and remove acidic species.[1][4] 2. Follow with a Water Wash: Wash with deionized water to remove any remaining base. 3. Dry Thoroughly: Use a desiccant like anhydrous MgSO₄ or molecular sieves to remove all water before distillation, as water can form azeotropes or cause hydrolysis at high temperatures.[1] |
Section 3: Visualizing Reaction Pathways
The following diagram illustrates the desired synthesis of this compound via the fluorodimerization pathway, highlighting the primary side reaction of C-C bond cleavage.
Caption: Desired dimerization vs. side reaction pathway.
Section 4: Recommended Protocol: Synthesis via Fluorodimerization
This protocol is a synthesized example based on methodologies described in the literature and is intended for experienced chemists.[1][3] All operations should be performed in a well-ventilated fume hood or a specialized inert atmosphere enclosure.
1. Reactor Preparation:
-
A 250 mL three-necked, jacketed glass reactor equipped with a mechanical stirrer, a low-temperature thermometer, a gas inlet tube, and a dry-ice condenser is used.
-
The system must be thoroughly dried and purged with an inert gas (e.g., Nitrogen).
-
The reactor jacket is connected to a cryostat capable of maintaining temperatures down to -80°C.
2. Reaction Execution:
-
Charge the reactor with 1,2-dichlorodifluoroethylene (100 g) diluted in a perfluorinated solvent (e.g., 150 g of perfluorohexane).
-
Cool the reactor contents to between -95°C and -85°C with vigorous stirring.[3]
-
Prepare a gas mixture of 10% F₂ in N₂.
-
Slowly bubble the F₂/N₂ mixture through the gas inlet tube into the liquid phase over 4-6 hours, ensuring the internal temperature does not rise above -80°C.
-
After the addition is complete, continue stirring for 1 hour at the reaction temperature.
-
Purge the system with N₂ to remove any unreacted fluorine.
3. Workup and Purification:
-
Allow the reaction mixture to warm to 0°C.
-
Carefully transfer the mixture to a separatory funnel and wash with a cold, dilute (5%) solution of sodium hydroxide, followed by a wash with cold deionized water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]
-
Filter off the desiccant.
-
The crude product is first subjected to simple distillation to remove the low-boiling solvent.[1]
-
The remaining residue is then purified by fractional vacuum distillation to isolate the this compound (boiling point approx. 135-137°C at atmospheric pressure). A distillation column with at least 15 theoretical plates is recommended for effective separation from isomers and other impurities.[8]
Section 5: Data Summary: Comparison of Synthesis Routes
| Synthesis Route | Starting Material(s) | Key Reagents | Typical Temp. | Major Side Products | Key Challenges |
| Fluorodimerization | 1,2-Dichlorodifluoroethylene | F₂ / N₂ | -100°C to -65°C[3] | Fragmentation products (low-boilers) | Handling elemental fluorine; requires cryogenic temperatures; risk of C-C cleavage if temperature control is poor. |
| Direct Fluorination | 1,2,3,4-Tetrachlorobutane | F₂ / N₂ | 80°C to 300°C[3] | Hydrogen-containing byproducts, fragmentation products | High temperatures increase risk of C-C cleavage; incomplete fluorination leads to difficult-to-separate impurities.[4][8] |
| Wurtz Condensation | 1-iodo-1,2-dichloro-1,2,2-trifluoroethane | Zn or Hg | 20°C to Boiling | Chlorotrifluoroethylene (elimination byproduct)[5] | Use of toxic mercury; reaction can be vigorous and difficult to control; requires iodinated precursor.[1] |
| From 1,3-Butadiene | 1,3-Butadiene | Cl₂, then a fluorinating agent | Variable | A complex mixture of various chlorinated and fluorinated butanes | Extremely poor selectivity, leading to significant challenges in separation and purification.[1] |
References
- 1. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 2. This compound | 375-45-1 [chemicalbook.com]
- 3. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. CN101774884B - Preparation method of hexachlorobutadiene - Google Patents [patents.google.com]
- 7. The Research Progress of Hexafluorobutadiene Synthesis [scirp.org]
- 8. KR101266609B1 - Process for production of this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing 1,2,3,4-Tetrachlorohexafluorobutane Synthesis
Welcome to the technical support center for the synthesis and purification of 1,2,3,4-Tetrachlorohexafluorobutane. This guide is designed for our partners in research and development who utilize this critical intermediate. As a key precursor for hexafluoro-1,3-butadiene, an essential etching gas in the semiconductor industry, achieving high yield and purity of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and our extensive field experience.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis and purification of this compound.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A: Low yield is a frequent challenge, typically stemming from suboptimal reaction conditions or reactant degradation. The primary causes are undesirable side reactions and incomplete conversion.
Causality and Expert Insights: The synthesis of this compound, particularly through routes like direct fluorination or fluorodimerization, is highly energetic.[3] Excessive reaction temperatures can lead to the cleavage of C-C bonds, resulting in lower-boiling point byproducts and reducing the overall yield of the desired C4 compound.[4] Conversely, temperatures that are too low can lead to incomplete conversion of the starting materials. The molar ratio of reactants is also critical; for instance, in fluorodimerization, an incorrect stoichiometry can favor side reactions over the desired dimerization.[3]
Recommended Troubleshooting Protocol:
-
Verify Temperature Control: Ensure your cooling system is maintaining the target reaction temperature with minimal fluctuation. For the fluorodimerization of 1,2-dichlorodifluoroethylene, temperatures are often maintained between -100°C and -65°C.[3]
-
Optimize Reactant Feed Rate: A slow, controlled addition of the gaseous reactant (e.g., fluorine) into the liquid phase ensures it reacts immediately, preventing accumulation and subsequent side reactions.
-
Evaluate Molar Ratios: Re-evaluate the molar ratio of your reactants. In the synthesis from 1,2-difluoro-1,2-dichloroethylene and fluorine gas, a molar ratio of 0.2-0.5:1 is recommended.[1]
-
Check for Inhibitors: Ensure starting materials and solvents are free from impurities (especially water or oxygen) that could inhibit the reaction or catalyze side reactions. TFE, for example, is known to form explosive peroxides with air.[5]
Q2: I am observing significant byproduct formation. How can I increase the selectivity for this compound?
A: Poor selectivity is primarily caused by side reactions running parallel to the main synthesis pathway. These can include over-fluorination, chlorine substitution, or the formation of different isomers.
Causality and Expert Insights: When using elemental fluorine, its high reactivity can lead to the substitution of chlorine atoms with fluorine, or excessive fluorination, creating a range of halogenated butanes that are difficult to separate.[3] For instance, in the fluorination of 1,2,3,4-tetrachlorobutane, side reactions can form low-boiling components due to C-C bond cleavage.[4] The choice of solvent is also crucial, as it can influence the reaction pathway. Inert, perfluorinated solvents are often used to minimize solvent-reactant interactions.[1]
Recommended Troubleshooting Protocol:
-
Refine Temperature Control: Low reaction temperatures are key to minimizing side reactions.[1] For the reaction of 1,2-difluoro-1,2-dichloroethylene with fluorine, temperatures between -100°C and -20°C are suggested to reduce byproduct formation.[1]
-
Use a Diluent Gas: Diluting highly reactive gases like fluorine with an inert gas (e.g., helium or nitrogen) can moderate the reaction rate and improve selectivity.[3]
-
Consider a Microreactor: For highly exothermic reactions like direct fluorination, using a microreactor provides superior heat and mass transfer, significantly improving control over the reaction and minimizing side products.[3]
-
Analyze Byproducts: Use Gas Chromatography-Mass Spectrometry (GC/MS) to identify the major byproducts.[6] Understanding their structure can provide clues about the undesirable reaction pathways (e.g., identifying pentachloro- or heptafluoro- species indicates over-halogenation).
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Q3: My final product purity is below 99% after initial distillation. What advanced purification steps can I take?
A: Achieving high purity ( >99.5%) often requires a multi-step purification process that combines physical separation with chemical treatment to remove closely boiling isomers and trace reactive impurities.
Causality and Expert Insights: Simple distillation may not be sufficient to separate this compound from its isomers or other halogenated byproducts with similar boiling points. Furthermore, acidic impurities like hydrogen fluoride (HF), which can be generated during the reaction, may co-distill with the product and require chemical neutralization.[4] Residual water can also impact final product quality and must be removed.
Recommended Multi-Step Purification Protocol:
-
Fractional Distillation (Rectification): The crude product should first be distilled to remove low-boiling impurities.[1] The resulting solution is then introduced into a rectification column for fractional distillation, often under negative pressure.[1] A column with a high number of theoretical stages (e.g., 15 or more) is recommended for separating closely boiling compounds.[7]
-
Alkaline Wash: The distilled product should be brought into contact with an alkaline substance to neutralize and remove acidic impurities. This can be done by washing with an aqueous solution of NaOH or by passing the liquid through a bed of a solid base like calcium hydroxide or magnesium oxide.[1][4]
-
Drying: After the alkaline wash, the product must be thoroughly dried. This is achieved by contacting it with a desiccant such as anhydrous magnesium sulfate, phosphorus pentoxide, or soda lime.[1] Alternatively, passing it through a column of a porous purifying agent like zeolite can effectively remove trace water.[4]
-
Final Purity Analysis: Confirm the final purity using GC or GC/MS analysis.[6][8]
Q4: I'm noticing equipment corrosion. What is the likely cause and how can it be mitigated?
A: Corrosion is almost certainly caused by the generation of acidic byproducts, namely hydrogen fluoride (HF) and/or hydrogen chloride (HCl), during the synthesis.[1]
Causality and Expert Insights: These acids are formed if there are any hydrogen sources present in the reaction system (e.g., trace water in solvents or reactants) or during certain synthesis routes, such as those starting from chlorinated and fluorinated butadienes.[1] These acids are highly corrosive to standard laboratory glassware and stainless steel, especially at elevated temperatures.
Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure all reactants, solvents, and the reaction vessel are scrupulously dried before starting the synthesis.
-
Material Selection: For reactions known to generate significant acid, consider using reactors made of more resistant materials, such as nickel alloys (e.g., Monel) or glass-lined reactors.
-
In-situ Neutralization: In some process designs, an acid scavenger can be included in the reaction mixture, although this can complicate purification.
-
Post-Reaction Quenching: Immediately after the reaction is complete, the crude mixture can be quenched with a cold, weak alkaline solution to neutralize acids before they cause significant damage during workup.
Frequently Asked Questions (FAQs)
Q5: What are the primary synthesis routes for this compound and what are their pros and cons?
A: Several viable synthesis routes exist, each with distinct advantages and disadvantages. The main routes include fluorodimerization, direct fluorination, and Wurtz-type condensation.[3][9]
| Synthesis Route | Starting Materials | Advantages | Disadvantages |
| Fluorodimerization [3] | 1,2-dichlorodifluoroethylene (CFCl=CFCl) + F₂ | High potential for selectivity; can be performed in a microreactor for excellent control. | Requires very low temperatures (-100°C to -65°C); handling elemental fluorine. |
| Direct Fluorination [7] | 1,2,3,4-tetrachlorobutane + F₂ | Utilizes a potentially cheaper starting material. | Prone to side reactions (over-fluorination, C-C cleavage); generates HF; can be difficult to control. |
| Wurtz Condensation [9] | 1-iodo-1,2,2-trifluoro-1,2-dichloroethane + Zn | Can produce high yields without elemental fluorine. | Requires an organoiodine precursor; uses stoichiometric amounts of zinc metal. |
| Telomerization [10] | Tetrafluoroethylene (C₂F₄) + Carbon Tetrachloride (CCl₄) | A method to build the carbon backbone and introduce halogens simultaneously. | Can produce a mixture of telomers, complicating purification; often requires radical initiators. |
Q6: How critical is temperature control during the synthesis?
A: Temperature control is arguably the most critical parameter for achieving both high yield and high selectivity. As discussed in the troubleshooting section, the reactions are highly exothermic. Poor temperature control leads directly to a higher incidence of side reactions, such as C-C bond cleavage and over-fluorination, which reduces both yield and purity.[1][4] Precise maintenance of low temperatures, often below -20°C, is essential to moderate the reaction rate and favor the desired product formation.[1]
Q7: What analytical methods are recommended for assessing the purity of the final product?
A: The primary method for assessing purity and identifying impurities is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS).[6]
-
Gas Chromatography (GC): With a suitable column (e.g., a capillary column designed for halogenated compounds), GC can effectively separate this compound from starting materials, solvents, and most byproducts. The peak area percentage provides a quantitative measure of purity.
-
Gas Chromatography-Mass Spectrometry (GC/MS): This is the gold standard for impurity identification. It not only separates the components but also provides mass spectra for each, allowing for the structural elucidation of unknown byproducts.[8] This is invaluable for troubleshooting selectivity issues.
-
NMR Spectroscopy: ¹⁹F NMR can also be a powerful tool for identifying different fluorinated species and isomers in the mixture.
Q8: What are the key safety precautions when working with elemental fluorine and other reagents in this synthesis?
A: Working with elemental fluorine and fluorinating agents requires specialized equipment and stringent safety protocols due to their extreme reactivity and toxicity.
-
Elemental Fluorine (F₂): A highly toxic and corrosive gas that reacts violently with most materials. It must be handled in a dedicated, well-ventilated fume hood or glove box. All equipment must be made of compatible materials (e.g., Monel, nickel, or passivated stainless steel) and be scrupulously cleaned and dried to remove any organic residues. A fluorine gas detector and emergency response plan are mandatory.
-
Hydrogen Fluoride (HF): A common byproduct that is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful but result in deep tissue damage. Always have calcium gluconate gel available as a first aid measure for skin contact.
-
Pressurized Systems: Reactions are often run in pressurized vessels. Ensure all reactors and fittings are rated for the intended pressures and temperatures. Use blast shields and operate remotely where possible.
-
Personal Protective Equipment (PPE): A full-face shield, heavy-duty chemical-resistant gloves (e.g., Neoprene over nitrile), and a flame-retardant lab coat are required.
References
- 1. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 2. This compound | 375-45-1 [chemicalbook.com]
- 3. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 6. env.go.jp [env.go.jp]
- 7. KR101266609B1 - Process for production of this compound - Google Patents [patents.google.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. lookchem.com [lookchem.com]
- 10. Telomerisation du tetrafluoroethylene avec le tetrachlorure de carbone par catalyse redox. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Technical Support Center: Industrial Production of 1,2,3,4-Tetrachlorohexafluorobutane
An essential intermediate in the synthesis of hexafluoro-1,3-butadiene (C4F6), a critical etching gas in the semiconductor industry, 1,2,3,4-tetrachlorohexafluorobutane (CAS 375-45-1) presents unique challenges in its industrial-scale production.[1][2] This guide, designed for researchers and chemical engineers, provides in-depth troubleshooting advice and answers to frequently encountered questions, ensuring process optimization, enhanced purity, and operational safety.
Section 1: Synthesis Pathway Selection & Optimization
This section addresses common queries regarding the selection and refinement of synthesis routes for this compound.
FAQ 1: What are the primary synthesis routes for industrial-scale production, and what are their main trade-offs?
There are several established methods for synthesizing this compound, each with distinct advantages and disadvantages. The two most common industrial approaches are:
-
Direct Fluorination of 1,2,3,4-Tetrachlorobutane: This process involves reacting 1,2,3,4-tetrachlorobutane with elemental fluorine gas.[3] It is a direct route but can be challenging to control.
-
Fluorodimerization of 1,2-Dichlorodifluoroethylene: This method involves the reaction of 1,2-dichloro-1,2-difluoroethylene with fluorine gas at very low temperatures.[1] It offers a shorter process but requires cryogenic conditions.
Other methods, such as those using toxic mercury catalysts or complex photochemical reactions, are generally avoided in modern industrial settings due to safety, environmental, and equipment-related concerns.[1]
Table 1: Comparison of Primary Synthesis Routes
| Feature | Direct Fluorination of 1,2,3,4-Tetrachlorobutane | Fluorodimerization of 1,2-Dichlorodifluoroethylene |
| Starting Materials | 1,2,3,4-Tetrachlorobutane, Fluorine Gas | 1,2-Dichlorodifluoroethylene, Fluorine Gas |
| Key Advantage | More direct pathway from a common precursor (1,3-butadiene).[3][4] | Shorter reaction pathway, potentially higher selectivity.[1] |
| Key Disadvantage | Can produce a wider range of byproducts due to varying degrees of fluorination and potential C-C bond cleavage.[5] | Requires cryogenic reaction temperatures (-20°C to -100°C) which increases energy costs and equipment complexity.[1] |
| Typical Byproducts | Over/under-fluorinated alkanes, HCl, HF.[1][5] | Unreacted starting material, other chlorinated/fluorinated species.[1] |
| Control Complexity | High; requires careful control of temperature and fluorine gas feed to prevent runaway reactions and side product formation.[5] | Moderate; reaction is easier to control due to low temperatures, but precise thermal management is critical.[1] |
Section 2: Troubleshooting Common Reaction Issues
This section provides a question-and-answer guide to diagnose and resolve specific problems encountered during synthesis.
Q1: My reaction yield is consistently low. What are the likely causes and how can I troubleshoot this?
Low yield is a frequent issue, often stemming from suboptimal reaction conditions or feedstock impurities. The primary causes are side reactions that consume reactants without forming the desired product.
Causality: High reaction temperatures can cause the cleavage of C-C bonds, leading to the formation of lower-boiling point components and reducing the overall yield of the target molecule.[5] Additionally, improper stoichiometry or inefficient mixing of fluorine gas can lead to incomplete conversion or the formation of undesirable byproducts.
Troubleshooting Protocol:
-
Verify Reactant Purity: Ensure the 1,2,3,4-tetrachlorobutane or 1,2-dichloro-1,2-difluoroethylene feedstock is of high purity. Contaminants can initiate unwanted side reactions.
-
Optimize Reaction Temperature: For direct fluorination, high temperatures can lower yield.[5] For fluorodimerization, ensure the temperature is maintained within the optimal cryogenic range (-20°C to -100°C) to minimize side reactions.[1]
-
Control Fluorine Gas Dispersion: Use a high-efficiency gas dispersion system and a diluting agent (like nitrogen or helium) to ensure fluorine gas reacts evenly throughout the liquid phase.[3] This prevents localized "hot spots" that can lead to product degradation.
-
Re-evaluate Stoichiometry: Carefully check the molar ratio of reactants. For the fluorodimerization route, a molar ratio of 1,2-dichloro-1,2-difluoroethylene solution to fluorine gas between 0.2-0.5:1 is recommended.[1]
Caption: Troubleshooting workflow for low product yield.
Q2: My final product contains a high level of isomeric impurities. How can I improve the selectivity of the reaction?
The formation of isomers of tetrachlorohexafluorobutane is a significant challenge, complicating purification.[6][7] Selectivity is primarily influenced by the reaction mechanism and conditions.
Causality: The synthesis process can produce various structural isomers depending on the points of chlorine and fluorine attachment. For instance, the chlorination of 1,3-butadiene to form the 1,2,3,4-tetrachlorobutane precursor can result in both meso and dl-racemate isomers, which may react differently in the subsequent fluorination step.[4] The fluorination process itself can also lead to different isomers.
Strategies for Improving Selectivity:
-
Precursor Isomer Control: When synthesizing the 1,2,3,4-tetrachlorobutane precursor, maintaining low chlorine concentrations can favor the formation of the desired meso-isomer.[4]
-
Use of Microreactors: Performing the synthesis in a microreactor can offer significantly better control over reaction parameters like temperature and residence time. This enhanced control can lead to higher productivity and selectivity, minimizing the formation of unwanted isomers.[3]
-
Catalyst Selection (Advanced): While many industrial processes for this specific molecule are non-catalytic, research into catalysis for fluorination is ongoing.[8][9][10] Selective catalysts could, in principle, direct the reaction to favor a specific isomer.
Section 3: Purification Protocol Failures
Achieving the high purity (often >99.5%) required for semiconductor applications is a multi-step process.[1][5] This section addresses failures in this critical stage.
Q1: After distillation, my product still contains acidic impurities like HF. What is causing this, and what is the solution?
Acidic impurities such as hydrogen fluoride (HF) and hydrogen chloride (HCl) are common byproducts, especially in the direct fluorination of chlorinated hydrocarbons.[1] These impurities are highly corrosive and must be removed.
Causality: These acids are generated during the reaction and can be carried over with the product during initial distillation due to their volatility. If not neutralized, they can damage equipment and compromise the final product quality.
Purification Protocol: A robust purification train is necessary to remove these impurities.
-
Initial Distillation: The crude reaction mixture is first distilled to separate low-boiling components.[1]
-
Alkaline Wash: The distilled product is then brought into contact with an alkaline substance. This can be an aqueous solution of sodium hydroxide (NaOH) or a slurry of calcium hydroxide (Ca(OH)2).[1][5] This step neutralizes acidic gases, converting them into salts that move into the aqueous phase.
-
Water Wash & Separation: As the product is hardly soluble in water, a subsequent water wash can help remove residual salts, followed by two-layer separation.[5]
-
Drying: A final drying step is crucial to remove residual water. This is typically achieved by passing the product over a drying agent like anhydrous magnesium sulfate (MgSO4), phosphorus pentoxide (P2O5), or through a column packed with a porous purifying agent like zeolite.[1][5]
Caption: Standard multi-step purification workflow.
Q2: I am struggling to separate closely boiling isomers. Are there advanced techniques available?
Separating isomers with very similar boiling points is a classic challenge in chemical engineering.[11][12] While fractional distillation is the standard method, it may not be sufficient for achieving ultra-high purity.
Causality: Structural isomers of tetrachlorohexafluorobutane can have boiling points that are very close to each other, making separation by conventional distillation energy-intensive and inefficient.[6][13]
Advanced Separation Techniques:
-
High-Efficiency Rectification: Using a distillation column with a high number of theoretical stages (e.g., 15 or more) under negative pressure can enhance separation efficiency.[1][14]
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases. For isomers with slight differences in polarity or solubility, CPC can offer superior separation efficiency compared to distillation.[7]
-
Adsorptive Separation: Using molecular sieves or other porous materials with specific pore sizes and surface chemistries can selectively adsorb one isomer over another from the liquid or gas phase.[11]
Section 4: Safety & Handling
The industrial production of this compound involves hazardous materials that demand strict safety protocols.
FAQ 1: What are the primary safety hazards associated with this process?
The key hazards stem from both the raw materials and the final product.
-
Fluorine Gas: Extremely reactive and toxic.
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas/liquid that can cause severe burns.[1]
-
This compound: The product itself is classified as an irritant, causing skin, eye, and respiratory irritation.[15][16]
-
High/Low Temperatures & Pressures: Risks associated with cryogenic liquids and pressurized gas systems.
FAQ 2: What are the essential personal protective equipment (PPE) and engineering controls?
A multi-layered approach to safety is mandatory.
Engineering Controls:
-
Ventilation: All operations should be conducted in a well-ventilated area to prevent the accumulation of hazardous vapors.[15]
-
Closed Systems: Reactions should be carried out in closed reactors to contain toxic and corrosive substances.
-
Emergency Facilities: Emergency eye wash fountains and safety showers must be immediately accessible.[15]
-
Leak Detection: Oxygen detectors and specific gas sensors (e.g., for HF) should be installed where releases may occur.[15]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield are required.[15]
-
Skin Protection: Wear chemical-resistant gloves (e.g., neoprene, nitrile), coveralls, and safety shoes.[15]
-
Respiratory Protection: If there is a risk of inhalation, a suitable respirator with cartridges for acid gases and organic vapors must be used.[17]
References
- 1. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 2. This compound | 375-45-1 [chemicalbook.com]
- 3. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 4. Buy 1,2,3,4-Tetrachlorobutane | 3405-32-1 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. hub.rotachrom.com [hub.rotachrom.com]
- 8. Catalyst adds fluorine-containing groups to make new compounds | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. scispace.com [scispace.com]
- 10. Catalysis for fluorination and trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. data.epo.org [data.epo.org]
- 13. Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro- [webbook.nist.gov]
- 14. KR101266609B1 - Process for production of this compound - Google Patents [patents.google.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. Page loading... [guidechem.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Identification and removal of impurities in 1,2,3,4-Tetrachlorohexafluorobutane
Technical Support Center: 1,2,3,4-Tetrachlorohexafluorobutane
Welcome to the technical support center for this compound (CAS No. 375-45-1). This guide is designed for researchers, scientists, and professionals in drug development and specialty chemicals. It provides in-depth troubleshooting advice and detailed protocols for the identification and removal of common impurities encountered during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a halogenated alkane. Its most significant application is as a key intermediate in the synthesis of hexafluoro-1,3-butadiene (C4F6).[1][2][3] Hexafluoro-1,3-butadiene is a critical etching gas used in the semiconductor industry for the fine processing of microelectronics, valued for its precision in creating narrow, high-aspect-ratio features.[3]
Q2: What are the common impurities I should expect when working with or synthesizing this compound?
Impurities typically arise from the synthesis process. Depending on the synthetic route, such as the fluorination of 1,2,3,4-tetrachlorobutane or the condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane, common impurities may include:
-
Isomers: Structural isomers like 2,2,3,3-tetrachlorohexafluorobutane or other positional isomers can be present.[2]
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Under-fluorinated or Incompletely Reacted Species: These include various hydrogen-containing compounds or partially chlorinated/fluorinated butanes.[4]
-
Residual Starting Materials and Solvents: Unreacted precursors (e.g., 1,2,3,4-tetrachlorobutane) and solvents used in the reaction (e.g., ethyl acetate) may remain.[5][6]
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Acidic Byproducts: Hydrogen fluoride (HF) and hydrogen chloride (HCl) can be generated during fluorination and chlorination steps.[3][6]
-
Side-Reaction Products: Small molecules like chlorotrifluoroethylene can form due to side reactions such as elimination.[5]
Q3: Which analytical techniques are most effective for identifying and quantifying impurities?
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary and most powerful technique for both identifying and quantifying volatile and semi-volatile impurities in this compound.[7][8]
-
Gas Chromatography (GC) separates the individual components of the mixture based on their boiling points and interactions with the stationary phase.[7]
-
Mass Spectrometry (MS) provides mass-to-charge ratio data, which helps in elucidating the molecular structure of the separated components, allowing for definitive identification.[9] For acidic impurities like HF, ion chromatography or titration methods may be more appropriate.
Q4: What are the principal methods for purifying crude this compound?
The most common and effective purification method is distillation , specifically fractional distillation under atmospheric or reduced pressure (vacuum).[3][4][10] This technique separates compounds based on differences in their boiling points. For impurities with very close boiling points, a distillation column with a high number of theoretical plates is necessary.[4] Other methods include:
-
Washing/Neutralization: To remove acidic impurities, the organic product can be washed with an aqueous alkaline solution (e.g., dilute sodium bicarbonate), followed by washing with water to remove salts.[6]
-
Drying: After aqueous washing, a drying agent (e.g., anhydrous magnesium sulfate, calcium chloride) or contact with a porous purifying agent is used to remove residual water.[3][6]
-
Adsorption: Passing the material through a column of activated carbon, alumina, or silica gel can remove certain polar impurities or color.[11][12]
Q5: What are the most critical safety precautions when handling this chemical?
This compound is classified as an irritant.[1] It can cause skin, eye, and respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[13][14][15]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13][15]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air. For eye contact, rinse cautiously with water for several minutes.[13] Always consult the Safety Data Sheet (SDS) before use.[15][16]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My GC-MS analysis shows multiple unknown peaks close to the main product peak.
-
Potential Cause: The most likely cause is the presence of structural isomers or compounds with similar boiling points formed during synthesis. The Wurtz-type condensation, for instance, can lead to different coupling products.[5] Fluorination of tetrachlorobutane can also result in various isomers depending on the reaction conditions.[17]
-
Troubleshooting Steps:
-
Analyze Mass Spectra: Carefully examine the mass spectrum of each unknown peak. Look for the molecular ion peak (M+) and characteristic isotopic patterns for chlorine (the M+2 peak will be significant). Compare the fragmentation patterns to the main product. Isomers will have the same molecular weight but may show different fragmentation.
-
Consult Literature: Review the specific synthesis method you are using. Published papers or patents often describe common byproducts, which can help you tentatively identify the unknown peaks.[3][5]
-
Optimize GC Method: Improve the separation by using a longer GC column or a column with a different stationary phase (e.g., a more polar column if the standard nonpolar column is insufficient). You can also adjust the temperature ramp, making it slower around the elution time of your product to enhance resolution.
-
Consider NMR: If the identity of a significant impurity remains ambiguous, isolation via preparative GC or fractional distillation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.
-
Problem 2: I am unable to achieve high purity (>99%) even after fractional distillation.
-
Potential Cause: You may be dealing with an azeotrope or impurities with boiling points extremely close to that of this compound. For fluorocarbons, the formation of azeotropes with other halogenated compounds is a known challenge.[18]
-
Troubleshooting Steps:
-
Increase Distillation Efficiency: Ensure you are using a fractional distillation column with a sufficient number of theoretical plates (a packed column like a Vigreux or, for better performance, one with structured packing is recommended).[4] Slowing the distillation rate and increasing the reflux ratio can significantly improve separation.
-
Apply Vacuum: Performing the distillation under reduced pressure will lower the boiling points of all components. This can alter the relative volatilities and potentially "break" an azeotrope or increase the boiling point difference between your product and the impurity.
-
Consider Extractive Distillation: This advanced technique involves introducing a third component (a solvent) that selectively alters the volatility of one of the components in the mixture, making separation possible.[10] For fluorocarbons, compounds like benzene or chlorinated hydrocarbons have been used for this purpose.[10] This is an advanced method and should be approached with caution and a thorough understanding of the principles.
-
Problem 3: My final product is slightly acidic and causes corrosion.
-
Potential Cause: The synthesis, particularly direct fluorination, can produce acidic byproducts such as hydrogen fluoride (HF) or residual acidic catalysts.[3][6] These are highly corrosive and must be removed.
-
Troubleshooting Steps:
-
Aqueous Wash: Transfer the crude product to a separatory funnel and wash it with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[6] Add the basic solution, shake gently (venting frequently to release any CO₂ gas produced), and allow the layers to separate. Discard the aqueous layer.
-
Water Wash: Wash the organic layer with deionized water one or two times to remove any residual base and salts.
-
Drying: After the final water wash, drain the organic layer into a clean, dry flask. Add an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). Swirl the flask and let it sit until the liquid is clear.
-
Final Purification: Filter off the drying agent and proceed with a final fractional distillation to remove any remaining non-acidic impurities and ensure high purity.
-
Visualized Workflows
Impurity Identification Workflow
The following diagram outlines a systematic approach to identifying unknown impurities in your sample.
Caption: A logical workflow for impurity identification and characterization.
Purification Method Selection
This decision tree helps in choosing the most appropriate purification technique based on the nature of the identified impurities.
Caption: A decision tree for selecting the appropriate purification method.
Standard Operating Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Objective: To identify and quantify impurities in a sample of this compound.
2. Materials:
-
GC-MS system with an electron ionization (EI) source.
-
GC column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Helium (carrier gas), 99.999% purity.
-
Sample of this compound.
-
Volatile solvent (e.g., hexane or dichloromethane, GC grade).
-
Autosampler vials with caps.
3. Procedure:
-
Sample Preparation: Prepare a ~1000 ppm solution by dissolving 10 µL of the sample in 10 mL of solvent in a volumetric flask. Mix thoroughly. Transfer to an autosampler vial.
-
Instrument Setup (Example Parameters):
-
GC Inlet: Split/Splitless, set to Split mode. Split ratio: 50:1. Inlet temperature: 250°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-500 m/z.
-
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Processing: After the run is complete, integrate the chromatogram. Analyze the mass spectrum for each peak to identify the compound and any impurities. Quantify based on relative peak area (Area %).
Protocol 2: Purification by Laboratory-Scale Fractional Distillation
1. Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.
2. Materials:
-
Round-bottom flask (distillation pot).
-
Fractional distillation column (e.g., Vigreux or packed column).
-
Distillation head with condenser and collection adapter.
-
Receiving flasks.
-
Heating mantle with stirrer.
-
Thermometer or temperature probe.
-
Vacuum pump and gauge (if performing vacuum distillation).
-
Boiling chips or magnetic stir bar.
3. Procedure:
-
Assembly: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Pot: Charge the round-bottom flask with the crude this compound (do not fill more than 2/3 full). Add boiling chips.
-
Heating: Begin heating the pot gently. Turn on the condenser cooling water.
-
Equilibration: As the liquid begins to boil, observe the vapor rising up the column. Allow the system to equilibrate by adjusting the heat so that the vapor condenses and flows back down the column (reflux). This step is crucial for establishing a temperature gradient and achieving good separation.
-
Collecting Fractions:
-
Foreshot: Slowly begin to collect the first fraction (the "foreshot"). This will contain the most volatile impurities with the lowest boiling points.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of the desired product, switch to a new receiving flask to collect the main fraction. Monitor the temperature closely; a stable temperature indicates a pure fraction is being collected.
-
Tails: If the temperature begins to rise again, it indicates that higher-boiling impurities are starting to distill. Stop collecting the main fraction and either switch to a "tails" flask or stop the distillation.
-
-
Analysis: Analyze all collected fractions by GC-MS to confirm purity and determine which fractions to combine.
Data Summary
| Compound/Impurity Class | Analytical Method | Typical Purification Strategy |
| This compound | GC-MS, NMR | Fractional Distillation |
| Isomeric Impurities | GC-MS | High-Efficiency Fractional Distillation |
| Hydrogen-containing Species | GC-MS | Fractional Distillation |
| Acidic Byproducts (HF, HCl) | Titration, Ion Chromatography | Aqueous Alkaline Wash |
| Residual Solvents | GC-MS (Headspace) | Distillation |
| Water | Karl Fischer Titration | Drying with Anhydrous Agents |
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 375-45-1 [chemicalbook.com]
- 3. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 4. KR101266609B1 - Process for production of this compound - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 11. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]
- 12. silicycle.com [silicycle.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. echemi.com [echemi.com]
- 15. Page loading... [wap.guidechem.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 18. electronicsandbooks.com [electronicsandbooks.com]
Troubleshooting low conversion rates in the fluorination of tetrachlorobutane
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the fluorination of tetrachlorobutane. Low conversion rates are a frequent and frustrating hurdle in halogen exchange (Halex) reactions. This guide is designed to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose, troubleshoot, and optimize your experimental outcomes effectively.
Section 1: Initial Diagnosis of Low Conversion
When faced with a low or non-existent conversion rate, a systematic approach is crucial. Before delving into complex parameter optimization, it's essential to rule out common, foundational issues. The following diagnostic workflow provides a logical starting point to identify the root cause of the problem.
Caption: Initial troubleshooting workflow for low conversion rates.
Section 2: In-Depth Troubleshooting Guide (Q&A Format)
This section addresses specific, recurring problems in detail, providing the scientific rationale behind our recommended solutions.
Q1: My conversion rate is consistently near zero. I've confirmed my setup is correct. What is the most likely culprit?
A: A near-zero conversion rate almost always points to a fundamental issue with one of the core components: the fluorinating agent, the substrate, or the catalyst. The most common offender is contamination, particularly with water.
Scientific Rationale: Nucleophilic fluorination reactions are notoriously sensitive to moisture.[1] Water can negatively impact the reaction in several ways:
-
Fluoride Sequestration: In liquid-phase reactions using fluoride salts (like KF or CsF), water molecules form strong hydrogen bonds with the fluoride anions, effectively solvating them and drastically reducing their nucleophilicity.[1][2]
-
Catalyst Deactivation: In vapor-phase reactions using catalysts like chromium oxides or aluminum fluorides, water can react with active sites on the catalyst surface, leading to hydroxylation and subsequent deactivation.[3][4]
-
Side Reactions: Water can react with some fluorinating agents or promote hydrolysis of the tetrachlorobutane substrate, leading to unwanted byproducts.[2][5]
Troubleshooting Steps:
-
Verify Fluorinating Agent: Use a fresh, unopened container of your fluorinating agent (e.g., anhydrous HF, dried KF). If using HF, ensure the gas cylinder is not near empty, as contaminants can concentrate at the bottom.
-
Dry the Substrate: Tetrachlorobutane should be rigorously dried before use. Distillation over a suitable drying agent (e.g., P₂O₅ or CaH₂) is recommended.
-
Solvent Purity: If using a solvent, it must be of high purity and anhydrous. Use a freshly opened bottle of anhydrous solvent or dry it using standard laboratory procedures (e.g., molecular sieves, distillation).[6]
-
System Integrity: Ensure your reaction setup is completely leak-proof and has been purged with an inert gas (e.g., Nitrogen or Argon) to remove atmospheric moisture before introducing reagents.
Q2: The reaction begins and shows initial product formation, but the conversion plateaus quickly at a low level. What's happening?
A: This symptom is a classic indicator of catalyst deactivation. The catalyst has enough active sites to initiate the reaction, but these sites are quickly poisoned or blocked, halting further conversion.
Scientific Rationale: Catalyst deactivation in vapor-phase fluorination can occur through several mechanisms:
-
Coking: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that physically block the active sites.
-
Poisoning: Impurities in the reactant streams, such as sulfur or other halogen compounds, can irreversibly bind to the active metal centers of the catalyst.
-
Structural Changes: The high temperatures and corrosive environment (especially with HF) can cause sintering or phase changes in the catalyst support (e.g., Al₂O₃ converting to AlF₃), reducing its surface area and activity.[7]
Troubleshooting Steps:
-
Catalyst Pre-treatment/Activation: Ensure the catalyst was properly activated according to the manufacturer's protocol or literature procedures. This often involves calcination followed by a pre-fluorination step with an HF/N₂ stream to prepare the active surface. (See Protocol 1).
-
Purify Reactant Streams: Use guard beds (e.g., activated alumina) to remove trace impurities from both the tetrachlorobutane and HF feed streams before they reach the reactor.
-
Optimize Temperature: Excessively high temperatures can accelerate coking.[8] Try reducing the reaction temperature in 10-20°C increments to see if catalyst lifetime improves without sacrificing too much reaction rate. (See Table 1).
-
Introduce an Oxidizing Agent: In some systems, co-feeding a small amount of an oxidizing agent like dioxygen can help burn off coke deposits and maintain catalyst activity.[4]
Q3: My GC-MS analysis shows multiple product peaks, and the selectivity towards the desired fluorinated product is poor. How can I improve this?
A: Poor selectivity indicates that side reactions are competing with or dominating the desired halogen exchange. The primary competing reaction in the fluorination of chlorohydrocarbons is often dehydrochlorination.[9]
Scientific Rationale: The reaction conditions that favor fluorine-for-chlorine exchange can also promote the elimination of HCl to form alkenic intermediates. These intermediates can then be fluorinated, polymerized, or undergo other reactions, leading to a complex product mixture. The Lewis acidity of the catalyst surface can also promote the formation of radical intermediates, which can lead to dimerization or rearrangement products.[9]
Caption: Competing reaction pathways in tetrachlorobutane fluorination.
Troubleshooting Steps:
-
Adjust Reaction Temperature: Dehydrochlorination often has a different activation energy than fluorination. Lowering the temperature may disproportionately slow the side reaction, improving selectivity.
-
Modify the Catalyst: The choice of catalyst has a significant impact. Some catalysts, like fluorinated Co₃O₄, may promote radical formation, while others based on chromium or aluminum are more selective for halogen exchange.[3][9][10] Consider screening different catalysts or using a catalyst with a promoter (e.g., zinc added to a chromium catalyst) which can enhance selectivity.[10]
-
Control Residence Time: A shorter residence time (higher flow rate) in the reactor can minimize the opportunity for side reactions to occur after the initial fluorination step.
-
Optimize HF:Substrate Ratio: A higher molar ratio of HF to tetrachlorobutane can favor the bimolecular halogen exchange reaction over the unimolecular elimination reaction.
Section 3: Optimizing Reaction Parameters
Even with pure reagents and an active catalyst, achieving high conversion requires fine-tuning the reaction conditions. The interplay between temperature, pressure, and reactant ratios is critical.
Table 1: Typical Starting Conditions for Vapor-Phase Fluorination
| Parameter | Typical Range | Rationale & Key Considerations |
| Temperature (°C) | 275 - 425 °C | Lower temperatures favor selectivity but reduce reaction rate. Higher temperatures increase rate but can lead to coking and side reactions.[3] Start in the middle of the range and optimize. |
| Pressure (atm) | 1 - 10 atm | Primarily used to control residence time and reactant phase. Atmospheric pressure is often sufficient. |
| HF:Substrate Molar Ratio | 2:1 to 10:1 | A stoichiometric excess of HF is required to drive the reaction equilibrium towards the products. Higher ratios can improve conversion but increase downstream separation costs. |
| Catalyst | Cr-based, AlF₃, NiF₂, Co-based | Choice is substrate-dependent. Chromium-based catalysts are common for their activity and stability.[4][10] Promoters like Zn can be added to improve performance.[10] |
| Contact Time (s) | 1 - 20 s | The time reactants are in contact with the catalyst. Shorter times can improve selectivity by reducing byproduct formation. |
Section 4: Experimental Protocols
Protocol 1: Generic Catalyst Activation (Chromium-Based Catalyst)
-
Objective: To remove adsorbed water and activate the catalyst surface for fluorination.
-
Procedure:
-
Load the catalyst into the reactor.
-
Heat the reactor to 300-400°C under a steady flow of dry nitrogen for 2-4 hours to drive off physically adsorbed water.
-
While maintaining the temperature, gradually introduce a stream of anhydrous HF diluted in nitrogen (e.g., 10-20% HF v/v). CAUTION: HF is extremely corrosive and toxic. Use appropriate safety precautions and materials.
-
Continue this pre-fluorination step for 4-8 hours to convert the catalyst surface (e.g., chromium oxide) to the active oxyfluoride or fluoride species.[4]
-
The catalyst is now ready for the introduction of the tetrachlorobutane feed.
-
Protocol 2: Rigorous Drying of Solvents (e.g., Acetonitrile)
-
Objective: To remove trace water from solvents used in liquid-phase fluorination, as moisture is highly detrimental.[2][6]
-
Procedure:
-
Pre-dry the solvent by letting it stand over anhydrous calcium chloride for 24 hours.
-
Decant the solvent into a dry distillation flask containing phosphorus pentoxide (P₂O₅).
-
Reflux the solvent under an inert atmosphere (N₂ or Ar) for 4-6 hours.
-
Distill the solvent directly into a flame-dried storage flask containing activated 3Å molecular sieves.
-
The solvent should be used immediately or stored under a positive pressure of inert gas.
-
Protocol 3: GC-MS Method for Reaction Monitoring
-
Objective: To accurately quantify the conversion of tetrachlorobutane and the formation of fluorinated products.
-
Procedure:
-
Sampling: For vapor-phase reactions, use a gas sampling valve to inject a known volume of the reactor effluent directly into the GC. For liquid-phase, withdraw a small aliquot (e.g., 100 µL) and quench it immediately in a vial containing a suitable solvent (e.g., dichloromethane) and an internal standard.
-
GC Column: Use a capillary column suitable for separating halogenated hydrocarbons (e.g., a DB-5ms or equivalent).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.
-
Carrier Gas: Helium
-
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of 40-400 amu.
-
Quantification: Identify peaks based on their retention times and mass spectra. Calculate conversion and yield based on peak areas relative to an internal standard.[11][12] It is critical to create a calibration curve for both the starting material and the expected products for accurate quantification.
-
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use aqueous HF for this reaction?
-
Q: My tetrachlorobutane starting material is listed as 98% pure. Is that good enough?
-
A: Not necessarily. The identity of the 2% impurity is critical. If the impurities are isomers or other chlorinated compounds, they may also react, leading to a complex product mixture. If the impurity is water or a sulfur-containing compound, it could poison the catalyst. For best results, purification of the starting material is highly recommended.
-
-
Q: How do I safely handle anhydrous Hydrogen Fluoride (HF)?
-
A: Anhydrous HF is an extremely hazardous substance. All work must be conducted in a specialized, well-ventilated fume hood with materials compatible with HF (e.g., Monel, Teflon). A calcium gluconate antidote kit must be immediately accessible. All personnel must be thoroughly trained in HF-specific safety protocols before beginning any work.
-
References
- 1. Enabling nucleophilic fluorination in water - ACS Green Chemistry [gcande.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. US4147733A - Fluorination of chlorinated hydrocarbons - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst for the fluorination of halogenated hydrocarbons (1997) | Francesco Rinaldi | 15 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Room-temperature catalytic fluorination of C1 and C2 chlorocarbons and chlorohydrocarbons on fluorinated Fe3O4 and Co3O4 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Reactor Corrosion During 1,2,3,4-Tetrachlorohexafluorobutane Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3,4-tetrachlorohexafluorobutane. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the critical issue of reactor corrosion during this demanding chemical process. Our focus is on providing practical, field-proven insights to ensure the integrity of your experiments and the longevity of your equipment.
The Challenge: A Highly Corrosive Environment
The synthesis of this compound, an important intermediate for materials like hexafluoro-1,3-butadiene used in semiconductor etching, involves highly reactive and corrosive reagents.[1][2] The reaction environment is often characterized by the presence of elemental fluorine, chlorine, and potentially hydrofluoric acid (HF) and hydrochloric acid (HCl) as byproducts, creating a significant challenge for reactor materials.[1][3] These harsh conditions can lead to rapid corrosion, compromising experimental results, causing equipment failure, and posing safety risks.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the synthesis of this compound, with a focus on practical solutions for corrosion prevention.
Q1: We are observing significant corrosion in our stainless steel reactor during the fluorination of 1,2,3,4-tetrachlorobutane. What is the likely cause and how can we mitigate it?
A1: Stainless steel, while generally robust, is susceptible to attack by anhydrous hydrogen fluoride (HF) and elemental fluorine, especially at elevated temperatures. The primary cause of corrosion is the breakdown of the passive chromium oxide layer on the steel's surface, leading to the formation of volatile metal fluorides. One of the synthesis methods for this compound, which uses 1,3-butadiene as a starting material, is known to generate HF and HCl gas, which seriously corrodes equipment.[1]
Troubleshooting & Prevention:
-
Material Selection: For direct fluorination reactions, consider upgrading your reactor material. Nickel-based alloys such as Hastelloy® N are a preferred choice for their superior resistance to fluoride salt corrosion.[4] For lower temperature applications, consider using a microreactor, which has been shown to reduce corrosion and clogging issues.[3]
-
Passivation: Before initiating the synthesis, a crucial step is to passivate the reactor. This involves treating the internal surfaces with a dilute fluorine gas mixture to form a stable, non-reactive metal fluoride layer.[5][6] This layer acts as a barrier, protecting the underlying metal from further attack.
-
Moisture Control: Rigorously exclude moisture from your reaction system. Water can react with fluorine to produce highly corrosive hydrofluoric acid. Ensure all reactants and the reactor itself are thoroughly dried before use.
Q2: What are the recommended materials for constructing a reactor for this compound synthesis?
A2: The choice of reactor material is critical and depends on the specific synthesis route and operating conditions (temperature, pressure). Here is a summary of recommended materials:
| Material Category | Specific Examples | Recommended Use Cases & Considerations |
| Nickel-Based Alloys | Hastelloy® N, Monel® | Excellent resistance to fluorine, hydrogen fluoride, and chlorine at high temperatures. Ideal for direct fluorination reactions.[4] |
| Fluoropolymers (Liners or solid construction) | PFA (Perfluoroalkoxy), PTFE (Polytetrafluoroethylene), PVDF (Polyvinylidene fluoride) | Excellent chemical resistance to a wide range of halogenated compounds and acids at moderate temperatures.[7][8] Often used as liners in metal reactors to provide a corrosion-resistant barrier. |
| Specialty Stainless Steels | 316 Stainless Steel | Can be used under specific, well-controlled conditions, particularly at lower temperatures and with thorough passivation. However, they are more susceptible to corrosion than nickel alloys in this environment.[4] |
Experimental Protocols: Best Practices for Corrosion Prevention
Adhering to strict experimental protocols is paramount for minimizing corrosion. Below are step-by-step methodologies for key preventative measures.
Protocol 1: Reactor Passivation with Dilute Fluorine Gas
This protocol describes the process of creating a protective fluoride layer on the internal surfaces of a metal reactor.
Objective: To form a stable metal fluoride layer that inhibits corrosion.
Materials:
-
Reactor to be passivated
-
Dilute fluorine gas mixture (e.g., 5-10% F₂ in Nitrogen)
-
Inert gas (Nitrogen or Argon) for purging
-
Appropriate gas handling and safety equipment
Procedure:
-
Cleaning and Drying: Thoroughly clean the reactor to remove any organic residues or contaminants. Subsequently, heat the reactor under a vacuum or a flow of dry inert gas to remove all traces of moisture.
-
Inert Gas Purge: Purge the reactor with a high-purity inert gas to displace any residual air and moisture.
-
Introduction of Passivation Gas: Slowly introduce the dilute fluorine gas mixture into the reactor at a controlled flow rate. The passivation process is often carried out at a slightly elevated temperature to facilitate the reaction.
-
Hold Time: Maintain the flow of the passivation gas for a predetermined period (typically several hours) to ensure the formation of a uniform and stable passive layer.[5]
-
Final Purge: After the hold time, stop the flow of the fluorine mixture and purge the reactor thoroughly with an inert gas to remove any unreacted fluorine.
Visualizing Corrosion Prevention Strategies
Understanding the logical flow of corrosion prevention is crucial. The following diagram illustrates the key decision-making and procedural steps.
Caption: Workflow for Corrosion Prevention in this compound Synthesis.
In-Situ Corrosion Monitoring
Continuous monitoring of the reactor's condition during the synthesis process provides real-time data and early warnings of corrosive activity.[9][10]
Techniques for In-Situ Monitoring:
-
Corrosion Coupons: Pre-weighed coupons of the same material as the reactor are inserted into the reaction vessel. These coupons are removed after the experiment, and the weight loss is measured to determine the corrosion rate.[10]
-
Electrical Resistance (ER) Probes: These probes measure the change in electrical resistance of a wire element exposed to the corrosive environment. As the wire corrodes, its cross-sectional area decreases, and its resistance increases. This provides a direct measure of metal loss.[11]
-
Electrochemical Monitoring: Techniques like measuring the corrosion potential can provide insights into the oxidizing or reducing nature of the environment within the reactor, which is a key factor in corrosion rates.[12]
The following diagram illustrates the principle of electrochemical corrosion.
References
- 1. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 2. This compound | 375-45-1 [chemicalbook.com]
- 3. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. asiaiga.org [asiaiga.org]
- 6. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 7. Chemical resistance plastics | Röchling IN [roechling.com]
- 8. treborintl.com [treborintl.com]
- 9. inspectioneering.com [inspectioneering.com]
- 10. alspi.com [alspi.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. content.ampp.org [content.ampp.org]
Technical Support Center: Improving the Selectivity of 1,2,3,4-Tetrachlorohexafluorobutane Synthesis
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrachlorohexafluorobutane (also known as A316). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this critical intermediate. As a key precursor for hexafluoro-1,3-butadiene (C4F6), an essential etching gas in the semiconductor industry, the selective and efficient synthesis of A316 is of paramount importance.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, such as low yields, poor selectivity, and difficult purification.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of this compound, providing causal analysis and actionable solutions based on established scientific principles and patent literature.
Problem 1: Low Yield and Poor Selectivity in Direct Fluorination of 1,2,3,4-Tetrachlorobutane
Question: My direct fluorination of 1,2,3,4-tetrachlorobutane is resulting in a low yield of the desired A316 product, with a significant amount of byproducts. How can I improve the selectivity and overall yield?
Answer: Low yield and poor selectivity in this reaction are common issues often stemming from the high reactivity of elemental fluorine and the thermal sensitivity of the hydrocarbon backbone. The primary causes are typically suboptimal reaction temperatures and poor control over the fluorine gas feed.
-
Causality 1: Suboptimal Reaction Temperature The direct fluorination of 1,2,3,4-tetrachlorobutane is highly exothermic. If the reaction temperature is too high, it can lead to the cleavage of C-C bonds, resulting in the formation of lower-boiling point byproducts and reducing the yield of the desired C4 skeleton.[3] Conversely, if the temperature is too low, the reaction may be incomplete, leaving unreacted starting material. For gas-phase fluorination of 1,2,3,4-tetrachlorobutane, temperatures in the range of 80°C to 300°C are often utilized, with a more preferable range being 100°C to 275°C.[1]
-
Causality 2: Poor Control of Fluorine Gas Feed Elemental fluorine is extremely reactive. Introducing it too quickly or in a concentrated stream can create localized "hot spots" that promote side reactions. This is why industrial processes often avoid catalysts and instead rely on precise control of reactant mixing.[3] A key strategy is to dilute the fluorine gas with an inert gas (e.g., nitrogen, helium) and introduce it gradually into the reactor.[1][3] Furthermore, using a series of reactors where unreacted fluorine from one is fed into the next can improve efficiency and control.[3]
Recommended Troubleshooting Workflow
The following decision-making workflow can help diagnose and resolve issues with low yield and selectivity.
Caption: Troubleshooting workflow for direct fluorination.
Problem 2: Formation of Multiple Isomers and Halogenated Byproducts
Question: My synthesis produces a complex mixture of this compound isomers and other halogenated butanes, making purification extremely difficult. How can I simplify the product mixture?
Answer: The formation of a complex product mixture is a known challenge, arising from the non-selective nature of some halogenation pathways and the existence of stereoisomers in both the starting material and the final product.[3][4]
-
Causality 1: Non-Selective Reaction Pathways Synthesizing A316 from 1,3-butadiene, for example, involves both chlorination and fluorination steps. This can lead to a variety of partially or fully halogenated butanes, significantly reducing the selectivity for the desired product and complicating separation.[4]
-
Causality 2: Stereoisomers The common starting material, 1,2,3,4-tetrachlorobutane, exists as two isomers: a meso form (m.p. ~73°C) and a dl form (liquid at room temperature).[3] These can react differently, potentially leading to different ratios of product isomers. The final product, this compound, is also typically a mixture of isomers.[5]
Strategies for a Cleaner Reaction Profile
-
Select a More Specific Synthetic Route: Instead of multi-step chlorination/fluorination, consider a route with higher intrinsic selectivity. The fluorodimerization of 1,2-dichlorodifluoroethylene is a promising alternative that directly forms the C4 backbone with the desired halogen pattern.[1] This single-step reaction can significantly reduce byproducts.[4]
-
Utilize Wurtz-Type Condensation: The condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane using granulated zinc is another method reported to produce this compound in high yield.[6] This approach avoids the use of elemental fluorine altogether.
-
Optimize Reaction Conditions for Dimerization: For the fluorodimerization of 1,2-dichlorodifluoroethylene, precise temperature control is critical. Performing the reaction in a microreactor at very low temperatures (e.g., -100°C to -65°C) can enhance selectivity and minimize side reactions.[1]
Comparison of Synthetic Routes
| Synthetic Route | Starting Material(s) | Key Advantages | Key Disadvantages | Reference(s) |
| Direct Fluorination | 1,2,3,4-Tetrachlorobutane, F₂ | Utilizes a relatively simple starting material. | Can have low selectivity; risk of C-C cleavage; difficult to control. | [1][3] |
| Fluorodimerization | 1,2-Dichlorodifluoroethylene, F₂ | High selectivity; single-step process. | Requires very low temperatures; starting material may be less common. | [1][4] |
| Wurtz Condensation | 1-Iodo-1,2,2-trifluoro-1,2-dichloroethane, Zn | High yield; avoids elemental fluorine. | Requires an iodo-precursor; use of metal reductant. | [6] |
| From 1,3-Butadiene | 1,3-Butadiene, Cl₂, F₂ | Inexpensive starting material. | High consumption of halogens; corrosion issues (HF, HCl); many byproducts. | [4] |
Problem 3: Difficulty in Post-Synthesis Purification and Isomer Separation
Question: After synthesis, I am struggling to purify the this compound from acidic impurities and separate the different isomers. What is the standard purification protocol?
Answer: Effective purification is a multi-step process designed to remove acidic byproducts, water, and finally, to separate the desired product from other halogenated compounds and isomers.
-
Step 1: Removal of Acidic Impurities The reaction mixture, especially from direct fluorination, often contains acidic impurities like hydrogen fluoride (HF) and unreacted fluorine gas. The first purification step is typically to wash the crude product with an alkaline solution (e.g., NaOH, KOH) and/or water. This converts the acidic gases into salts, which move into the aqueous phase and can be easily separated.[3]
-
Step 2: Drying After aqueous washing, the organic phase will be saturated with a small amount of water. It is crucial to remove this water by bringing the product into contact with a porous purifying agent or desiccant. Zeolites are particularly effective for this purpose.[3]
-
Step 3: Distillation for Isomer Separation Separating the final isomers and removing close-boiling impurities is the most challenging step. This is typically achieved through fractional distillation. Due to the similar boiling points of the isomers, a distillation column with a high number of theoretical stages (e.g., 15 or more) is often required to achieve high purity (e.g., >99%).[7] Negative pressure (vacuum) rectification can also be employed to lower the boiling points and prevent thermal degradation.[4] For laboratory scale, preparative gas chromatography or high-performance liquid chromatography (HPLC) on suitable stationary phases (like C18) can also be effective for isomer separation, though scalability may be a concern.[8]
General Purification Workflow
Caption: Post-synthesis purification and separation workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most selective method for synthesizing this compound? Based on available literature, methods that build the C4 skeleton with the desired halogenation pattern in a single step tend to be more selective. The fluorodimerization of 1,2-dichlorodifluoroethylene is reported to be a highly selective method, especially when conducted under tightly controlled, low-temperature conditions in a microreactor.[1][4] This avoids the multiple side reactions common in the direct fluorination of a hydrocarbon precursor.[3][4]
Q2: How can microreactors improve the synthesis process? Microreactors offer significant advantages for highly exothermic and fast reactions like direct fluorination. Their high surface-area-to-volume ratio allows for extremely efficient heat exchange, preventing the formation of hot spots and subsequent side reactions like C-C bond cleavage.[1] They also enable precise control over residence time (often in the range of seconds or even fractions of a second), which can be tuned to maximize the formation of the desired product while minimizing over-fluorination.[1] This level of control is difficult to achieve in conventional batch reactors.
Q3: Are there any catalyst-free methods available? Yes, several of the most common industrial methods are performed without a catalyst. The direct fluorination of 1,2,3,4-tetrachlorobutane in a solvent and the fluorodimerization of 1,2-dichlorodifluoroethylene are typically conducted catalyst-free.[1][3] In these cases, selectivity is controlled by managing reaction parameters like temperature, pressure, reactant concentration, and residence time.[1][3] This avoids potential product contamination from catalyst residues. The Wurtz condensation method, however, is not catalyst-free as it relies on a stoichiometric amount of a metal reductant like zinc.[6]
Q4: How do the isomers of the starting material (1,2,3,4-tetrachlorobutane) affect the reaction? The starting material 1,2,3,4-tetrachlorobutane has a meso isomer and a dl (racemic) isomer, which have different physical properties.[3] The meso form is a solid at room temperature (m.p. ~73°C), while the dl form is a liquid.[3] This difference requires consideration in material handling and reactor feeding. If the reaction is carried out in the liquid phase, the temperature must be high enough to melt the meso form, which could push the reaction into a temperature regime where side reactions become more prevalent.[3] While patents do not always specify if the isomers affect the final product distribution, it is a variable that should be controlled by using a consistent isomer ratio or a purified isomer as the starting material.
References
- 1. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 2. This compound | 375-45-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 5. Hexafluoro-1,2,3,4-tetrachlorobutane (mixture of isomers) | 375-45-1 [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. KR101266609B1 - Process for production of this compound - Google Patents [patents.google.com]
- 8. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Managing Temperature Control in Exothermic Fluorination Reactions
Welcome to the Technical Support Center for exothermic fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the significant heat evolution characteristic of these powerful transformations. The following content is structured to address common challenges in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.
Section 1: Foundational Principles & General FAQs
Before diving into specific troubleshooting scenarios, it is crucial to understand the fundamentals of why fluorination reactions are often highly exothermic and the general principles of thermal management.
FAQ 1: Why are fluorination reactions, particularly with elemental fluorine, so exothermic?
The high exothermicity of many fluorination reactions stems from the unique properties of the fluorine atom and the bonds it forms. The primary contributing factors are:
-
Weak F-F Bond: Elemental fluorine (F₂) has a relatively weak bond (159 kJ/mol) compared to other halogens. This low bond dissociation energy means less energy is required to initiate the reaction.
-
Strong C-F Bond: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (up to 544 kJ/mol). The large difference in energy between the weak F-F bond being broken and the very strong C-F bond being formed results in a significant net release of energy in the form of heat.[1][2]
-
High Electronegativity of Fluorine: Fluorine is the most electronegative element, leading to highly polarized and strong bonds with other elements, which contributes to the overall thermodynamic stability of the fluorinated product.
FAQ 2: What are the primary risks associated with poor temperature control in fluorination reactions?
Inadequate temperature control can lead to a cascade of hazardous events, including:
-
Thermal Runaway: This is the most significant risk. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal.[3] This leads to a rapid increase in temperature and pressure, which can cause reactor failure, explosions, and the release of toxic and corrosive materials like hydrogen fluoride (HF).[4]
-
Decomposition of Reagents and Products: Many fluorinating agents and organic molecules are thermally sensitive. Excessive temperatures can lead to their decomposition, potentially generating gaseous byproducts and increasing the risk of over-pressurization.[5] For instance, Diethylaminosulfur trifluoride (DAST) can be explosive upon heating.[6]
-
Reduced Selectivity and Yield: Uncontrolled temperature increases can favor undesirable side reactions, such as elimination over substitution, leading to a lower yield of the desired product and a more complex purification process.[5]
-
Solvent Boiling: If the reaction temperature exceeds the boiling point of the solvent, it can lead to a sudden and dangerous increase in reactor pressure.
FAQ 3: What is the fundamental difference in heat management between batch and continuous flow reactors for fluorination?
The primary difference lies in the surface-area-to-volume ratio.
-
Batch Reactors: As the scale of a batch reaction increases, the volume increases cubically while the surface area for heat exchange only increases squarely. This makes efficient heat removal increasingly difficult at larger scales, heightening the risk of thermal runaway.[3]
-
Continuous Flow Reactors: Flow reactors, particularly microreactors, have a very high surface-area-to-volume ratio.[7] This allows for highly efficient heat transfer, enabling precise temperature control even for highly exothermic reactions.[4][8][9] The small reaction volume at any given moment also significantly minimizes the risk of a hazardous event.[10]
Section 2: Troubleshooting Guide - Batch Reactions
This section addresses common temperature control issues encountered during traditional batch-wise fluorination.
Scenario 1: During the slow addition of my fluorinating agent (e.g., DAST, Deoxo-Fluor), I am observing a rapid and unexpected temperature spike.
Question: What are the likely causes and how can I mitigate this?
Answer:
This is a classic sign that the rate of heat generation is overwhelming the cooling capacity of your system. Here’s a breakdown of potential causes and corrective actions:
Causality:
-
Addition Rate is Too Fast: Even with "slow" addition, the rate might be too high for the reaction's kinetics at the current concentration and temperature.
-
Inadequate Cooling: Your cooling bath may not have sufficient capacity, or the heat transfer from the reactor to the bath is inefficient.
-
Poor Mixing: Inadequate stirring can create localized "hot spots" where the concentration of the fluorinating agent is high, leading to a rapid localized reaction that then propagates through the bulk solution.[11]
-
Moisture Contamination: The presence of water can lead to the vigorous and exothermic hydrolysis of some fluorinating agents.[5]
Troubleshooting Protocol:
-
Immediate Action: Stop the addition of the fluorinating agent immediately.
-
Enhance Cooling: If possible, lower the temperature of your cooling bath.
-
Verify Mixing: Ensure your stirring is vigorous enough to create a vortex and ensure homogeneity.
-
Re-evaluate Your Procedure:
-
Decrease Addition Rate: Significantly slow down the rate of addition.
-
Dilute the Reagent: Consider diluting the fluorinating agent in an appropriate, anhydrous solvent before addition.
-
Lower the Initial Temperature: Start the reaction at a lower temperature (e.g., -78°C) to slow the reaction kinetics and allow for better heat management.[5]
-
Scenario 2: My reaction is complete, but the yield of my desired fluorinated product is low, and I have a significant amount of elimination byproducts.
Question: Could this be related to temperature control?
Answer:
Absolutely. This is a common issue where poor temperature control directly impacts the selectivity of the reaction.
Causality:
-
Temperature Fluctuations: Even if a major thermal runaway is avoided, small, uncontrolled temperature increases can favor elimination pathways, which often have a higher activation energy than the desired substitution reaction.[5]
-
Choice of Fluorinating Agent: Some fluorinating agents are more prone to causing elimination than others.[5]
Mitigation Strategies:
-
Implement Tighter Temperature Control:
-
Use a cryostat instead of a simple cooling bath for more precise temperature regulation.
-
Ensure the temperature probe is placed correctly to measure the internal reaction temperature, not the bath temperature.
-
-
Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[5]
-
Consider Alternative Reagents: If elimination persists, explore alternative fluorinating agents known to be less prone to causing elimination, such as PyFluor.[5]
Section 3: Transitioning to Continuous Flow for Enhanced Safety & Control
For highly exothermic or scalable fluorination reactions, transitioning from batch to a continuous flow setup is a highly recommended strategy for superior temperature management and overall safety.[9][12][13]
FAQ 4: How does a flow reactor inherently control the exotherm of a fluorination reaction?
Flow reactors offer several key advantages for managing exotherms:
-
Superior Heat Transfer: As mentioned, the high surface-area-to-volume ratio allows for rapid removal of heat.[4][7]
-
Small Reaction Volume: Only a small amount of material is reacting at any given time, minimizing the total potential energy that could be released in a runaway scenario.
-
Precise Temperature Monitoring: Multiple temperature probes can be placed along the reactor path to accurately monitor the temperature profile of the reaction.[3]
-
Rapid Quenching: The reaction can be quickly stopped by simply turning off the reagent pumps. In-line quenching can also be incorporated to neutralize hazardous reagents immediately after the reaction is complete.[14]
Visualizing Heat Management: Batch vs. Flow
The following diagram illustrates the conceptual difference in heat dissipation between a batch reactor and a continuous flow reactor.
Caption: Heat dissipation in batch vs. flow reactors.
Protocol: Basic Setup of a Continuous Flow System for Exothermic Fluorination
This protocol outlines the essential components for a laboratory-scale continuous flow fluorination setup.[12]
Components:
-
Reagent/Solvent Delivery: Two or more high-pressure pumps (e.g., HPLC pumps) for precise delivery of the substrate and fluorinating agent solutions.
-
Mixing Point: A T-mixer or Y-mixer to ensure rapid and efficient mixing of the reagent streams.
-
Reactor: A coiled tube reactor (e.g., PFA, stainless steel, or specialized alloys like Hastelloy for highly corrosive reagents) immersed in a temperature-controlled bath (chiller or cryostat).[4]
-
Back-Pressure Regulator (BPR): To maintain a constant pressure in the system, preventing solvent boiling and ensuring consistent flow.
-
Quenching Unit: A secondary mixing point where a quenching solution (e.g., saturated sodium bicarbonate) is introduced to neutralize the reaction.[5]
-
Product Collection: A vessel to collect the quenched reaction mixture.
Workflow Diagram:
Caption: Workflow for a continuous flow fluorination setup.
Section 4: Advanced Topics & Safety
FAQ 5: What is Reaction Calorimetry and how can it help in safely scaling up my fluorination reaction?
Reaction calorimetry is an experimental technique used to measure the heat evolved or absorbed by a chemical reaction.[2][15] For exothermic reactions, it provides critical data for safe scale-up, including:
-
Heat of Reaction (ΔHrxn): The total amount of heat generated per mole of reactant.
-
Heat Flow: The rate at which heat is generated over time.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the heat generated by the reaction were to be absorbed by the reaction mass without any cooling.[11]
This data is essential for ensuring that the cooling capacity of the pilot plant or production-scale reactor is sufficient to handle the reaction exotherm.[11]
| Parameter | Significance for Safety & Scale-Up |
| Heat of Reaction (ΔHrxn) | Determines the total thermal hazard potential of the reaction. |
| Heat Flow | Informs the required cooling duty of the reactor at different stages of the reaction. |
| Adiabatic Temperature Rise (ΔTad) | A critical safety parameter. A high ΔTad indicates a high risk of thermal runaway. |
FAQ 6: What are the essential safety precautions when working with fluorinating agents?
Working with fluorinating agents requires stringent safety protocols due to their reactivity, corrosivity, and toxicity.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, and acid-resistant gloves.[6]
-
Fume Hood: All work must be conducted in a properly functioning chemical fume hood.[6]
-
Material Compatibility: Ensure all equipment (reactors, tubing, needles) is compatible with the specific fluorinating agent and potential byproducts like HF.
-
Anhydrous Conditions: Meticulously ensure all glassware, solvents, and reagents are anhydrous to prevent violent reactions with water.[5]
-
Emergency Preparedness: Have an appropriate quenching agent readily available. Ensure access to a safety shower, eyewash station, and calcium gluconate gel in case of HF exposure. All personnel must be trained on emergency procedures.[6][12]
Troubleshooting Decision Tree for a Temperature Spike
Caption: Decision workflow for managing a sudden temperature increase.
References
- 1. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 2. begellhouse.com [begellhouse.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. sravathi.com [sravathi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. mepi.fr [mepi.fr]
- 9. Advances in Continuous Flow Fluorination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. process-technology-online.com [process-technology-online.com]
- 11. amarequip.com [amarequip.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Performance Analytics [scinapse.io]
- 14. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
- 15. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with catalyst deactivation in 1,2,3,4-Tetrachlorohexafluorobutane synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,2,3,4-Tetrachlorohexafluorobutane. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a particular focus on the critical issue of catalyst deactivation. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
There are several routes to synthesize this compound, with catalytic methods being pivotal for industrial-scale production. The most common approaches include:
-
Gas-Phase Catalytic Fluorination: This method involves the reaction of a chlorinated precursor, such as 1,2,3,4-tetrachlorobutane, with hydrogen fluoride (HF) over a solid catalyst.[1] Chromium-based catalysts, often supported on materials like alumina or zinc, are frequently employed for this type of halogen exchange (Halex) reaction.[1]
-
Wurtz-Type Condensation: This route involves the coupling of two molecules of a C2 precursor, like 1-iodo-1,2,2-trifluoro-1,2-dichloroethane, using a metal promoter such as granulated zinc. While zinc acts as a reactant, its surface activity is critical, and it can be considered a heterogeneous reaction site susceptible to passivation. Catalytic amounts of ethyl acetate are sometimes used to initiate or facilitate this reaction.[2]
-
Direct Fluorination: While some processes utilize direct fluorination with F2 gas without a catalyst[3][4], catalytic approaches are sought to improve selectivity and control the highly exothermic nature of the reaction.
Q2: I'm observing a significant drop in my reaction yield over time. What are the likely causes related to the catalyst?
A progressive decline in yield is a classic symptom of catalyst deactivation. This loss of catalytic activity can be broadly attributed to three main mechanisms:
-
Chemical Poisoning: Impurities in the feedstock or byproducts from the reaction itself can strongly adsorb to the active sites of the catalyst, rendering them inaccessible to reactants.[5][6]
-
Fouling or Coking: Carbonaceous materials (coke) or heavy polymers can deposit on the catalyst surface and within its pore structure, physically blocking the active sites.[7][8]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active ones, resulting in a permanent loss of active surface area.[8][9]
Q3: Can a deactivated catalyst be regenerated?
In many cases, yes. The feasibility and method of regeneration depend on the deactivation mechanism.
-
Fouling/Coking: Deactivation by coke deposition is often reversible. A common regeneration technique is a controlled burnout, where the coke is oxidized and removed by passing a stream of diluted air or oxygen over the catalyst at elevated temperatures.[10][11]
-
Poisoning: Reversible poisoning, where the poison is weakly bound, can sometimes be overcome by altering reaction conditions or washing the catalyst.[6] Irreversible poisoning, where a strong chemical bond forms between the poison and the active site, is much more difficult to reverse, and catalyst replacement may be necessary.[6][12]
-
Sintering: Thermal degradation is generally considered irreversible.[9] The focus here should be on prevention by maintaining strict temperature control during both reaction and regeneration.
Troubleshooting Guide: Catalyst Deactivation
This section addresses specific problems you may encounter during your synthesis and provides a logical workflow for diagnosis and resolution.
Problem 1: Gradual Decrease in Conversion Rate and Yield
You notice that to achieve the same conversion level, you need to increase the reaction temperature, or at a constant temperature, your yield is steadily declining with each run.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
-
Explanation of Causality: Catalyst poisons are substances that bind strongly to the active sites, blocking them from participating in the catalytic cycle.[6][12] In fluorination reactions using metal or metal oxide catalysts, common poisons include sulfur compounds, water, arsenic, and sometimes even byproducts from unwanted side reactions.[13][14] These molecules often have a higher affinity for the catalyst surface than the reactants themselves.[5]
-
Diagnostic Steps:
-
Feedstock Analysis: Analyze your chlorinated starting material and HF feed for common impurities. Sulfur compounds are particularly detrimental to many metal-based catalysts.[13]
-
Catalyst Characterization: Perform elemental analysis (e.g., X-ray Photoelectron Spectroscopy - XPS or Energy-Dispersive X-ray Spectroscopy - EDX) on the spent catalyst to detect the presence of elements like sulfur, arsenic, or lead that are not part of the catalyst formulation.
-
-
Solutions:
-
Feedstock Purification: Install a "guard bed" of adsorbents upstream of your reactor to remove poisons before they reach the catalyst. Activated carbon can remove organic impurities, while molecular sieves are effective for water removal.
-
Catalyst Selection: If a specific poison is unavoidable, consider using a catalyst known to be more resistant to that particular substance.
-
-
Explanation of Causality: At elevated temperatures, organic molecules can undergo polymerization or decomposition on the catalyst surface, forming non-volatile, carbon-rich deposits known as "coke." This physically blocks the pores and active sites of the catalyst, preventing reactants from reaching them.[8]
-
Diagnostic Steps:
-
Visual Inspection: A spent catalyst may appear darkened or black.
-
Thermogravimetric Analysis (TGA): Heat a sample of the spent catalyst in an air or oxygen environment. A significant weight loss corresponding to the combustion of carbonaceous deposits is a clear indication of coking.
-
-
Solutions:
-
Catalyst Regeneration: Coking is often reversible. See the Protocol for Oxidative Regeneration below.
-
Process Optimization: Lowering the reaction temperature, increasing the H2/hydrocarbon ratio (if applicable), or modifying the reactor design to minimize residence time can reduce the rate of coke formation.
-
-
Explanation of Causality: Sintering is the agglomeration of small catalyst crystallites into larger ones, driven by high temperatures.[8][9] This process reduces the active surface area of the catalyst, leading to an irreversible loss of activity. Sintering is particularly problematic for supported metal catalysts.
-
Diagnostic Steps:
-
Surface Area Analysis: Measure the BET (Brunauer-Emmett-Teller) surface area of the fresh and spent catalyst. A significant decrease in surface area points to sintering.
-
Crystallite Size Measurement: Techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) can be used to measure the crystallite size of the active phase. An increase in the average crystallite size confirms sintering.
-
-
Solutions:
-
Strict Temperature Control: Ensure your reactor temperature does not exceed the catalyst's recommended maximum operating temperature. Be particularly cautious during exothermic reactions or regeneration procedures, as "hot spots" can form.[11]
-
Catalyst Formulation: Select a catalyst with a thermally stable support material and promoters that inhibit sintering.
-
Data Summary: Deactivation Mechanisms
| Deactivation Mechanism | Primary Cause | Key Diagnostic Signature | Reversibility | Primary Mitigation Strategy |
| Poisoning | Impurities in feedstock (S, H₂O, As) | Presence of foreign elements on catalyst (XPS/EDX) | Variable | Feedstock purification (Guard Beds) |
| Fouling (Coking) | Polymerization/decomposition of organics | Weight loss in TGA, visual darkening | Reversible | Oxidative regeneration, process optimization |
| Sintering | Excessive reaction or regeneration temperature | Loss of BET surface area, increased crystallite size (XRD) | Irreversible | Strict temperature control, catalyst design |
Experimental Protocols
Protocol 1: Oxidative Regeneration of a Coked Catalyst
This protocol describes a general procedure for removing carbon deposits from a solid catalyst via controlled oxidation. CAUTION: This process is exothermic and must be carefully controlled to avoid thermal damage to the catalyst.
-
System Purge: Stop the flow of reactants and purge the reactor with an inert gas (e.g., Nitrogen) at the reaction temperature for 1-2 hours to remove any residual hydrocarbons.
-
Cool Down: Lower the reactor temperature to the recommended regeneration starting temperature (typically 350-400°C, consult catalyst manufacturer's data).
-
Introduce Oxidant: Begin flowing a low-concentration oxygen stream, diluted in nitrogen (e.g., 0.5-1.0 mol% O₂ in N₂), through the catalyst bed.
-
Monitor Temperature: Carefully monitor the catalyst bed temperature. The combustion of coke will generate heat. Adjust the oxygen concentration or flow rate to ensure the temperature does not exceed the maximum allowable limit for the catalyst (e.g., < 500-550°C) to prevent sintering.[11]
-
Controlled Ramp-Up: As the rate of coke burning decreases (indicated by a drop in the temperature difference between the inlet and outlet), you can gradually increase the oxygen concentration (e.g., in steps of 0.5%) to expedite the removal of more refractory coke.
-
Hold and Finalize: Once the temperature profile stabilizes and shows no further exotherm, hold at the final oxygen concentration (e.g., 2-5 mol%) for 2-4 hours to ensure complete coke removal.
-
Final Purge: Switch back to a pure nitrogen flow to purge any remaining oxygen from the system before reintroducing reactants.
Caption: A typical cycle of catalyst deactivation by coking and subsequent regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 4. KR101266609B1 - Process for production of this compound - Google Patents [patents.google.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. revisiondojo.com [revisiondojo.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 10. products.evonik.com [products.evonik.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
Technical Support Center: Isomer Separation of 1,2,3,4-Tetrachlorohexafluorobutane
Welcome to the Technical Support Center for the chromatographic separation of 1,2,3,4-tetrachlorohexafluorobutane isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving the stereoisomers of this complex halogenated alkane. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.
Understanding the Challenge: The Stereochemistry of this compound
This compound (C₄Cl₄F₆) possesses two chiral centers at the C2 and C3 positions. This gives rise to multiple stereoisomers, which can be categorized into enantiomeric pairs and diastereomers.
-
Enantiomers are non-superimposable mirror images of each other and have identical physical properties (e.g., boiling point, polarity) in an achiral environment. Their separation requires a chiral stationary phase.
-
Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties and can, in principle, be separated on a standard achiral gas chromatography (GC) column.[1][2]
The primary challenge in analyzing a bulk sample of this compound lies in achieving baseline separation of all these closely related isomers to ensure accurate identification and quantification.
Troubleshooting Guide: A Systematic Approach to Isomer Co-elution
Co-elution, where two or more isomers are not adequately separated, is a frequent obstacle. This guide provides a systematic workflow for diagnosing and resolving these issues.
Diagram: Troubleshooting Workflow for Isomer Co-elution
Caption: A logical workflow for diagnosing and resolving co-elution issues.
Question: My chromatogram shows a single, broad, or shouldered peak where I expect to see multiple isomers. How do I confirm co-elution?
Answer:
Confirming co-elution is the first critical step. Here’s how to approach it:
-
Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often appear as shoulders on a larger peak or result in broader or asymmetric (fronting or tailing) peaks.[3]
-
Mass Spectral Analysis (if using GC-MS):
-
Scan Mode: Acquire spectra at different points across the peak (the leading edge, apex, and tailing edge). If the mass spectra change, it indicates the presence of more than one compound.[3]
-
Extracted Ion Chromatograms (EICs): Isomers often have similar mass spectra, but the relative abundances of certain fragment ions might differ slightly. Plotting the EICs for unique fragment ions can reveal the presence of multiple, slightly offset peaks.[3]
-
-
Use of Deconvolution Software: Modern GC-MS software often includes algorithms that can mathematically separate overlapping peaks and identify individual components.
Question: I've confirmed co-elution. What are the primary chromatographic parameters I should adjust?
Answer:
To resolve co-eluting peaks, you need to improve the chromatographic resolution by manipulating selectivity (α), efficiency (N), and the retention factor (k).
-
Optimize the Oven Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting compounds.
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 1-5 °C/min) allows for more interaction between the analytes and the stationary phase, which can significantly improve the separation of closely eluting isomers.
-
-
Adjust the Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium or Hydrogen) is set to its optimal linear velocity for your column's internal diameter. This maximizes column efficiency.
-
Change the Stationary Phase: This is the most powerful way to alter selectivity.
-
For Diastereomers: Since diastereomers have different physical properties, they can often be separated on standard achiral columns. If a non-polar column (like a 5% phenyl-methylpolysiloxane) fails to provide separation, switching to a mid-polarity or polar stationary phase (e.g., a 50% phenyl-methylpolysiloxane or a cyanopropyl-based phase) can introduce different selectivities.[4]
-
For Enantiomers: Enantiomers require a chiral stationary phase for separation. Cyclodextrin-based columns are widely used for this purpose.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
A1: The isomers of this compound are structurally very similar, leading to small differences in their physicochemical properties like boiling point and polarity. This results in very close retention times on a GC column, often leading to co-elution. The presence of both diastereomers and enantiomers further complicates the separation, requiring a multi-step optimization process and potentially the use of specialized chiral columns.
Q2: What type of GC column should I start with for separating the diastereomers?
A2: A good starting point for separating diastereomers of halogenated compounds is a mid-polarity column. While a standard non-polar column (e.g., DB-5ms or HP-5ms) separates based on boiling point differences, these may be minimal between diastereomers. A mid-polarity phase, such as one containing a higher percentage of phenyl groups or a trifluoropropyl stationary phase, can provide alternative selectivities based on dipole-dipole interactions.
| Parameter | Recommendation for Diastereomer Separation | Rationale |
| Stationary Phase | Mid-polarity (e.g., 50% Phenyl Polysiloxane) | Enhances separation based on small differences in polarity. |
| Column Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness | Longer columns provide higher efficiency and better resolution. |
| Carrier Gas | Helium or Hydrogen | Ensure optimal linear velocity for the chosen column ID. |
| Injector Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |
| Detector | ECD or MS | ECD is highly sensitive to halogenated compounds; MS provides structural information. |
Q3: My diastereomers are separated, but I still see broad peaks, suggesting co-eluting enantiomers. What should I do?
A3: To separate enantiomers, you must use a chiral stationary phase. For halogenated alkanes, derivatized cyclodextrin columns are the industry standard.[5]
| Parameter | Recommendation for Enantiomer Separation | Rationale |
| Stationary Phase | Derivatized β- or γ-cyclodextrin | Provides a chiral environment for enantiomeric recognition. |
| Column Examples | Restek Rt-βDEX series, Agilent J&W Chiral GC Columns | These are specifically designed for chiral separations.[6][7] |
| Oven Program | Lower temperatures and slow ramp rates | Enhances the subtle energetic differences between enantiomers and the chiral stationary phase, improving resolution. |
Q4: I'm observing significant peak tailing with my halogenated isomers. What are the common causes and solutions?
A4: Peak tailing for halogenated compounds is often due to active sites within the GC system.
-
Contaminated Inlet Liner: The inlet liner is a common source of activity. Regularly replace it with a high-quality, deactivated liner.
-
Column Contamination: Non-volatile residues can accumulate at the head of the column. Trim 10-20 cm from the inlet side of the column.
-
Active Sites in the Flow Path: Exposed silanol groups in the column or other parts of the flow path can cause tailing. Using an ultra-inert GC column and flow path components can mitigate this.[5]
-
Improper Column Installation: A poor column cut or incorrect insertion depth into the inlet and detector can cause peak distortion.
Experimental Protocols: Recommended Starting Conditions
The following protocols are general guidelines and should be optimized for your specific instrumentation and analytical goals.
Protocol 1: Diastereomer Separation (Achiral Column)
-
GC System: Agilent 8890 GC with an Electron Capture Detector (ECD) or Mass Spectrometer (MS).
-
Column: DB-17ms (50% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 150 °C.
-
Hold: 5 minutes.
-
-
Detector (ECD): 300 °C.
-
Detector (MS): Transfer line 280 °C, Source 230 °C, Quad 150 °C.
Protocol 2: Enantiomer Separation (Chiral Column)
-
GC System: Same as above.
-
Column: Rt-βDEXsm (2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl beta cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Injector: Split/Splitless, 230 °C, Split ratio 100:1.
-
Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 1 minute.
-
Ramp: 2 °C/min to 140 °C.
-
Hold: 10 minutes.
-
-
Detector (ECD): 300 °C.
-
Detector (MS): Same as above.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. netascientific.com [netascientific.com]
- 5. benchchem.com [benchchem.com]
- 6. restek.com [restek.com]
- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 8. Chiral GC Capillary Column, Rt-βDEXsm 30 m, 0.25 mm ID, 0.25 µm [restek.com]
Validation & Comparative
Comparative study of different synthetic routes to 1,2,3,4-Tetrachlorohexafluorobutane
Abstract
1,2,3,4-Tetrachlorohexafluorobutane is a key intermediate in the synthesis of hexafluoro-1,3-butadiene, a crucial etching gas in the semiconductor industry for high-precision microfabrication.[1] The growing demand for advanced electronics necessitates efficient and scalable synthetic methods for this precursor. This guide provides a comparative analysis of various synthetic routes to this compound, offering an in-depth examination of their underlying chemical principles, experimental protocols, and overall performance. By presenting this information in a clear and accessible format, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, safety, cost, and environmental impact.
Introduction
The relentless miniaturization of semiconductor devices places stringent demands on the materials and processes used in their fabrication. Hexafluoro-1,3-butadiene has emerged as a superior etching gas due to its ability to create highly precise and narrow features on silicon wafers. The primary route to this essential material involves the dechlorination of this compound. Consequently, the efficient synthesis of this chlorinated and fluorinated butane derivative is of significant industrial and academic interest.
This guide will explore and compare several prominent synthetic pathways to this compound, including:
-
Wurtz-Type Condensation
-
Direct Fluorination of Halogenated Precursors
-
Fluorodimerization of Fluoroalkenes
-
Multi-step Syntheses from Butadiene
Each method will be evaluated based on its chemical efficiency, operational complexity, safety considerations, and scalability. Detailed experimental protocols and characterization data are provided to facilitate the practical application of this knowledge.
Visualization of Synthetic Pathways
The following diagram illustrates the primary synthetic routes to this compound discussed in this guide.
Caption: Overview of synthetic pathways to this compound.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on a multitude of factors, including available starting materials, desired scale, and safety infrastructure. This section provides a detailed comparison of the most common methods.
| Synthetic Route | Starting Material(s) | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Wurtz-Type Condensation | 1-Iodo-1,2,2-trifluoro-1,2-dichloroethane | Zinc (granulated), Ethyl acetate (catalytic) | High yield, solvent-free conditions possible.[2] | The starting iodo-compound may not be readily available. | High[2] |
| Direct Fluorination | 1,2-Difluoro-1,2-dichloroethylene | Fluorine gas (F₂) | Single-step reaction, high conversion and selectivity.[3] | Requires specialized equipment for handling highly reactive and toxic fluorine gas; low temperatures are necessary. | >70% selectivity[3] |
| Fluorodimerization | 1,2-Dichlorodifluoroethylene | Fluorine gas (F₂) | Can be performed in a microreactor for enhanced productivity and safety.[4] | Also requires handling of fluorine gas and cryogenic conditions. | Quantitative fluorine conversion[4] |
| Fluorination of Tetrachlorobutane | 1,2,3,4-Tetrachlorobutane | Fluorine gas (F₂) | Utilizes a potentially more accessible starting material. | Harsh reaction conditions (high temperatures) may be required; handling of F₂ and HF.[4] | Not specified |
| From 1,3-Butadiene | 1,3-Butadiene | Chlorine, Fluorinating agents | Starts from a basic and inexpensive hydrocarbon. | Multi-step process, high consumption of reagents, corrosive byproducts (HCl, HF), and difficult purification.[3] | Low selectivity |
| Other Methods | 1-Iodo-1,2-dichlorotrifluoroethane | Zinc powder, Dichloromethane | - | Violent reaction, difficult to control, use of toxic solvent. | Not specified |
| Chlorotrifluoroethylene | Mercury catalyst | - | Use of highly toxic heavy metal catalyst. | Not specified |
Detailed Experimental Protocols
This section provides representative experimental procedures for the most promising synthetic routes. Safety Precaution: These reactions involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Wurtz-Type Condensation of 1-Iodo-1,2,2-trifluoro-1,2-dichloroethane
This method, based on the work of Karimova et al., offers a high-yield synthesis under relatively mild, solvent-free conditions.[2] The reaction involves the coupling of two molecules of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane using granulated zinc as the reducing agent.
Reaction Scheme:
2 CFCl₂-CFClI + Zn → CFCl₂-CFCl-CFCl-CFCl₂ + ZnI₂
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add granulated zinc (grain size 3-5 mm).
-
With continuous stirring at room temperature (20 °C), slowly add 1-iodo-1,2,2-trifluoro-1,2-dichloroethane over a period of 1 hour.
-
A catalytic amount of ethyl acetate is introduced to initiate and sustain the reaction.
-
The reaction is typically complete after the addition of the iodoalkane.
-
The reaction mixture is worked up by dilution with water to dissolve the zinc iodide byproduct.
-
The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous MgSO₄), and the product is isolated by fractional distillation.
Causality of Experimental Choices:
-
Granulated Zinc: The larger surface area of granulated zinc compared to zinc dust helps to control the reaction rate and prevent excessive heat generation.
-
Ethyl Acetate (catalytic): Ethyl acetate acts as a reaction initiator, likely by forming an organozinc intermediate that facilitates the coupling reaction.
-
Solvent-Free Conditions: Performing the reaction without a solvent simplifies the workup procedure and reduces waste, contributing to a greener chemical process. The high yield reported under these conditions suggests that the reactants themselves provide a suitable reaction medium.[2]
Fluorodimerization of 1,2-Dichlorodifluoroethylene in a Standard Reactor
This method involves the direct reaction of 1,2-dichlorodifluoroethylene with elemental fluorine to form the desired product. While microreactors can enhance productivity, a standard laboratory setup is also feasible.[4]
Reaction Scheme:
2 CFCl=CFCl + F₂ → CFCl₂-CFCl-CFCl-CFCl₂
Experimental Procedure:
-
A 250 mL reactor equipped with a stirrer and a cooling system is charged with 107 g of 1,2-dichlorodifluoroethene diluted in 165 g of a suitable solvent such as Freon® 11.
-
The reactor is cooled to approximately -75 °C with constant stirring.
-
A mixture of fluorine gas (0.49 mol) diluted with nitrogen gas (0.49 mol/h) is bubbled through the solution over 7 hours.
-
After the reaction is complete, the solvent and any unreacted starting material are removed by distillation to yield the crude product.
-
The crude this compound can be further purified by fractional distillation.
Causality of Experimental Choices:
-
Low Temperature (-75 °C): The direct fluorination of alkenes is a highly exothermic and often explosive reaction. Conducting the reaction at very low temperatures is crucial for controlling the reaction rate and preventing unwanted side reactions and ensuring safety.
-
Dilution of Fluorine with Nitrogen: Pure fluorine gas is extremely reactive. Diluting it with an inert gas like nitrogen allows for better control over the concentration of the reactive species in the reaction mixture, thereby moderating the reaction's vigor.
-
Solvent: The use of an inert, low-boiling-point solvent like Freon® 11 (trichlorofluoromethane) helps to dissipate the heat generated during the reaction and maintain a homogeneous reaction mixture at low temperatures.
Direct Fluorination of 1,2-Difluoro-1,2-dichloroethylene
This patented method describes a single-step synthesis with high selectivity.[3]
Reaction Scheme:
CFCl=CFCl + F₂ → CFCl₂-CFCl₂ (and isomers) followed by further reaction to the final product. The patent describes the overall conversion to C₄Cl₄F₆.
Experimental Procedure:
-
A solution of 1,2-difluoro-1,2-dichloroethylene in a perfluorinated or fluorochlorinated solvent (e.g., perfluoroalkanes, chlorofluoroalkanes) with an initial concentration of 2-60% v/v is prepared.
-
The reaction is carried out at a temperature between -20 °C and -100 °C and a pressure below 0.1 MPa.
-
Fluorine gas is introduced into the solution, with the molar ratio of the 1,2-difluoro-1,2-dichloroethylene solution to fluorine gas being between 0.2-0.5:1.
-
The resulting solution containing this compound is then subjected to a purification process involving distillation and drying.
Causality of Experimental Choices:
-
Low Temperature: Similar to the fluorodimerization, low temperatures are essential to control the high reactivity of fluorine gas and minimize side reactions.
-
Inert Solvent: Perfluorinated or fluorochlorinated solvents are used due to their inertness towards fluorine gas, preventing solvent decomposition and ensuring the reaction proceeds with the intended substrate.
-
Molar Ratio: The specific molar ratio is optimized to maximize the yield of the desired product while minimizing the formation of byproducts.
Product Characterization
Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The following are the expected physicochemical properties and spectroscopic data.
Physicochemical Properties:
| Property | Value |
| CAS Number | 375-45-1 |
| Molecular Formula | C₄Cl₄F₆ |
| Molecular Weight | 303.85 g/mol [5] |
| Boiling Point | 133-134 °C[6] |
| Density | 1.781 g/cm³ at 20 °C[6] |
Spectroscopic Data:
-
¹⁹F NMR Spectroscopy: Due to the presence of multiple fluorine atoms in different chemical environments, the ¹⁹F NMR spectrum is expected to be complex. The chemical shifts will be influenced by the neighboring chlorine and fluorine atoms. Based on typical chemical shift ranges for fluoroalkanes, signals for -CF₂- groups are expected between +80 to +140 ppm, and for -CF- groups between +140 to +250 ppm, relative to CFCl₃.[7][8] The presence of chiral centers will likely lead to diastereomers, further complicating the spectrum with multiple signals for chemically equivalent fluorine atoms.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the four carbon atoms of the butane backbone. The chemical shifts will be significantly influenced by the attached fluorine and chlorine atoms. Carbons bonded to fluorine will exhibit splitting due to C-F coupling. Generally, alkyl halide carbons (C-X) appear in the range of 55-80 ppm.[9][10]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of four chlorine atoms. The fragmentation pattern will be dominated by the cleavage of C-C and C-halogen bonds.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to C-F and C-Cl stretching vibrations. C-F stretching bands typically appear in the region of 1000-1400 cm⁻¹, while C-Cl stretches are found in the 600-800 cm⁻¹ region.
Workflow for Selecting a Synthetic Route
The choice of a synthetic route is a critical decision that impacts the overall efficiency, cost, and safety of the process. The following workflow provides a logical framework for making this selection.
Caption: Decision workflow for selecting a synthetic route to this compound.
Conclusion
The synthesis of this compound can be achieved through several distinct chemical pathways, each with its own set of advantages and challenges. The Wurtz-type condensation offers a high-yield, potentially solvent-free option, contingent on the availability of the iodinated starting material. Direct fluorination methods, while requiring specialized handling of fluorine gas and cryogenic conditions, provide a more direct route from readily available fluoroalkenes and are amenable to modern flow chemistry techniques like microreactors, which can enhance safety and productivity. The synthesis from 1,3-butadiene, although starting from a simple precursor, is hampered by low selectivity and the generation of corrosive byproducts.
Ultimately, the choice of synthetic route will be dictated by the specific requirements of the researcher or organization, including scale, cost, safety protocols, and available expertise. This guide provides the foundational knowledge and comparative data to make an informed decision, thereby facilitating the efficient and safe production of this vital precursor for the semiconductor industry.
References
- 1. This compound | 375-45-1 [chemicalbook.com]
- 2. Synthesis of this compound - Lookchem [lookchem.com]
- 3. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 4. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. echemi.com [echemi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
A Comparative Guide to the Synthesis of Hexafluoro-1,3-butadiene: 1,2,3,4-Tetrachlorohexafluorobutane vs. Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Hexafluoro-1,3-butadiene
Hexafluoro-1,3-butadiene (HFBD), a perfluorinated diene, has emerged as a critical process gas in the semiconductor industry for plasma etching applications.[1][2] Its exceptional properties, including high etching selectivity and precision, make it particularly suitable for creating the fine electronic circuits required for devices below 100 nm.[1] A significant advantage of HFBD is its near-zero global warming potential (GWP), positioning it as a more environmentally benign alternative to perfluorocarbon gases like C4F8.[1] Initially explored as a monomer for polymers, its recent applications in electronics have spurred the development and optimization of various synthetic routes.[1][2]
This guide provides a comprehensive comparison of the synthetic pathways to hexafluoro-1,3-butadiene, with a central focus on the prevalent route involving the dechlorination of 1,2,3,4-tetrachlorohexafluorobutane. We will delve into the experimental intricacies of this method and contrast it with alternative strategies, offering field-proven insights and quantitative data to inform precursor selection and process development.
The Benchmark Precursor: this compound
The synthesis of hexafluoro-1,3-butadiene via the dechlorination of this compound is a widely adopted and well-documented method, lauded for its mild reaction conditions and high yields, often ranging from 93-98%.[1] This pathway typically involves a two-stage process: the synthesis of the tetrachlorinated precursor followed by its dechlorination.
Synthesis of this compound
A preferred industrial route to this compound (HFTCB) begins with the readily available starting material, chlorotrifluoroethylene (CTFE).[3] The process, established for nearly seven decades, involves a three-step sequence:
-
Addition of Iodine Monochloride to CTFE: The interhalogen compound, iodine monochloride (ICl), is added across the double bond of CTFE. This step yields a mixture of 1,2-addition products.[3]
-
Reductive Coupling: The resulting iododichlorotrifluoroethane intermediates are then subjected to reductive coupling using zinc. This step forms the perhalogenated butane backbone, HFTCB.[3][4]
-
Purification: The HFTCB is then purified, typically by distillation, to remove any remaining starting materials or byproducts.
Experimental Protocol: Synthesis of this compound from CTFE
-
Step 1: Preparation of Iododichlorotrifluoroethane. In a suitable reactor, chlorotrifluoroethylene is reacted with iodine monochloride. The reaction is typically carried out in a solvent, and the temperature is carefully controlled to ensure the selective formation of the desired addition products.
-
Step 2: Zinc-Mediated Reductive Coupling. To the purified iododichlorotrifluoroethane, activated zinc powder is added. The reaction is conducted in a polar aprotic solvent, such as dimethylformamide (DMF), and is often initiated by gentle heating. The reaction mixture is stirred until the starting material is consumed, as monitored by gas chromatography.
-
Step 3: Workup and Purification. The reaction mixture is filtered to remove unreacted zinc and zinc salts. The filtrate is then washed with water to remove the solvent and any water-soluble byproducts. The organic layer, containing the crude this compound, is then dried and purified by fractional distillation.
Dechlorination of this compound to Hexafluoro-1,3-butadiene
The final step in this synthetic sequence is the reductive dechlorination of this compound using zinc metal.[4] This reaction is typically carried out in a polar solvent, such as ethanol or isopropanol.[5][6] The choice of solvent is critical as it must facilitate the reaction while also allowing for the easy separation of the gaseous HFBD product.
Causality Behind Experimental Choices: The use of zinc as the reducing agent is a key aspect of this process. Zinc is a relatively inexpensive and effective metal for dehalogenation reactions. The reaction proceeds through a series of single-electron transfers from the zinc surface to the carbon-chlorine bonds of the HFTCB molecule. This process is facilitated by the polar solvent, which helps to stabilize the resulting zinc chloride byproduct. The choice of a polar protic solvent like ethanol can also play a role in protonating any intermediate carbanionic species.
Experimental Protocol: Zinc-Mediated Dechlorination of this compound
-
Reactor Setup: A reaction vessel equipped with a stirrer, a condenser (cooled to a low temperature to collect the volatile product), and a gas inlet/outlet is charged with activated zinc powder and a polar solvent (e.g., ethanol).
-
Addition of Precursor: this compound is slowly added to the stirred suspension of zinc in the solvent. The reaction is often exothermic, and the addition rate may need to be controlled to maintain a desired reaction temperature.
-
Reaction Monitoring and Product Collection: The reaction progress is monitored by observing the evolution of the gaseous hexafluoro-1,3-butadiene product. The HFBD gas is passed through the condenser and collected in a cold trap.
-
Purification: The collected crude HFBD may be further purified by distillation to remove any co-distilled solvent or volatile impurities.
Alternative Precursors and Synthetic Routes
While the this compound route is prevalent, several other synthetic strategies for producing hexafluoro-1,3-butadiene have been developed, each with its own set of advantages and drawbacks.
Thermal Dimerization of Chlorotrifluoroethylene (CTFE)
This alternative route involves the high-temperature pyrolysis of CTFE at 505-600 °C.[3] This process, however, leads to a mixture of products, including the desired 3,4-dichlorohexafluorobut-1-ene (at approximately 35% yield), an undesirable byproduct 1,2-dichlorohexafluorocyclobutane (at 35% yield), and unreacted CTFE (30%).[3] The desired linear dimer can then be dehalogenated to yield HFBD.
Challenges: The primary drawback of this method is the low selectivity for the desired linear dimer and the formation of a significant amount of the cyclic byproduct, which is difficult to separate and has limited applications.[3]
Fluorination and Coupling of Trichloroethylene
Another synthetic approach starts with the more readily available precursor, trichloroethylene. This multi-step process involves:
-
Fluorination and Coupling: Trichloroethylene is reacted with elemental fluorine to produce a fluorinated and coupled product. These radical coupling reactions are often challenging and can result in low conversions and yields.[3]
-
Dehydrochlorination and Further Fluorination: The coupled product is then dehydrochlorinated and subsequently fluorinated again with elemental fluorine to yield this compound.[3]
-
Dechlorination: The final step is the dechlorination of the tetrachlorinated precursor to HFBD using zinc.[3]
Challenges: The use of highly reactive and hazardous elemental fluorine, coupled with poor cumulative yields (reported to be around 12-33.5%), makes this route less desirable for industrial-scale production.[3]
Chlorination and Fluorination of 1,3-Butadiene
A process starting from 1,3-butadiene has also been described.[3] This route involves:
-
Chlorination: 1,3-Butadiene is first chlorinated to produce a mixture of chlorinated butenes.
-
Further Chlorination: The desired chlorinated intermediate is then further chlorinated to generate a key tetrachlorobutane intermediate.
-
Direct Fluorination: This intermediate is then subjected to direct fluorination to produce this compound (CFC-316).
-
Dechlorination: The final step is the reductive dechlorination of CFC-316 with zinc to yield HFBD.[3]
Challenges: This route involves multiple steps and the handling of hazardous reagents. The initial chlorination of butadiene can lead to a mixture of products, requiring separation and purification steps.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic routes to hexafluoro-1,3-butadiene.
| Synthetic Route | Precursor(s) | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Dechlorination of HFTCB | This compound | Zinc, Polar Solvent (e.g., Ethanol) | 93-98%[1] | Mild conditions, high yield, well-established process. | Requires the synthesis of the HFTCB precursor. |
| CTFE Dimerization | Chlorotrifluoroethylene (CTFE) | Heat (Pyrolysis) | ~35% (for desired dimer)[3] | Utilizes a readily available precursor. | Low selectivity, formation of difficult-to-separate byproducts.[3] |
| From Trichloroethylene | Trichloroethylene | Elemental Fluorine, Zinc | 12-33.5% (cumulative)[3] | Starts from an inexpensive precursor. | Use of hazardous elemental fluorine, low overall yield, multiple steps.[3] |
| From 1,3-Butadiene | 1,3-Butadiene | Chlorine, Fluorinating Agent, Zinc | Data not readily available | Starts from a common petrochemical. | Multiple steps, handling of hazardous materials, potential for complex product mixtures. |
Visualizing the Synthetic Pathways
To better illustrate the relationships between the precursors and the final product, the following diagrams depict the key synthetic routes.
Figure 1: Key synthetic routes to Hexafluoro-1,3-butadiene.
Safety Considerations
Hexafluoro-1,3-butadiene is an extremely flammable gas and is toxic if inhaled.[7][8] It is crucial to handle this compound and its precursors in a well-ventilated area, such as a fume hood, and to take precautions to avoid ignition sources.[9][10] Personal protective equipment, including safety goggles, gloves, and appropriate respiratory protection, should be worn at all times.[11] Cylinders of HFBD should be stored in a cool, dry, and well-ventilated area, away from combustible materials.[11]
Conclusion
The synthesis of hexafluoro-1,3-butadiene can be achieved through various pathways, with the dechlorination of this compound standing out as a preferred method due to its high yield and mild reaction conditions. The precursor itself is efficiently synthesized from chlorotrifluoroethylene. Alternative routes starting from CTFE dimerization, trichloroethylene, or 1,3-butadiene present significant challenges in terms of selectivity, yield, and the use of hazardous reagents, making them less attractive for industrial-scale production. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic routes, their associated experimental protocols, and the underlying chemical principles is paramount for the efficient and safe production of this increasingly important fluorinated compound.
References
- 1. Page loading... [guidechem.com]
- 2. Hexafluoro-1,3-butadiene (C4F6) — Valliscor [valliscor.com]
- 3. Synthetic Routes to C4F6 | EFC Gases [efcgases.com]
- 4. Hexafluorobutadiene - Wikipedia [en.wikipedia.org]
- 5. WO2021254372A1 - Method for preparing hexafluoro-1,3-butadiene and intermediate thereof - Google Patents [patents.google.com]
- 6. The Research Progress of Hexafluorobutadiene Synthesis [scirp.org]
- 7. airgas.com [airgas.com]
- 8. scribd.com [scribd.com]
- 9. amp.generalair.com [amp.generalair.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. my.airliquide.com [my.airliquide.com]
A Comparative Guide to Catalytic Synthesis of 1,2,3,4-Tetrachlorohexafluorobutane: Performance Evaluation of Leading Catalytic Systems
Introduction: The Critical Role of 1,2,3,4-Tetrachlorohexafluorobutane in Advanced Materials
This compound (C4Cl4F6) is a key intermediate in the synthesis of high-performance fluorinated materials. Its primary application lies in the production of hexafluoro-1,3-butadiene (HFBD), a gas with significant utility in the semiconductor industry for plasma etching processes. The precise and efficient synthesis of this compound is therefore of paramount importance. This guide provides a comprehensive performance evaluation of different catalytic systems for the synthesis of this crucial compound, offering researchers, scientists, and drug development professionals a comparative analysis of catalyst efficacy based on available experimental data. We will delve into the mechanistic nuances of each catalytic system, present detailed experimental protocols, and offer a transparent comparison of their performance metrics.
Comparative Analysis of Catalytic Systems
The synthesis of this compound can be achieved through various synthetic routes, with the choice of catalyst being a critical factor in determining the overall efficiency, selectivity, and economic viability of the process. In this guide, we will focus on four distinct and industrially relevant catalytic approaches: Zinc-based Wurtz-type coupling, Antimony-catalyzed fluorination, Chromium-catalyzed halogen exchange, and Phase-Transfer Catalysis.
Performance Data Summary
The following table summarizes the performance of different catalysts in the synthesis of this compound and related halogenated hydrocarbons. It is important to note that direct, side-by-side comparative studies for this specific molecule are scarce in the literature. Therefore, this table is a consolidation of data from various sources, including analogous reactions, to provide a representative performance overview.
| Catalyst System | Catalyst Example | Typical Substrate(s) | Catalyst Loading | Reaction Temperature | Typical Yield | Selectivity | Key Advantages | Limitations |
| Zinc-Based | Granulated Zn / Ethyl Acetate | 1-iodo-1,2,2-trifluoro-1,2-dichloroethane | Catalytic | 20°C | High[1] | Good | Mild reaction conditions, high yield.[1] | Stoichiometric use of zinc metal. |
| Antimony-Based | Antimony Pentachloride (SbCl₅) | Chlorinated hydrocarbons | Catalytic (Lewis Acid) | 20 - 140°C | Good to Excellent | Moderate to Good | Effective for fluorination with HF.[2] | Corrosive nature of SbCl₅, potential for side reactions.[2] |
| Chromium-Based | Chromium Oxide (Cr₂O₃), often Zn-doped | Chlorinated hydrocarbons | Heterogeneous | 275 - 425°C | Variable | Good | Suitable for gas-phase reactions, catalyst can be regenerated.[3] | High temperatures required, potential for catalyst deactivation.[3] |
| Phase-Transfer | Tetrabutylammonium Bromide (TBAB) | Alkyl halides & aqueous nucleophiles | 0.05 mol or less[1] | Room Temp. to 105°C | High (e.g., 95% for 1-bromooctane + KCN)[1] | High | Mild conditions, high yields, green chemistry aspects.[4][5] | Catalyst stability can be a concern, reaction rates can be diffusion-limited.[6] |
In-Depth Analysis of Catalytic Mechanisms and Experimental Protocols
A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. This section provides a detailed look at the mechanistic pathways for each catalytic system and offers step-by-step experimental protocols.
Zinc-Catalyzed Wurtz-Type Coupling
Mechanism: This reaction proceeds via a Wurtz-type condensation mechanism. Granulated zinc acts as a reducing agent, facilitating the coupling of two molecules of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane. Ethyl acetate is believed to act as a catalyst by activating the zinc surface and facilitating the formation of an organozinc intermediate.
References
- 1. alfachemic.com [alfachemic.com]
- 2. US4885416A - Fluorination process - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Accurate and Precise Analytical Determination of 1,2,3,4-Tetrachlorohexafluorobutane
For researchers, scientists, and drug development professionals, the precise and accurate quantification of halogenated compounds is paramount for ensuring product safety, process integrity, and environmental compliance. 1,2,3,4-Tetrachlorohexafluorobutane (CAS No. 375-45-1), a compound used as an intermediate in the synthesis of hexafluoro-1,3-butadiene for the semiconductor industry, presents a unique analytical challenge due to its chemical inertness and volatility.[1] This guide provides an in-depth comparison of analytical methodologies, supported by experimental principles and data from analogous compounds, to establish a robust framework for its determination.
The Analytical Imperative: Why Accuracy and Precision Matter
The determination of this compound demands high accuracy (closeness to the true value) and precision (reproducibility of measurements) for several critical reasons:
-
Process Control: In industrial applications, precise measurements are essential for monitoring reaction kinetics, optimizing yield, and ensuring the purity of the final product.
-
Environmental Monitoring: As a halogenated hydrocarbon, its release into the environment is a concern. Accurate quantification at trace levels is necessary for assessing environmental impact and ensuring regulatory compliance.
-
Toxicological and Safety Assessments: Precise determination in various matrices is fundamental for understanding its toxicological profile and establishing safe handling protocols. The compound is classified as a skin, eye, and respiratory irritant, underscoring the need for careful monitoring.
Physicochemical Properties Guiding Analytical Strategy
A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing a successful analytical method.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₄Cl₄F₆ | High halogen content suggests good sensitivity with an Electron Capture Detector (ECD), but Mass Spectrometry (MS) provides greater specificity. |
| Molecular Weight | 303.85 g/mol | Well within the mass range of standard quadrupole mass spectrometers. |
| Boiling Point | 133-134 °C | Indicates the compound is a volatile organic compound (VOC), making it suitable for Gas Chromatography (GC) with headspace or purge and trap sample introduction.[2] |
| Density | ~1.76 - 1.78 g/cm³ | Significantly denser than water. |
| Water Solubility | Low (predicted) | Low aqueous solubility makes it amenable to efficient purging from water matrices. |
Comparative Analysis of Analytical Methodologies
While a specific, validated method for the 1,2,3,4-isomer is not extensively documented in readily available literature, established methods for volatile organic compounds (VOCs) and halogenated hydrocarbons, such as EPA Method 8260B, provide a strong foundation. The primary analytical technique of choice is Gas Chromatography coupled with Mass Spectrometry (GC-MS). The key variables in the analytical workflow are the sample introduction technique and the GC column selection.
Sample Introduction: Headspace vs. Purge and Trap
The choice between static headspace and purge and trap analysis depends on the sample matrix and the required sensitivity.
-
Static Headspace (HS) GC-MS: This technique involves heating a sealed sample vial to allow volatile analytes to partition into the gaseous phase (headspace) above the sample. An aliquot of this headspace is then injected into the GC. This method is robust, simple, and generally has less water interference.[3][4]
-
Purge and Trap (P&T) GC-MS: In this dynamic technique, an inert gas is bubbled through the sample, stripping the volatile analytes, which are then collected on a sorbent trap. The trap is subsequently heated to desorb the analytes into the GC. P&T offers higher sensitivity than headspace as it is an exhaustive extraction technique, making it ideal for trace-level analysis.[5][6]
Comparison of Sample Introduction Techniques:
| Feature | Static Headspace (HS) | Purge and Trap (P&T) |
| Principle | Equilibrium-based partitioning | Exhaustive stripping and concentration |
| Sensitivity | Good, suitable for higher concentrations | Excellent, ideal for trace analysis |
| Matrix Effects | Generally lower | Can be more susceptible to matrix effects |
| Water Interference | Less water transferred to GC/MS | Requires effective water management |
| Complexity | Simpler, less maintenance | More complex, requires more maintenance |
| Typical Applications | Analysis of less complex matrices | Environmental water and soil analysis[5] |
Gas Chromatography Column Selection: Achieving Isomeric Separation
The separation of isomers is a critical challenge in chromatography. This compound has several structural isomers, and the choice of GC column is paramount for their resolution.
-
Non-polar columns (e.g., DB-5ms, HP-5ms): These columns separate compounds primarily based on their boiling points. While robust, they may not provide sufficient selectivity for isomeric separation of halogenated compounds.
-
Intermediate-polar columns (e.g., DB-624): These columns offer a different selectivity due to their cyanopropylphenyl-polysiloxane phase. They are often recommended for the analysis of volatile halogenated hydrocarbons.
-
Highly polar columns (e.g., DB-WAX, SP-2331): These columns provide the highest degree of selectivity for polar and polarizable compounds. For complex mixtures of halogenated isomers, a highly polar column may be necessary to achieve baseline separation.
The choice of column will directly impact the accuracy of quantification, as co-eluting isomers can lead to erroneous results. Method development should include testing columns of different polarities to achieve optimal separation.
Recommended Analytical Protocol: Purge and Trap GC-MS
For the trace-level determination of this compound in aqueous samples, a purge and trap GC-MS method based on EPA Method 8260B is recommended for its high sensitivity and specificity.
Experimental Workflow
References
Introduction: The Critical Role of 1,2,3,4-Tetrachlorohexafluorobutane in Advanced Manufacturing
An In-Depth Technical Guide and Cost-Benefit Analysis of 1,2,3,4-Tetrachlorohexafluorobutane Synthesis Methods
This compound, often referred to as "A316," is a crucial intermediate compound. Its primary application is in the synthesis of hexafluoro-1,3-butadiene (C4F6), a stable gas indispensable to the semiconductor industry for high-precision plasma etching processes.[1] The performance and cost-efficiency of C4F6 production are directly linked to the viability of A316 synthesis. As the demand for more powerful and compact microelectronics grows, so does the need for efficient, scalable, and cost-effective methods to produce this key precursor.
This guide provides a comprehensive comparison of the predominant synthesis routes for this compound. We will delve into the underlying chemical principles, provide detailed experimental insights, and conduct a rigorous cost-benefit analysis for each method. The objective is to equip researchers, chemical engineers, and process chemists with the necessary data to make informed decisions based on their specific objectives, whether they be laboratory-scale research or industrial-scale manufacturing.
Method 1: Direct Fluorination of 1,2,3,4-Tetrachlorobutane
This method represents a direct approach, converting a hydrocarbon backbone into a perhalogenated compound through the substitution of hydrogen atoms with fluorine.
Reaction Overview and Causality
The core of this process is the reaction of 1,2,3,4-tetrachlorobutane with elemental fluorine gas, typically diluted with an inert gas like nitrogen.[2] The fundamental reaction is a free-radical halogenation where C-H bonds are sequentially replaced by C-F bonds.
The primary challenge in direct fluorination is controlling the immense reactivity of elemental fluorine. Uncontrolled reactions can lead to the cleavage of C-C bonds, resulting in a wide array of byproducts and a lower yield of the desired A316. To mitigate this, the reaction is often performed in a solvent and may utilize multiple reactors to manage the introduction of fluorine gas and dissipate the significant heat of reaction.[3] A notable advancement in this area is the use of microreactors, which offer superior heat and mass transfer, significantly enhancing safety and productivity by minimizing reaction volume and residence time.
Experimental Protocol (Microreactor-Based)
The following protocol is synthesized from modern approaches emphasizing enhanced safety and efficiency.[2]
-
Preparation of Starting Materials: 1,2,3,4-tetrachlorobutane is prepared via the chlorination of 1,3-butadiene.[2][4]
-
Reactor Setup: A microreactor system is assembled, designed for handling highly corrosive gases like fluorine and hydrogen fluoride. The system includes precision mass flow controllers for all gaseous inputs.
-
Reaction Execution:
-
The microreactor is heated to approximately 250°C.
-
A gaseous feed of 1,2,3,4-tetrachlorobutane (e.g., 44 mmol/h) is introduced into the microreactor.
-
Simultaneously, a stream of fluorine gas (e.g., 272 mmol/h) diluted in nitrogen (e.g., 2.23 mol/h) is fed into the reactor. Hydrogen fluoride (HF) may also be co-fed.[2]
-
The reaction occurs in the gas phase within the microchannels.
-
-
Product Collection: The output stream from the reactor is cooled to condense the liquid product mixture.
-
Purification: The crude product, containing A316, residual starting material, and various byproducts, undergoes purification. This typically involves fractional distillation to separate components based on boiling points.[3][5] The purified product may be further treated with an alkaline substance (e.g., dissolved NaOH) or water to neutralize and remove acidic impurities like HF, followed by drying.[3]
Cost-Benefit Analysis
| Parameter | Analysis |
| Starting Materials | 1,3-butadiene is a relatively inexpensive petrochemical feedstock. However, its initial chlorination adds a process step and consumes chlorine. |
| Key Reagents | Elemental fluorine (F₂) is expensive and extremely hazardous, requiring specialized handling infrastructure and safety protocols. This is a major cost driver. |
| Process Complexity | The reaction is difficult to control due to the high reactivity of fluorine, leading to the formation of byproducts and necessitating sophisticated reactor technology (like microreactors) to achieve good selectivity. |
| Yield & Selectivity | Yield can be lowered by C-C bond cleavage.[3] While microreactors significantly improve productivity, achieving high selectivity for A316 without over-fluorination remains a key challenge. |
| Capital Costs | The requirement for corrosion-resistant materials and specialized equipment for handling fluorine results in high initial capital investment. |
| Safety & Environment | The use of elemental fluorine poses significant safety risks. The generation of corrosive hydrogen fluoride (HF) gas is a major drawback, requiring robust scrubbing and disposal systems.[4] |
Process Workflow: Direct Fluorination
Caption: Workflow for A316 synthesis via direct fluorination.
Method 2: Fluorodimerization of 1,2-Dichlorodifluoroethylene
This elegant method builds the four-carbon backbone by coupling two molecules of a two-carbon precursor.
Reaction Overview and Causality
This synthesis involves the reaction of 1,2-dichlorodifluoroethylene (CFCl=CFCl) with a controlled amount of elemental fluorine.[2] The mechanism is understood as a fluorine atom-initiated dimerization. A fluorine atom adds to the double bond of one CFCl=CFCl molecule, creating a radical intermediate. This radical then attacks a second CFCl=CFCl molecule, leading to the formation of the C4 backbone. Subsequent reaction steps result in the final saturated this compound product.
The key to this method's success lies in stoichiometry and temperature control. By using a molar ratio of fluorine to 1,2-dichlorodifluoroethylene of approximately 0.2-0.5:1, the reaction is directed towards dimerization rather than simple addition across the double bond of a single molecule.[4] Performing the reaction at very low temperatures (e.g., -100°C to -20°C) is critical to suppress side reactions and enhance selectivity.[4]
Experimental Protocol
The following is a representative laboratory-scale protocol.[2][4]
-
Reactor Preparation: A reactor capable of reaching and maintaining cryogenic temperatures (e.g., -75°C), equipped with a stirrer and gas inlet, is required.
-
Charging the Reactor: The reactor is loaded with 1,2-dichlorodifluoroethylene (e.g., 107 g) diluted in a suitable inert solvent, such as trichlorofluoromethane (Freon-11) (e.g., 165 g).[2]
-
Reaction Execution:
-
The mixture is cooled to the target temperature (e.g., -75°C) and stirred continuously.
-
A mixture of fluorine gas diluted with nitrogen is bubbled into the solution at a controlled rate (e.g., 0.49 mol of fluorine per hour).[2]
-
The reaction is allowed to proceed for several hours (e.g., 7 hours).
-
-
Purification:
-
The resulting solution containing the product is first subjected to distillation at a moderate temperature (e.g., 50-60°C) to remove low-boiling impurities.[4]
-
The remaining liquid is then purified by vacuum rectification (distillation under reduced pressure).[4]
-
The collected A316 fraction is dried by passing it over agents like magnesium sulfate (MgSO₄) or phosphorus pentoxide (P₂O₅).[4]
-
Cost-Benefit Analysis
| Parameter | Analysis |
| Starting Materials | Requires 1,2-dichlorodifluoroethylene, which must be synthesized, adding to the overall process complexity and cost. |
| Key Reagents | While still using elemental fluorine, the molar quantity required per mole of final product is significantly lower than in the direct fluorination of tetrachlorobutane.[4] |
| Process Complexity | The reaction is described as relatively simple to control, with high conversion rates.[4] However, it requires cryogenic infrastructure, which increases operational costs. |
| Yield & Selectivity | This method boasts high feedstock conversion (approaching 100%) and good selectivity for A316 (reported above 70-80%).[4] This reduces downstream purification costs. |
| Capital Costs | The need for low-temperature reactors is a significant capital consideration. |
| Safety & Environment | The use of smaller quantities of fluorine is a safety advantage. Byproducts are generated but may have economic value, and the solvent can be recycled.[4] |
Process Workflow: Fluorodimerization
Caption: Workflow for A316 synthesis via fluorodimerization.
Method 3: Wurtz-Type Condensation
This classical organometallic coupling reaction offers an alternative pathway that avoids the direct use of elemental fluorine in the final C-C bond-forming step.
Reaction Overview and Causality
This synthesis is a Wurtz-type condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane induced by granulated zinc.[6] The zinc metal facilitates the reductive coupling of two molecules of the iodo-precursor. The reaction proceeds via an organozinc intermediate. The C-I bond is significantly weaker and more susceptible to oxidative addition with zinc than the C-Cl or C-F bonds, providing the selectivity for the desired coupling reaction. Using catalytic amounts of ethyl acetate is reported to promote the reaction, likely by helping to activate the zinc surface. A significant advantage is that this reaction can be performed without a bulk solvent.[6]
Experimental Protocol
The following protocol is based on a high-yield, solvent-free approach.[6]
-
Reactant Preparation: A mixture of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane isomers is prepared.
-
Reaction Setup: A reaction vessel is charged with the iodo-precursor mixture (e.g., 55.8 g, 0.2 mol) and a catalytic amount of anhydrous ethyl acetate (e.g., 2 mL).
-
Reaction Execution:
-
Granulated zinc (e.g., 7.15 g, 0.11 mol) is added to the stirred mixture over a period of 1 hour at 20°C.
-
The reaction mixture is then stirred for an extended period (e.g., 40 hours) at room temperature.
-
-
Workup and Purification:
-
The reaction mixture is diluted with water (e.g., 50 mL) to dissolve the generated zinc iodide (ZnI₂) salts.
-
The organic layer is separated, washed with water, and dried with a drying agent like MgSO₄.
-
The crude product is a mixture of A316 diastereomers and unreacted starting material. Fractional distillation is used to isolate the final product.[6]
-
Cost-Benefit Analysis
| Parameter | Analysis |
| Starting Materials | The synthesis of the iodo-precursor (1-iodo-1,2,2-trifluoro-1,2-dichloroethane) is a multi-step process and iodinated organic compounds are generally expensive. This is a primary cost factor. |
| Key Reagents | Granulated zinc is an inexpensive, readily available industrial chemical. |
| Process Complexity | The reaction itself is operationally simple (stirring at room temperature). However, the long reaction time (40 hours) is a significant drawback for industrial throughput. |
| Yield & Selectivity | The method is reported to produce the target compound in high yield.[6] |
| Capital Costs | Standard glass-lined or stainless steel reactors are sufficient; no specialized cryogenic or high-pressure equipment is needed. |
| Safety & Environment | This method avoids the use of elemental fluorine in the coupling step, which is a major safety advantage. However, the process generates metallic waste (zinc salts) that requires proper disposal. The toxicity of the starting materials must also be considered.[4][6] |
Quantitative Comparison of Synthesis Methods
| Metric | Method 1: Direct Fluorination | Method 2: Fluorodimerization | Method 3: Wurtz-Type Condensation |
| Primary Feedstock | 1,2,3,4-Tetrachlorobutane | 1,2-Dichlorodifluoroethylene | 1-Iodo-1,2,2-trifluoro-1,2-dichloroethane |
| Key Reagent(s) | Elemental Fluorine (F₂) | Elemental Fluorine (F₂) | Granulated Zinc (Zn) |
| Reported Yield | Variable; dependent on control | High (Yields of ~70-80% reported)[4] | High[6] |
| Reported Purity | >98% achievable after purification[3] | >99.5% achievable after purification[4] | High purity after fractional distillation[6] |
| Key Conditions | High Temp. (~250°C), Microreactor | Low Temp. (e.g., -75°C) | Room Temperature |
| Major Advantage | Direct route from a basic hydrocarbon | High selectivity and conversion[4] | Avoids F₂ in coupling step; simple conditions |
| Major Disadvantage | Hazardous; poor selectivity; corrosive byproducts (HF)[4] | Requires cryogenic conditions; precursor synthesis | Expensive iodo-precursor; very long reaction time[6] |
Conclusion and Future Outlook
The selection of an optimal synthesis route for this compound is a complex decision that hinges on a trade-off between raw material costs, process safety, capital investment, and desired throughput.
-
For Industrial-Scale Production: The Fluorodimerization of 1,2-Dichlorodifluoroethylene appears to be the most economically viable method.[4] Despite the need for cryogenic equipment, its high conversion rate, high selectivity, and more efficient use of fluorine significantly reduce raw material and downstream purification costs, making it suitable for large-scale, continuous operation.
-
For Process Intensification and Safety: The Direct Fluorination method, when coupled with microreactor technology , presents a compelling future direction. While the raw material efficiency may be lower, the dramatic increase in productivity and inherent safety benefits of microreactors could make this a competitive option, particularly as the technology matures and scales up.
-
For Laboratory-Scale or Specialty Synthesis: The Wurtz-Type Condensation offers a valuable alternative when avoiding the direct handling of elemental fluorine is a primary concern. Its operational simplicity is attractive, but the high cost of the iodinated starting material and extremely long reaction times make it less feasible for large-scale manufacturing.[6]
Ultimately, the ongoing innovation in fluorination chemistry, particularly in flow chemistry and microreactor systems, will continue to shape the landscape for producing A316 and other critical fluorochemicals, driving further improvements in efficiency, safety, and cost.
References
- 1. This compound | 375-45-1 [chemicalbook.com]
- 2. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 5. KR101266609B1 - Process for production of this compound - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
A Comparative Environmental Impact Assessment of 1,2,3,4-Tetrachlorohexafluorobutane Production Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrachlorohexafluorobutane, a key intermediate in the synthesis of high-value fluorochemicals, plays a critical role in various advanced applications. Its primary utility lies in its conversion to hexafluoro-1,3-butadiene (HFBD), a gas with significant applications in the semiconductor industry for plasma etching. The environmental footprint of producing this pivotal molecule is a growing concern, necessitating a thorough evaluation of its various synthetic routes. This guide provides an in-depth comparative analysis of the prominent production pathways for this compound, with a focus on their environmental impact, supported by available experimental data.
Production Pathway Overview
Several synthetic routes to this compound have been developed, each with distinct advantages and drawbacks from an environmental and process chemistry perspective. The principal pathways include:
-
Direct Fluorination of 1,2,3,4-Tetrachlorobutane
-
Fluorodimerization of 1,2-Dichlorodifluoroethylene
-
Wurtz-Type Condensation of a Halogenated Ethane Derivative
-
Multi-step Synthesis from 1,3-Butadiene
-
Fluorination of 1,2-Difluoro-1,2-dichloroethylene
This guide will dissect each pathway, presenting its core chemistry, process parameters, and a critical assessment of its environmental implications.
Pathway 1: Direct Fluorination of 1,2,3,4-Tetrachlorobutane
This pathway involves the direct reaction of 1,2,3,4-tetrachlorobutane with a fluorinating agent, typically elemental fluorine. The reaction can be performed in the gas or liquid phase.
Reaction Scheme:
Caption: Direct fluorination of 1,2,3,4-tetrachlorobutane.
Process Parameters and Environmental Impact:
| Parameter | Value/Observation | Environmental Implication |
| Yield | ≥ 70% (mol)[1] | High yield is economically and environmentally favorable, minimizing waste. |
| Reaction Temperature | 80°C to 300°C[2] | High temperatures necessitate significant energy input, increasing the carbon footprint. |
| Byproducts | Under-fluorinated and over-fluorinated compounds, HF, HCl[3] | Generation of corrosive and toxic gases (HF, HCl) requires specialized handling and disposal, posing a significant environmental and safety hazard. Formation of a mixture of halogenated butanes complicates purification and can lead to waste streams.[3] |
| Catalyst | Can be performed without a catalyst[1] | Eliminates the need for catalyst separation and disposal, a positive environmental aspect. |
| Energy Consumption | High, due to the exothermic nature of direct fluorination requiring careful thermal management.[1] | High energy demand contributes to greenhouse gas emissions from power generation. |
Expertise & Experience Insights: The direct fluorination of a polychlorinated alkane is a thermodynamically favorable but kinetically challenging process. The high exothermicity of C-H to C-F bond conversion necessitates significant engineering controls to prevent runaway reactions and the formation of unwanted byproducts, including perfluorinated compounds which can have very high global warming potentials (GWPs). The co-production of HF and HCl presents a major challenge for equipment longevity due to their corrosive nature.[3]
Pathway 2: Fluorodimerization of 1,2-Dichlorodifluoroethylene
This method involves the dimerization of 1,2-dichlorodifluoroethylene in the presence of a fluorine source.
Reaction Scheme:
Caption: Fluorodimerization of 1,2-dichlorodifluoroethylene.
Process Parameters and Environmental Impact:
| Parameter | Value/Observation | Environmental Implication |
| Yield | Not explicitly stated in reviewed documents. | Lack of quantitative yield data makes direct comparison difficult. |
| Reaction Temperature | -150°C to 0°C[2] | Extremely low temperatures require a significant energy input for refrigeration, contributing to a high carbon footprint. |
| Starting Material | 1,2-Dichlorodifluoroethylene | This starting material is a halogenated alkene, the production of which has its own environmental footprint. It is also a hazardous chemical.[4][5] |
| Byproducts | Isomers and other oligomerization products. | Formation of byproducts necessitates energy-intensive purification steps and results in waste streams. |
| Solvents | Chlorofluorocarbons (e.g., Freon® 11) have been used.[2] | The use of ozone-depleting or high-GWP solvents is a major environmental concern. Modern processes would need to utilize more environmentally benign solvent systems. |
Expertise & Experience Insights: The fluorodimerization pathway offers a route to the target molecule by building the carbon backbone. However, the operational complexity and high energy demand associated with cryogenic reaction conditions are significant drawbacks. The historical use of CFCs as solvents in such processes highlights the need for a green chemistry approach to solvent selection in modern fluorochemical manufacturing.
Pathway 3: Wurtz-Type Condensation
This classic organometallic coupling reaction has been adapted for the synthesis of this compound.
Reaction Scheme:
Caption: Wurtz-type condensation for this compound synthesis.
Process Parameters and Environmental Impact:
| Parameter | Value/Observation | Environmental Implication |
| Yield | "High yield" reported.[6] | A high yield is advantageous, but the overall environmental impact is influenced by other factors. |
| Reagents | Zinc powder[6] | The use of stoichiometric amounts of a metal reductant generates significant metal salt waste (e.g., ZnI₂), which requires treatment and disposal. |
| Solvents | Dioxane, CH₂Cl₂-AcOEt have been used.[6] Dichloromethane is noted to be highly toxic.[3] | The use of toxic and potentially carcinogenic solvents like dioxane and dichloromethane is a major environmental and health concern. |
| Byproducts | Chlorotrifluoroethylene and other side products from complex reaction pathways.[6] | The formation of multiple byproducts makes purification challenging and increases waste generation. The reaction is described as "violent" and "difficult to control".[3] |
| Energy Consumption | Reaction can be initiated at room temperature but may require heating for completion (e.g., 80°C).[6] | Moderate energy consumption, but the overall process energy is impacted by solvent recovery and waste treatment. |
Expertise & Experience Insights: While the Wurtz-type condensation offers a seemingly straightforward route, its industrial application is hampered by significant safety and environmental issues. The use of stoichiometric metals leads to a poor atom economy and generates a substantial amount of inorganic waste. The reliance on hazardous solvents further diminishes its green credentials.
Pathway 4: Multi-step Synthesis from 1,3-Butadiene
This pathway starts from a readily available petrochemical feedstock and involves a chlorination step followed by fluorination.
Reaction Scheme:
Caption: Synthesis of this compound from 1,3-butadiene.
Process Parameters and Environmental Impact:
| Parameter | Value/Observation | Environmental Implication |
| Raw Material Consumption | High consumption of Cl₂ and F₂ (2 mol Cl₂ and 3 mol F₂ per mol of product).[3] | High consumption of hazardous elemental halogens poses significant safety and handling challenges. |
| Byproducts | HF and HCl gases, various halogenated butanes.[3] | The generation of large quantities of corrosive acid gases requires robust scrubbing and neutralization systems, leading to salt waste. A complex mixture of products reduces selectivity and increases purification costs and waste.[3] |
| Energy Consumption | Likely high due to the multiple reaction and purification steps. | Energy-intensive processes contribute to a larger carbon footprint. |
| Waste Generation | Significant, due to byproduct formation and acid gas neutralization. | High waste output is a major environmental drawback. |
Expertise & Experience Insights: Starting from a cheap and abundant feedstock like 1,3-butadiene is economically attractive. However, this pathway exemplifies a less "green" approach due to its high consumption of hazardous reagents and the generation of a complex and difficult-to-manage waste stream. The multiple steps also add to the process complexity and overall energy demand.
Pathway 5: Fluorination of 1,2-Difluoro-1,2-dichloroethylene
This newer pathway is presented as a more environmentally benign alternative.
Reaction Scheme:
Caption: Synthesis from 1,2-difluoro-1,2-dichloroethylene.
Process Parameters and Environmental Impact:
| Parameter | Value/Observation | Environmental Implication |
| Yield | 52.5% to 79.3% depending on purification.[3] | Good to high yields are achievable. |
| Reaction Temperature | -20°C to -100°C[3] | Low temperatures require significant energy for cooling. |
| Raw Material Consumption | 1 mol of F₂ per mol of product.[3] | Lower fluorine consumption compared to the 1,3-butadiene route. |
| Solvents | Perfluoroalkanes, fluorochloroalkanes, fluorochloroethers, perfluoropolyethers.[3] | The use of fluorinated solvents, while potentially offering good process performance, raises concerns about their own environmental persistence and GWP. |
| Byproducts | Fewer side reactions are claimed due to low reaction temperatures.[3] | Potentially cleaner reaction profile, leading to less waste and easier purification. |
Expertise & Experience Insights: This pathway appears to be a more controlled and selective method. The lower stoichiometry of fluorine required is a significant advantage. However, the reliance on low-temperature conditions and fluorinated solvents means that a full life cycle assessment would be necessary to definitively declare it as the most environmentally friendly option.
Experimental Protocols
Representative Protocol for Wurtz-Type Condensation (based on Karimova et al.)[6]
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: 1-iodo-1,2,2-trifluoro-1,2-dichloroethane, granulated zinc, and ethyl acetate (catalytic amount).
-
Procedure: a. Charge the flask with granulated zinc. b. Add a catalytic amount of ethyl acetate to the zinc. c. Slowly add 1-iodo-1,2,2-trifluoro-1,2-dichloroethane to the activated zinc mixture via the dropping funnel. d. The reaction is initiated at room temperature and may proceed with self-heating. Maintain control of the reaction temperature. e. After the addition is complete, the reaction mixture is stirred until completion (monitoring by GC/MS is recommended). f. The crude product is then isolated and purified, likely through filtration to remove zinc salts, followed by distillation.
Analytical Workflow for Byproduct Analysis
Caption: Workflow for the analysis of byproducts in this compound synthesis.
Conclusion
The environmental assessment of this compound production pathways reveals a complex interplay between yield, energy consumption, raw material hazards, and waste generation.
-
Pathways starting from highly chlorinated precursors (e.g., 1,2,3,4-tetrachlorobutane) can achieve high yields but often require harsh conditions and produce corrosive byproducts.
-
The Wurtz-type condensation suffers from poor atom economy, the use of hazardous solvents, and the generation of significant metal waste.
-
The multi-step synthesis from 1,3-butadiene is challenged by high consumption of hazardous halogens and the formation of a complex mixture of byproducts.
-
Newer pathways, such as the fluorination of 1,2-difluoro-1,2-dichloroethylene , show promise for improved selectivity and reduced raw material consumption, although the energy penalty of cryogenic conditions and the environmental profile of the required solvents must be carefully considered.
For researchers and drug development professionals, understanding the upstream environmental impact of key chemical intermediates is crucial for developing sustainable processes. The selection of a production pathway for this compound should not be based solely on yield but must incorporate a holistic assessment of its environmental burdens. Further research into catalytic, low-energy, and solvent-minimized processes is essential for the future of sustainable fluorochemical manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 3. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 4. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]
- 5. 1,2-Dichloro-1,2-difluoroethylene | C2Cl2F2 | CID 3032334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
The Provenance of Precision: A Comparative Guide to Hexafluoro-1,3-butadiene from Diverse Precursors for Optimal Etching Efficiency
In the relentless pursuit of smaller, faster, and more powerful semiconductor devices, the fidelity of every manufacturing step is paramount. Plasma etching, the surgical tool of nanofabrication, demands reactants of the highest caliber. Hexafluoro-1,3-butadiene (C4F6) has emerged as a critical next-generation etchant, prized for its superior selectivity, anisotropic profiles, and favorable environmental footprint. However, not all C4F6 is created equal. The journey from chemical precursor to the pristine gas that sculpts integrated circuits is fraught with opportunities for impurity introduction, which can significantly degrade etching performance.
This guide provides an in-depth comparison of hexafluoro-1,3-butadiene synthesized from different precursors. We will explore the common industrial synthesis routes, elucidate the potential impurity profiles inherent to each, and correlate these to the ultimate etching efficiency in terms of rate, selectivity, and process stability. This document is intended for researchers, process engineers, and materials scientists who understand that in the nanoscale realm, the origin of a molecule is as important as its chemical formula.
The Critical Role of Purity in C4F6 Etching
Hexafluoro-1,3-butadiene is a cornerstone of high-aspect-ratio dielectric etching, enabling the creation of the intricate, vertically-walled structures that define modern 3D NAND and advanced logic chips.[1][2] Its advantages over predecessors like octafluorocyclobutane (c-C4F8) include a higher selectivity to photoresist and silicon nitride masks, which is crucial as critical dimensions shrink below the 10 nm node.[2]
The performance of C4F6 is, however, inextricably linked to its purity. The semiconductor industry demands electronic-grade gases with purity levels of 99.999% (5N) or higher.[1] Even trace contaminants can have a devastating impact on the etching process and final device yield.[3] These impurities can alter the delicate balance of the plasma chemistry, leading to:
-
Reduced Selectivity: Unwanted chemical species can interfere with the formation of the protective fluorocarbon polymer layer on mask and underlying materials, leading to their unintended erosion.
-
Etch Stop: Some impurities can form non-volatile residues on the substrate surface, inhibiting the etching process altogether.
-
Profile Distortion: Changes in the plasma composition can affect the directionality of the etch, leading to undesirable sloped or bowed sidewalls.
-
Device Contamination: Metallic impurities, in particular, can be catastrophic, altering the electrical properties of the semiconductor and leading to device failure.
Therefore, understanding the precursor and the associated synthesis and purification pathway is a critical, yet often overlooked, aspect of process optimization.
Comparative Analysis of C4F6 Synthesis Routes and Their Etching Implications
Several industrial routes to C4F6 exist, each starting from a different chemical precursor. Below, we analyze the most prominent methods, their potential impurity profiles, and the consequential impact on etching efficiency.
Dehalogenation of Halogenated Butane Precursors
A prevalent and versatile method for C4F6 synthesis involves the dehalogenation of a C4 halo- or perhalofluoroalkane. A common precursor in this family is 1,2,3,4-tetrachlorohexafluorobutane.
Experimental Protocol: Synthesis via Dechlorination
-
Intermediate Formation: A perhalogenated butane, such as this compound, is synthesized. One route involves the dimerization of chlorotrifluoroethylene (CTFE) followed by further halogenation.[4][5]
-
Dechlorination Reaction: The tetrachlorohexafluorobutane is dissolved in a suitable solvent, such as ethanol or isopropanol.
-
Reductive Dechlorination: Zinc powder is added to the solution, which acts as a reducing agent to remove the chlorine atoms, forming double bonds and yielding C4F6.[4] CF₂Cl−CFCl−CFCl−CF₂Cl + 2 Zn → CF₂=CF−CF=CF₂ + 2 ZnCl₂
-
Purification: The crude C4F6 is separated from the solvent and zinc chloride byproduct through distillation and gas-phase purification techniques to achieve the required electronic-grade purity.[6]
Potential Impurities and Etching Impact:
-
Metallic Impurities (e.g., Zn): The use of zinc powder is a primary concern. While the final product is purified, trace amounts of zinc can carry over. Zinc is a notorious metallic contaminant in semiconductor manufacturing that can degrade gate oxide integrity and alter the electrical characteristics of silicon devices.
-
Residual Solvents (e.g., Ethanol, Isopropanol): Incomplete removal of the reaction solvent can introduce hydrogen and oxygen into the plasma. This can shift the plasma chemistry, potentially increasing the etch rate of silicon-based materials but often at the cost of reduced selectivity to the photoresist.
-
Under-reacted Precursors: Incomplete dechlorination can leave behind chlorinated fluorocarbons. These impurities can alter the F/C ratio in the plasma, impacting the polymerization rate and thus the etching selectivity and profile.
Dimerization of Chlorotrifluoroethylene (CTFE)
This route utilizes the thermal dimerization of chlorotrifluoroethylene (CTFE) as a key step.
Experimental Protocol: Synthesis via CTFE Dimerization
-
Pyrolysis: CTFE is passed through a high-temperature reactor (500-600°C) to induce dimerization. This primarily yields a mixture of 3,4-dichlorohexafluoro-1-butene and 1,2-dichlorohexafluorocyclobutane.[7]
-
Separation: The linear butene isomer is separated from the cyclic byproduct and unreacted CTFE. This separation is challenging due to close boiling points.
-
Dechlorination: The separated 3,4-dichlorohexafluoro-1-butene is then dechlorinated, typically using zinc, to form C4F6.
Potential Impurities and Etching Impact:
-
Isomeric Impurities: The primary challenge of this route is the formation of cyclic isomers like hexafluorocyclobutene, which can be difficult to separate from the desired 1,3-butadiene isomer. The presence of different isomers can lead to inconsistent etching performance, as they may have different fragmentation patterns in the plasma.[8]
-
Chlorinated Byproducts: Similar to the halogenated butane route, incomplete dechlorination can leave chlorinated species that disrupt the plasma chemistry.
-
Metallic Impurities: If zinc is used for the final dechlorination step, the risk of metallic contamination remains.
Synthesis from Tetrafluoroethylene (TFE)
This route builds the C4 backbone from C2 units derived from tetrafluoroethylene.
Experimental Protocol: Synthesis from TFE
-
Telomerization: TFE is reacted with a telogen, such as 1,2-diiodotetrafluoroethane, to produce a mixture of α, ω-diiodoperfluoroalkanes.[7]
-
Fractional Distillation: The desired 1,4-diiodooctafluorobutane is separated from the other telomers.
-
Deiodination: The 1,4-diiodooctafluorobutane is then deiodinated using a reducing agent (e.g., zinc, magnesium, or a Grignard reagent) to yield C4F6.[7]
Potential Impurities and Etching Impact:
-
Perfluoroalkane Impurities: The telomerization process can produce a range of perfluoroalkanes. If not fully separated, these more saturated impurities can alter the polymerization characteristics of the plasma, potentially leading to a less robust process window.
-
Metallic and Reagent Residues: The use of zinc, magnesium, or Grignard reagents for deiodination introduces the risk of metallic or magnesium halide contamination, with similar detrimental effects on device performance as described previously. Using Grignard reagents also necessitates extremely anhydrous conditions, and byproducts can complicate purification.[7]
Summary of Precursor Routes and Etching Considerations
| Precursor Route | Key Advantages | Key Disadvantages & Potential Impurities | Impact on Etching Efficiency |
| Halogenated Butanes | High-yield final dehalogenation step.[4] | Risk of metallic impurities (e.g., Zn) from the reducing agent. Potential for residual solvents and under-reacted chlorinated precursors . | Metallic impurities can cause device failure. Solvents and chlorinated species can decrease selectivity and process stability. |
| CTFE Dimerization | Utilizes a relatively common C2 feedstock. | Formation of isomeric byproducts (e.g., cyclic compounds) that are difficult to separate.[7] Risk of metallic impurities if Zn is used for dehalogenation. | Isomeric impurities can lead to inconsistent plasma chemistry and unpredictable etch results. |
| Tetrafluoroethylene (TFE) | Builds from a fundamental C2 fluoromonomer. | Complex multi-step process with challenging separations of telomer mixtures.[7] Risk of metallic/reagent residues from the final dehalogenation step. | Inconsistent C4F6 purity can affect polymerization balance, impacting selectivity and profile control. |
Visualizing the Path from Precursor to Performance
The following diagram illustrates the critical influence of the precursor and synthesis pathway on the final quality and performance of C4F6 in a plasma etching application.
References
- 1. yuji-material.com [yuji-material.com]
- 2. C4F6 Gas for Semiconductor Etching - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 3. datainsightsmarket.com [datainsightsmarket.com]
- 4. The Research Progress of Hexafluorobutadiene Synthesis [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. US7812202B2 - Process for producing hexafluoro-1,3-butadiene - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking the Purity of 1,2,3,4-Tetrachlorohexafluorobutane from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. The presence of even trace impurities can significantly impact experimental outcomes, leading to erroneous results and jeopardizing the integrity of research. This guide provides a comprehensive framework for benchmarking the purity of 1,2,3,4-Tetrachlorohexafluorobutane (CAS 375-45-1), a critical organofluorine compound, from various suppliers.[1][2][3][4] We will delve into the rationale behind the chosen analytical methodologies, provide detailed experimental protocols, and present a comparative analysis of hypothetical data.
The Critical Role of Purity in Scientific Applications
This compound is utilized in diverse applications, including as an intermediate in the synthesis of other fluorinated compounds.[1][5] In fields like pharmaceutical development, where organofluorine compounds are prevalent, the precise molecular structure and purity of starting materials are non-negotiable.[6][7] Impurities can arise from the synthesis process, such as isomers like 1,1,3,4-Tetrachlorohexafluorobutane or residual starting materials and solvents.[8][9][10] These seemingly minor deviations can lead to unforeseen side reactions, altered biological activity, and difficulties in scaling up processes. Therefore, a robust analytical strategy to verify the purity of this compound is essential.
Analytical Strategy: A Multi-faceted Approach
A single analytical technique is often insufficient to provide a complete purity profile. This guide advocates for a synergistic approach employing Gas Chromatography-Mass Spectrometry (GC-MS) and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique separates volatile compounds based on their differential partitioning between a stationary and a mobile phase.[11][12] The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification.[11][13] GC-MS is exceptionally sensitive for detecting and quantifying volatile impurities.[11][14]
-
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: Given the subject compound is an organofluorine, ¹⁹F NMR is an indispensable tool.[6] The ¹⁹F nucleus is 100% naturally abundant and highly sensitive in NMR, allowing for precise structural elucidation and quantification of fluorine-containing compounds.[6] This technique is particularly adept at identifying and quantifying isomeric impurities that may be difficult to resolve by GC alone.[15][16]
Experimental Workflow
The following diagram outlines the comprehensive workflow for the purity assessment of this compound.
Caption: Experimental workflow for purity benchmarking.
Detailed Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify volatile impurities in this compound samples.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of high-purity hexane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Data Analysis: Integrate the peak areas of all detected compounds. Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST). Calculate the relative percentage of each impurity.
Protocol 2: Quantitative Fluorine-19 Nuclear Magnetic Resonance (q¹⁹F NMR) Spectroscopy
Objective: To confirm the structure of the main component and quantify any fluorine-containing isomers.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent) equipped with a fluorine probe.
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and 5 mg of an internal standard (e.g., trifluorotoluene) into an NMR tube. Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃).
-
NMR Acquisition Parameters:
-
Pulse Program: Standard ¹⁹F single pulse experiment.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation for accurate quantification).
-
Number of Scans: 16.
-
-
Data Analysis: Process the FID to obtain the ¹⁹F NMR spectrum. Integrate the signals corresponding to the main compound and any impurities. The purity can be calculated based on the relative integration values of the analyte and the internal standard.[16][18]
Comparative Analysis of Hypothetical Supplier Data
The following tables summarize the hypothetical purity data obtained from three different suppliers (A, B, and C).
Table 1: GC-MS Purity Analysis
| Supplier | Main Peak Purity (%) | Impurity 1 (Isomer) (%) | Impurity 2 (Solvent) (%) | Other Impurities (%) |
| A | 99.85 | 0.10 | 0.03 | 0.02 |
| B | 99.50 | 0.35 | 0.10 | 0.05 |
| C | 99.95 | 0.02 | < 0.01 | 0.02 |
Table 2: q¹⁹F NMR Purity Analysis
| Supplier | Purity by ¹⁹F NMR (%) | Isomeric Impurity Detected (%) |
| A | 99.8 | 0.12 |
| B | 99.4 | 0.38 |
| C | 99.9 | 0.03 |
Discussion of Results and Supplier Selection
The hypothetical data reveals significant variations in the purity of this compound from the three suppliers.
-
Supplier C consistently demonstrates the highest purity across both analytical techniques, with minimal levels of isomeric and solvent impurities. For applications requiring the highest degree of purity, such as in the synthesis of active pharmaceutical ingredients, Supplier C would be the preferred choice.
-
Supplier A provides a product of high purity, suitable for many research and development applications where trace impurities are tolerable.
-
Supplier B shows a notably lower purity, with a higher percentage of an isomeric impurity. This could be problematic in applications where isomeric purity is critical.
The following diagram illustrates the logical relationship between the observed purity levels and their potential impact on experimental outcomes.
Caption: Impact of purity on experimental outcomes.
Conclusion and Recommendations
This guide underscores the importance of a rigorous, multi-technique approach to verifying the purity of critical chemical reagents like this compound. By combining the strengths of GC-MS and ¹⁹F NMR, researchers can gain a comprehensive understanding of a sample's composition, enabling them to make informed decisions about supplier selection. For critical applications, it is always recommended to perform in-house quality control testing rather than relying solely on the supplier's certificate of analysis.
References
- 1. This compound | 375-45-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane - C4Cl4F6 | CSSB00000035149 [chem-space.com]
- 5. Buy 1,2,3,4-Tetrachlorobutane | 3405-32-1 [smolecule.com]
- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 7. 2024-02-07-new-qnmr-standard-fr - BIPM [bipm.org]
- 8. nbinno.com [nbinno.com]
- 9. lookchem.com [lookchem.com]
- 10. 423-38-1 CAS MSDS (HEXAFLUORO-1,1,3,4-TETRACHLOROBUTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Gas chromatography – mass spectrometry – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 13. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Blogs | Restek [discover.restek.com]
- 15. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acgpubs.org [acgpubs.org]
- 17. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,4-Tetrachlorohexafluorobutane
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2,3,4-Tetrachlorohexafluorobutane (CAS No. 375-45-1), ensuring the safety of laboratory personnel and the protection of our environment. This compound, a halogenated hydrocarbon, requires specialized handling due to its hazardous characteristics and environmental persistence.
Core Chemical Profile and Hazard Identification
Understanding the fundamental properties and hazards of this compound is the first step in its safe management. This substance is a polychlorinated and polyfluorinated alkane, a class of compounds known for their chemical stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 375-45-1 | [1] |
| Molecular Formula | C4Cl4F6 | [1][2] |
| Molecular Weight | 303.85 g/mol | [1] |
| Appearance | Liquid | [3] |
| Density | 1.7812 g/cm³ @ 20 °C | [2] |
| Boiling Point | 133-134 °C | [2] |
| GHS Hazard Codes | H315, H319, H335 | [3][4] |
Hazard Summary: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
H315: Causes skin irritation [4].
-
H319: Causes serious eye irritation [4].
-
H335: May cause respiratory irritation [4].
The presence of both chlorine and fluorine atoms contributes to its persistence in the environment, categorizing it among "forever chemicals" that break down very slowly over time[4]. This persistence necessitates a disposal method that ensures complete molecular destruction.
Immediate Safety Protocols: Handling and Personal Protective Equipment (PPE)
Given the irritant nature of this compound, rigorous adherence to safety protocols during handling and preparation for disposal is critical.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Always inspect gloves for integrity before use[4][5].
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles[4][5].
-
Skin and Body Protection: A lab coat or chemically resistant apron must be worn. For larger quantities or in case of a spill, chemically resistant coveralls are recommended[4][5].
-
Respiratory Protection: All handling of this chemical that may generate vapors or aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors must be used[4].
Safe Handling Practices:
-
Work exclusively in a well-ventilated area, preferably a chemical fume hood[4][5].
-
Avoid all direct contact with skin and eyes[4].
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled[4][6].
-
Ensure that an emergency eyewash station and safety shower are immediately accessible[4].
-
Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and finely divided metals[4][6].
Waste Characterization and Segregation
Proper disposal begins with correct waste classification and segregation at the source.
-
Hazardous Waste Classification: this compound is a halogenated organic compound. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), many spent halogenated solvents are listed as hazardous waste[7][8][9]. Due to its irritant properties and environmental persistence, this compound must be managed as a hazardous waste.
-
Segregation:
-
Collect waste this compound in a dedicated, compatible, and clearly labeled waste container[10].
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [9][10] The disposal methods for these two streams are different, and mixing them increases disposal costs and complexity.
-
The waste container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks or the escape of vapors[10][11].
-
Step-by-Step Disposal Procedure
The recommended and most environmentally sound method for the final disposal of halogenated hydrocarbons like this compound is high-temperature incineration in a specialized hazardous waste facility[4][6]. The high energy input is necessary to break the exceptionally strong carbon-fluorine bonds and the carbon-chlorine bonds[12].
Protocol for Waste Collection and Disposal:
-
Containerization:
-
Select a clean, chemically compatible container with a screw cap. The container must be in good condition with no signs of degradation.
-
Attach a completed hazardous waste label to the container before adding any waste[10][11]. The label must include the full chemical name ("this compound"), the words "Hazardous Waste," and an indication of the hazards (e.g., "Irritant").
-
-
Waste Accumulation:
-
Keep the waste container securely closed at all times, except when adding waste[10].
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be under the control of laboratory personnel[11].
-
Ensure the SAA has secondary containment to capture any potential leaks.
-
-
Arrange for Disposal:
-
Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular trash; this is illegal and environmentally harmful[4][11].
-
-
Final Destruction (Incineration):
-
The licensed contractor will transport the waste to a permitted thermal treatment facility.
-
The incineration process must be conducted at sufficiently high temperatures and with adequate residence times to ensure complete destruction (>99.99%) of the halogenated compounds[12][13].
-
These facilities are equipped with advanced flue gas cleaning systems ("scrubbers") to neutralize and remove the resulting acidic gases (hydrochloric acid (HCl) and hydrofluoric acid (HF)) before they are released into the atmosphere[4][6][12][14].
-
Emergency Response: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Minor Spill (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE detailed in Section 2.
-
Containment: Use a chemical absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads) to dike the spill and prevent it from spreading[4][15][16].
-
Absorption: Apply the absorbent material over the spill, starting from the outside and working inward.
-
Collection: Once fully absorbed, carefully sweep or scoop the material into a designated hazardous waste container[1][6].
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Disposal: Seal and label the container of cleanup debris as hazardous waste and arrange for disposal through your EHS office.
Major Spill (Outside of a fume hood, or a large volume):
-
Evacuate: Immediately evacuate all personnel from the affected area[16][17][18].
-
Isolate: Close the doors to the area to contain vapors. If safe to do so, shut off ignition sources[19].
-
Alert: Activate the nearest fire alarm and/or call your institution's emergency number or 911. Provide your name, location, the name of the chemical spilled, and the estimated quantity[16][18][19].
-
Assist: Meet the emergency response team in a safe location to provide details of the incident. Do not re-enter the area.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][5].
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water[4][5]. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[4].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound.
Caption: Decision workflow for handling and disposal.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane - C4Cl4F6 | CSSB00000035149 [chem-space.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. nswai.org [nswai.org]
- 12. epa.gov [epa.gov]
- 13. copalliance.org [copalliance.org]
- 14. johnzink.com [johnzink.com]
- 15. cws.auburn.edu [cws.auburn.edu]
- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 19. safetymanagementgroup.com [safetymanagementgroup.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2,3,4-Tetrachlorohexafluorobutane
This guide provides an in-depth operational plan for the safe handling of 1,2,3,4-Tetrachlorohexafluorobutane (CAS No. 375-45-1). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The protocols herein are designed to be self-validating, fostering a culture of proactive safety and trust in your experimental workflows.
Understanding the Hazard Profile: A Proactive Stance on Safety
This compound is a halogenated hydrocarbon. While comprehensive toxicological data for this specific isomer is not always available across all databases[1][2][3], the available Safety Data Sheets (SDS) and the general properties of related halogenated compounds necessitate a cautious and thorough approach.[4] The primary documented risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[5]
Our core safety principle is to mitigate risk by assuming a higher hazard level when data is incomplete. Therefore, engineering controls and personal protective equipment (PPE) must be selected to protect against these known irritant effects and potential, yet undocumented, systemic toxicities.
| Property / Hazard | Identifier / Statement | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 375-45-1 | [5] |
| Molecular Formula | C4Cl4F6 | [1] |
| Molecular Weight | 303.85 g/mol | [1] |
| GHS Hazard Statements | H315: Causes skin irritation | [5] |
| H319: Causes serious eye irritation | [5] | |
| H335: May cause respiratory irritation | [5] | |
| GHS Signal Word | Warning | [5] |
| Incompatible Materials | Alkali metals, finely divided metals (Al, Mg, Zn), strong acids, strong bases, strong oxidizing agents | [5][6] |
The Core of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. The level of protection must be commensurate with the scale and nature of the procedure.
Engineering Controls: Your First Line of Defense
Before any PPE is donned, proper engineering controls must be in place. All work with this compound should be conducted in a certified chemical fume hood to control vapor and aerosol exposure.[5][7] An emergency eyewash station and safety shower must be immediately accessible.[5]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this substance.
-
Eye and Face Protection: Due to the risk of serious eye irritation, standard safety glasses are insufficient.
-
Minimum Requirement: Tight-fitting chemical splash goggles are required.[5]
-
Recommended for High-Risk Operations: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[5] The causality here is to protect the entire face from direct contact.
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's compatibility chart. Contaminated gloves should be disposed of immediately following established procedures.[5][8]
-
Protective Clothing: A standard laboratory coat is required to prevent skin contact.[5][8] For procedures with a higher risk of splashing, a chemically resistant apron or coveralls (e.g., Type 6 rated) should be worn over the lab coat.[9]
-
-
Respiratory Protection:
-
Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Emergency or High-Concentration Scenarios: In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][10] All personnel who may need to use a respirator must be properly fit-tested and trained as part of a comprehensive respiratory protection program.[11]
-
Operational Plan: A Step-by-Step Handling Guide
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Step 1: Pre-Handling Safety Check
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure the work area is clear of clutter and incompatible materials.[5][6]
-
Locate and confirm the accessibility of the nearest eyewash station, safety shower, and spill kit.
-
Don all required PPE as outlined in Section 2.2.
Step 2: Chemical Handling
-
Carefully open the container in the fume hood, pointing the opening away from you.
-
Dispense the required amount of the chemical using appropriate tools (e.g., pipette, graduated cylinder).
-
Keep the container tightly closed when not in use to minimize vapor release.[5]
-
Avoid the formation of aerosols and vapors.[1]
Step 3: Post-Handling Procedure
-
Securely close and wipe down the primary container.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Carefully remove PPE, starting with gloves (turning them inside out as you remove them), followed by your lab coat. Wash hands thoroughly with soap and water after handling is complete.[5]
Emergency and Disposal Protocols
Emergency Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Spill: Evacuate the immediate area. For small spills within a fume hood, absorb the material with an inert chemical absorbent. For larger spills, evacuate the lab and contact your institution's environmental health and safety (EHS) office.[1]
Disposal Plan: All waste containing this compound must be treated as hazardous waste.
-
Collect all waste materials (including contaminated absorbents and disposable PPE) in a clearly labeled, sealed container.
-
Dispose of the container through your institution's EHS-approved hazardous waste disposal program. Do not discharge into drains or the environment.[1][5]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the operational context.
Caption: PPE selection workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. mdcampbell.com [mdcampbell.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. You are being redirected... [cleanroomshop.com]
- 10. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 11. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
